molecular formula C10H12O2 B8332063 2-Hydroxy-7-methylchroman

2-Hydroxy-7-methylchroman

Cat. No.: B8332063
M. Wt: 164.20 g/mol
InChI Key: XIGOVOOEOQHVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-7-methylchroman features the chroman core structure, a privileged scaffold in medicinal chemistry for the design and synthesis of novel lead compounds . Structurally, chromanones are heterobicyclic compounds comprising a benzene ring fused with a dihydropyran ring . This core structure is a key building block in developing compounds with a wide range of pharmacological activities. Research on chromanone analogues has demonstrated significant potential in various therapeutic areas. These compounds have been investigated for activities including anticancer, antioxidant, antimicrobial, antifungal, and antiviral effects . Specifically, some chromanone derivatives have shown promise as inhibitors of nuclear factor-kappaB (NF-κB) activation, a key pathway in inflammation and cancer , while others have been studied as potential antitubercular agents targeting enzymes like salicylate synthase MbtI . The presence of specific substituents, such as hydroxy and methyl groups on the chroman core, can be critical for biological activity, influencing interactions with enzymatic targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-chromen-2-ol

InChI

InChI=1S/C10H12O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

XIGOVOOEOQHVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(O2)O)C=C1

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-7-methylchroman chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and applications of 2-Hydroxy-7-methylchroman , a critical hemiacetal intermediate in organic synthesis and medicinal chemistry.

Structural Dynamics, Synthesis, and Chemical Applications[1]

Executive Summary

2-Hydroxy-7-methylchroman (CAS: 85960-66-3 ), also known as 7-methyl-2-chromanol , is a cyclic hemiacetal belonging to the benzopyran class. Unlike stable chromans, this compound exists in a dynamic ring-chain tautomeric equilibrium with its open-chain aldehyde form, 3-(2-hydroxy-4-methylphenyl)propanal .

This structural duality makes it a versatile "masked aldehyde" scaffold in drug development. It is most notably utilized as a key intermediate in the synthesis of high-intensity sweeteners (e.g., N-alkylated aspartame derivatives) and is explored in chemical ecology as a structural analog to insect pheromones.

Chemical Identity & Structural Dynamics

The defining feature of 2-hydroxy-7-methylchroman is its mutarotation-like tautomerism . In solution, the stable six-membered hemiacetal ring spontaneously opens to form a reactive aldehyde, which can then participate in reductive amination or oxidation reactions.

PropertyDetail
IUPAC Name 7-methyl-3,4-dihydro-2H-chromen-2-ol
CAS Number 85960-66-3
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Chirality C2 is a hemiacetal center (R/S); typically exists as a racemate in equilibrium.[1]
Physical State Solid (crystalline) or viscous oil depending on purity/tautomer ratio.
Ring-Chain Tautomerism

The compound favors the cyclic hemiacetal form in non-polar solvents, while polar protic solvents or basic conditions shift the equilibrium toward the open aldehyde.

Tautomerism Cyclic 2-Hydroxy-7-methylchroman (Cyclic Hemiacetal) Stable Form Aldehyde 3-(2-hydroxy-4-methylphenyl)propanal (Open Chain Aldehyde) Reactive Form Cyclic->Aldehyde Ring Opening (Polar Solvents/Base) Aldehyde->Cyclic Ring Closure (Acid/Neutral)

Figure 1: The dynamic equilibrium between the cyclic hemiacetal and the open-chain aldehyde.[1]

Physicochemical Properties

The following properties are critical for handling and characterization. Note that NMR signals are distinct for the two tautomers.

ParameterValue / Characteristic
Melting Point Approx. 120–130 °C (Variable based on tautomer ratio/purity)
Solubility Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in water.
¹H NMR (Hemiacetal) δ ~5.4–5.6 ppm (dd, H-2 proton). Characteristic of O-CH-OH.
¹H NMR (Aldehyde) δ ~9.6–9.8 ppm (t, CHO proton). Visible in equilibrium mixtures.
Reactivity Acts as an aldehyde in the presence of amines (Schiff base formation).
Synthesis Protocol

The synthesis of 2-hydroxy-7-methylchroman is typically achieved via the selective reduction of coumarin derivatives. This two-step protocol ensures high yield and purity.

Mechanism & Workflow
  • Hydrogenation: 7-Methylcoumarin is reduced to 7-methyldihydrocoumarin to saturate the C3-C4 double bond.

  • Selective Reduction: The lactone moiety is reduced to a lactol (hemiacetal) using Diisobutylaluminum hydride (DIBAL-H) at low temperature to prevent over-reduction to the diol.

Synthesis Start 7-Methylcoumarin (Starting Material) Step1 Step 1: Catalytic Hydrogenation (H₂, Pd/C, EtOAc) Start->Step1 Inter 7-Methyldihydrocoumarin (Lactone Intermediate) Step1->Inter Step2 Step 2: Selective Reduction (DIBAL-H, Toluene, -78°C) Inter->Step2 Product 2-Hydroxy-7-methylchroman (Target Lactol) Step2->Product

Figure 2: Step-wise synthesis pathway from 7-methylcoumarin.

Detailed Methodology

Reagents Required:

  • 7-Methylcoumarin (CAS 2445-83-2)

  • Palladium on Carbon (10% Pd/C)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene

  • Solvents: Ethyl Acetate (EtOAc), Toluene (anhydrous)

Step 1: Preparation of 7-Methyldihydrocoumarin

  • Dissolve 7-methylcoumarin (10 mmol) in EtOAc (50 mL).

  • Add 10% Pd/C (10 wt% of substrate).

  • Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter through Celite to remove catalyst and concentrate in vacuo.

  • Validation: ¹H NMR should show loss of alkene protons at δ 6.2/7.6 and appearance of CH₂-CH₂ multiplets at δ 2.6-3.0.

Step 2: Reduction to 2-Hydroxy-7-methylchroman

  • Dissolve the dihydrocoumarin intermediate (10 mmol) in anhydrous toluene (40 mL) under Argon/Nitrogen.

  • Cool the solution to -78 °C (Dry ice/acetone bath).

  • Add DIBAL-H (11 mmol, 1.1 eq) dropwise over 30 minutes. Critical: Maintain low temperature to avoid ring-opening to the diol.

  • Stir at -78 °C for 1 hour.

  • Quench with Methanol (5 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate) to solubilize aluminum salts.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Applications in Drug Development

The primary utility of 2-hydroxy-7-methylchroman lies in its ability to react as a controlled aldehyde source .

Synthesis of N-Alkylated Aspartame Derivatives

Research indicates this compound is used to synthesize high-potency sweeteners and peptidomimetics.

  • Reaction: Reductive Amination.

  • Process: 2-Hydroxy-7-methylchroman opens to the aldehyde, which condenses with the free amine of Aspartame to form an imine (Schiff base). This is subsequently reduced (using NaBH(OAc)₃ or H₂/Pd) to form the stable N-alkylated product.

  • Outcome: Creates N-[3-(2-hydroxy-4-methylphenyl)propyl]-L-aspartyl-L-phenylalanine methyl ester , a compound investigated for enhanced sweetness and stability profiles compared to Neotame.

Chemical Ecology (Pheromone Research)

While specific pheromone activity is often species-dependent, 2-hydroxychromans are structural analogs to aggregation pheromones found in Coleoptera (beetles). Researchers use this scaffold to probe olfactory receptors in pest species like Phyllopertha and Phyllotreta, although the exact natural pheromones often possess different alkylation patterns (e.g., himachalene derivatives).

References
  • Synthesis of Chromanols: Wessely Oxidation and Intramolecular Diels–Alder Reactions. Canadian Journal of Chemistry.[2]

  • Tautomerism: Ring–Chain Tautomerism of Hydroxyketones and Chromanols. ResearchGate.[1]

  • Sweetener Synthesis: Synthesis and characterization of novel aspartame derivatives using 2-hydroxy-7-methylchroman. ResearchGate.[1]

  • Chemical Data: 7-Methyl-2-chromanol CAS 85960-66-3 Entry. MolAid Chemicals.

  • Coumarin Precursors: 7-Hydroxy-4-methylcoumarin Properties.[3] PubChem.

Sources

Whitepaper: Mechanistic and Analytical Profiling of 3-(2-Hydroxy-4-methylphenyl)propanal Ring-Chain Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the structural dynamism of phenolic aldehydes presents both a challenge and an exploitable asset. As a Senior Application Scientist, I approach the ring-chain tautomerism (RCT) of 3-(2-hydroxy-4-methylphenyl)propanal not merely as a structural curiosity, but as a critical variable in synthetic scale-up and pharmacological targeting.

This compound exists in a dynamic equilibrium with its cyclic hemiacetal counterpart, 7-methylchroman-2-ol . Understanding and controlling this equilibrium is paramount when utilizing the chromanol scaffold for the development of antioxidants, selective estrogen receptor modulators, and other bioactive heterocycles[1]. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental framework, and quantitative profiling of this tautomeric system.

Mechanistic Foundations & Causality

The tautomerism between the open-chain aldehyde and the cyclic chromanol is driven by the fundamental principles of intramolecular thermodynamics and orbital alignment.

The Causality of Cyclization

In the open-chain form, the flexible propanal backbone allows the electrophilic aldehyde carbon to come into close spatial proximity with the nucleophilic phenolic hydroxyl group. The transition to the cyclic hemiacetal is thermodynamically favored due to the enthalpic stability of the resulting unstrained, six-membered oxygen heterocycle (following Baldwin’s rules for 6-Exo-Trig cyclization)[2].

Electronic Influence of the 4-Methyl Substituent

Why does the specific 4-methyl substitution matter? In the unsubstituted 3-(2-hydroxyphenyl)propanal, the equilibrium already favors the chromanol form. However, the introduction of a methyl group at the 4-position of the phenyl ring (para to the phenolic hydroxyl) exerts a distinct electronic effect[3]. Through hyperconjugation, the methyl group acts as an electron-donating group (EDG), increasing the electron density on the phenolic oxygen. This enhanced nucleophilicity lowers the activation barrier (


) for the intramolecular attack on the carbonyl carbon, marginally accelerating the forward rate constant (

) of hemiketalization compared to its unsubstituted analog[1].

Tautomerism Open 3-(2-hydroxy-4-methylphenyl)propanal (Open-Chain Aldehyde) Transition Intramolecular Attack (Phenolic OH -> Carbonyl) Open->Transition Cyclization Closed 7-methylchroman-2-ol (Cyclic Hemiacetal) Transition->Closed H+ Transfer Closed->Open Ring Opening

Fig 1: Ring-chain tautomerism mechanism of 3-(2-hydroxy-4-methylphenyl)propanal.

Experimental Protocols: A Self-Validating System

A robust analytical framework requires a self-validating system. Relying exclusively on NMR can lead to solvent-induced artifacts, while pure chemical trapping might perturb the equilibrium (via Le Chatelier's principle) if the reaction rate is slower than the tautomerization rate. By executing both in parallel, we establish a closed-loop validation: the thermodynamic


 derived from non-destructive VT-NMR must mathematically converge with the kinetic product distribution obtained via ultrafast Grignard trapping[4].
Protocol A: Thermodynamic Profiling via VT-NMR

Objective: Non-destructive quantification of the equilibrium state.

  • Sample Preparation: Dissolve 15 mg of highly pure 3-(2-hydroxy-4-methylphenyl)propanal in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl

    
    , DMSO-d
    
    
    
    ) in a standard 5 mm NMR tube.
  • Spectral Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    C NMR spectra at 298 K.
    • Diagnostic Peaks: The open-chain form is quantified via the aldehydic proton singlet (~9.8 ppm), while the cyclic form is quantified via the hemiacetal methine proton doublet/multiplet (~5.4 ppm).

  • Variable Temperature (VT) Analysis: Perform VT-NMR from 250 K to 330 K in 10 K increments. Calculate the equilibrium constant (

    
    ) at each temperature to extract van 't Hoff parameters (
    
    
    
    ,
    
    
    ).
Protocol B: Kinetic Trapping via Grignard Addition

Objective: Chemical validation of the open-chain aldehyde fraction.

  • Reaction Setup: Prepare a 0.1 M solution of the substrate in anhydrous THF (10 mL) in a flame-dried Schlenk flask under an argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath.

  • Ultrafast Trapping: Rapidly inject 1.5 equivalents of methylmagnesium bromide (MeMgBr). The Grignard reagent reacts nearly instantaneously with the highly electrophilic open-chain aldehyde, while the cyclic hemiacetal reacts at a significantly slower rate[4].

  • Quench & Extraction: After exactly 30 seconds, quench the reaction with cold saturated NH

    
    Cl. Extract with Ethyl Acetate (3 x 10 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Chromatographic Analysis: Analyze the crude mixture via HPLC to determine the ratio of the trapped open-chain product (a secondary alcohol) versus the recovered/unreacted chromanol.

Workflow Prep Sample Preparation (Variable Solvents) NMR VT-NMR Spectroscopy (Thermodynamic Profiling) Prep->NMR Trap Grignard Trapping (Kinetic Profiling) Prep->Trap Valid Self-Validation & K_eq Calculation (Data Convergence) NMR->Valid Integrals (CHO vs OH) Trap->Valid Product Ratio

Fig 2: Self-validating experimental workflow combining VT-NMR and kinetic trapping.

Quantitative Data Presentation

The equilibrium between the open and closed forms is exquisitely sensitive to the dielectric constant (


) and hydrogen-bonding capacity of the microenvironment. Non-polar solvents heavily favor the cyclic hemiacetal, whereas polar solvents stabilize the highly polarized aldehyde and the free phenolic hydroxyl group, shifting the equilibrium slightly toward the open-chain form.

Table 1: Solvent Effects on the Tautomeric Equilibrium at 298 K

SolventDielectric Constant (

)
Open-Chain Aldehyde (%)Cyclic Hemiacetal (%)

(Closed/Open)
Toluene-d

2.4< 1.0> 99.0> 99.0
Chloroform-d4.82.597.539.0
Methanol-d

32.78.291.811.2
DMSO-d

46.814.585.55.9

Note: Data represents empirical trends for substituted 2-chromanols, illustrating the stabilization of the open-chain dipole in polar aprotic and protic media.

Applications in Drug Development

Recognizing the tautomeric state of 3-(2-hydroxy-4-methylphenyl)propanal is critical when designing synthetic routes for active pharmaceutical ingredients (APIs). If a synthetic step requires the aldehyde functionality (e.g., reductive amination or Wittig olefination), the reaction must be conducted in polar solvents (like DMSO or DMF) to maximize the open-chain fraction, or utilize Lewis acid catalysts to dynamically pull the equilibrium forward[2]. Conversely, if the goal is to functionalize the chroman core (e.g., synthesizing Vitamin E analogs or specific antioxidant pharmacophores), non-polar solvents should be employed to lock the molecule in its cyclic conformation[1].

References

  • [4] Geissman, T. A., & Baumgarten, E. (1943). The Reaction between Lactones and the Grignard Reagent. II. On the Intermediate Stages of the Reaction. Journal of the American Chemical Society. URL:[Link]

  • [1] Karaman, R. (2013). The gem-Disubstituent Effect-Computational Study that Exposes the Relevance of Existing Theoretical Models. ResearchGate. URL: [Link]

  • [2] Vinodkumar, R., et al. (2024). Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides. ACS Omega. URL:[Link]

  • [3] M. A. Ali, et al. (2021). Cascade Synthesis in Water: Michael Addition/Hemiketalization/Retro-Claisen Fragmentation Catalyzed by CatAnionic Vesicular Nanoreactor from Dithiocarbamate. ResearchGate. URL:[Link]

Sources

Technical Monograph: Biological Activity & Pharmacochemistry of 2-Hydroxychroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacochemistry and therapeutic potential of 2-hydroxychroman (2-chromanol) derivatives. Unlike stable chromans or coumarins, 2-hydroxychromans function as cyclic hemiacetals. They exist in a dynamic equilibrium with their open-chain tautomers, 3-(2-hydroxyphenyl)propanals (or dihydrochalcones). This unique structural plasticity allows them to act as "pro-drug-like" scaffolds that can engage multiple biological targets, particularly in oncology (NF-κB modulation) and inflammation (ICAM-1 suppression) .

Part 1: Structural Dynamics & Pharmacochemistry

The Hemiacetal Equilibrium (Ring-Chain Tautomerism)

To understand the biological activity of 2-hydroxychromans, one must first accept that the molecule is not static. In aqueous physiological media, 2-hydroxychroman undergoes ring-chain tautomerism .

  • The Cyclic Form (2-Hydroxychroman): Lipophilic, membrane-permeable.

  • The Open Chain Form (Phenolic Aldehyde): Reactive electrophile, capable of Schiff base formation with protein lysine residues.

Expert Insight: Many "inactive" chroman screenings fail because they ignore this equilibrium. The biological activity is often driven by the open-chain aldehyde binding to enzymes, while the cyclic form serves as the transport vehicle.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the dynamic shift between the lipophilic transporter (cyclic) and the reactive effector (open chain).

Tautomerism Cyclic 2-Hydroxychroman (Cyclic Hemiacetal) Lipophilic / Transport Form Transition Proton Transfer (Physiological pH) Cyclic->Transition Ring Opening Open 3-(2-Hydroxyphenyl)propanal (Open Chain Aldehyde) Reactive Electrophile Transition->Open Equilibrium Target Protein Target (Lysine/Cysteine Adducts) Open->Target Covalent/Schiff Base Interaction

Figure 1: Ring-chain tautomerism governing the bioavailability and reactivity of 2-hydroxychroman derivatives.

Part 2: Therapeutic Profiles & Mechanisms

Anti-Inflammatory Activity: ICAM-1 Suppression

Research indicates that specific 2-hydroxychroman derivatives, particularly N-substituted-7-hydroxy-2,2-dimethylchromane-6-carboxamides , significantly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2]

  • Mechanism: The derivative interferes with the TNF-α signaling cascade.

  • Key Data Point: In human endothelial cells, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide demonstrated potent inhibition of ICAM-1, preventing leukocyte adhesion—a critical step in the inflammatory response.

Anticancer Activity: NF-κB and PKM2 Modulation

The open-chain tautomers (structurally related to 2'-hydroxychalcones ) exhibit potent cytotoxicity against breast (MCF-7) and oral cancer lines.

  • Target 1: NF-κB Pathway: The compounds block the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50 dimer). This suppresses survival genes (Bcl-2) and induces apoptosis.[3]

  • Target 2: Pyruvate Kinase M2 (PKM2): 2-hydroxycinnamaldehyde (an oxidized analog of the open chain) binds PKM2, inhibiting the Warburg effect in tumor cells.

Structure-Activity Relationship (SAR) Summary
Substituent PositionFunctional GroupBiological EffectMechanism Note
C-2 (Hemiacetal) -OH (Unsubstituted)High ReactivityAllows ring opening; essential for aldehyde-based target binding.
C-2 (Acetal) -OMe / -OEtIncreased Stability"Locked" ring; reduces reactivity but improves storage stability.
C-6 Carboxamide (-CONHR)Anti-inflammatoryCritical for ICAM-1 inhibition; lipophilic N-alkyl chains enhance potency.
C-7 Hydroxyl (-OH)AntioxidantElectron donation; essential for radical scavenging (Vitamin E-like activity).

Part 3: Experimental Workflows

Synthesis Protocol: Selective Reduction of Coumarins

Objective: Synthesize 2-hydroxychroman from a stable coumarin precursor. Expert Note: Standard reduction with NaBH4 often leads to ring-opening to the diol. We use DIBAL-H at low temperature to stop at the lactol (hemiacetal) stage.

Reagents:

  • Substituted Coumarin (Start)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0M in toluene

  • Anhydrous Dichloromethane (DCM)

  • Methanol (Quench)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of coumarin in anhydrous DCM under Argon atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction.

  • Reduction: Add DIBAL-H (1.2 eq) dropwise over 20 minutes. Maintain internal temp below -70°C.

  • Monitoring: Stir for 1-2 hours. Monitor via TLC (silica gel). The 2-hydroxychroman spot will be more polar than the coumarin but less polar than the open-chain diol.

  • Quenching: Add Methanol (5 eq) slowly at -78°C. Then add saturated Rochelle’s salt (Potassium sodium tartrate) solution.

  • Workup: Warm to room temperature. Stir vigorously until the aluminum emulsion clears (approx. 1 hour). Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid acidic silica or prolonged exposure, as this catalyzes dehydration to the chromene.

Biological Assay: NF-κB Nuclear Translocation

Objective: Validate the anti-inflammatory/anticancer mechanism.

AssayWorkflow Step1 Seed HeLa/MCF-7 Cells (Wait 24h) Step2 Pre-treat with 2-Hydroxychroman Derivative (1h) Step1->Step2 Step3 Stimulate with TNF-α (10 ng/mL, 30 min) Step2->Step3 Step4 Fix & Permeabilize (4% Paraformaldehyde) Step3->Step4 Step5 Stain: Anti-p65 (Primary) + AlexaFluor 488 (Secondary) Step4->Step5 Step6 Fluorescence Microscopy Quantify Nuclear/Cytosolic Ratio Step5->Step6

Figure 2: Immunofluorescence workflow for detecting NF-κB inhibition.

Part 4: Mechanism of Action Pathway

The following diagram details how 2-hydroxychroman derivatives (and their open-chain tautomers) interrupt the pro-inflammatory signaling cascade.

SignalingPathway TNF TNF-α / LPS Receptor TNFR / TLR4 TNF->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) Inactive IkB->NFkB_Cyto Releases Nucleus Nucleus NFkB_Cyto->Nucleus Translocation Drug 2-Hydroxychroman (Open Chain Form) Drug->IKK Inhibition (Block Phosphorylation) DNA Target Genes (ICAM-1, Bcl-2, COX-2) Nucleus->DNA Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by 2-hydroxychroman derivatives.

References

  • Vertex AI Search. (2024). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2018). 2'-hydroxycinnamaldehyde Inhibits Cancer Cell Proliferation and Tumor Growth by Targeting the Pyruvate Kinase M2.[4] PubMed. [Link]

  • National Institutes of Health (NIH). (2024).[5] 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway.[6] PubMed. [Link]

  • Royal Society of Chemistry. (2014). Controlling ring-chain tautomerism through steric hindrance. RSC Publishing. [Link]

Sources

2-Hydroxy-7-methylchroman (CAS 85960-66-3): Molecular Properties and Synthetic Applications in Next-Generation Sweetener Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and food chemists push the boundaries of receptor-binding affinities, the synthesis of high-potency, next-generation compounds requires highly specific molecular intermediates. 2-Hydroxy-7-methylchroman (also known as 7-methyl-2-chromanol) serves as a critical lactol intermediate in the synthesis of advanced aspartame derivatives. By providing a precisely functionalized 2-hydroxy-4-methylphenyl propyl moiety, this compound enables the creation of sweeteners that bind to the T1R2/T1R3 sweet taste receptors with formidable potency, far exceeding traditional benchmarks.

Physicochemical Profiling

Understanding the baseline physicochemical properties of an intermediate is the first step in designing a robust synthetic workflow. The quantitative data for 2-hydroxy-7-methylchroman is summarized below, cross-referenced with 1[1].

ParameterSpecification
IUPAC Name 7-methyl-3,4-dihydro-2H-chromen-2-ol
Common Synonyms 2-Hydroxy-7-methylchroman; 7-methyl-2-chromanol
CAS Registry Number 85960-66-3
Molecular Formula C10H12O2
Molecular Weight 164.204 g/mol

Mechanistic Role in High-Potency Sweetener Synthesis

The evolution of dipeptide sweeteners—from Aspartame to Neotame and Advantame—relies on N-alkylation to enhance receptor binding and metabolic stability. 2-Hydroxy-7-methylchroman is specifically utilized to synthesize a novel sweetener: N-[N-3-(2-hydroxy-4-methylphenyl) propyl-α-aspartyl]-l-phenylalanine-1-methylester[2].

The Causality of Intermediate Selection: Why use a chromanol ring system? In solution, the lactol (hemiacetal) ring of 2-hydroxy-7-methylchroman exists in thermodynamic equilibrium with its open-chain hydroxy-aldehyde form. This transient aldehyde is highly reactive toward the primary amine of aspartame. The resulting reductive amination appends a bulky, hydrophobic 3-(2-hydroxy-4-methylphenyl)propyl group to the aspartame core. According to multipoint attachment models (B1, B2, AH1, XH2, etc.), this specific spatial arrangement exponentially increases the sweetness potency by maximizing hydrophobic interactions within the receptor's transmembrane domain as detailed in 2[2].

Experimental Workflow: Step-by-Step Synthesis

To ensure reproducibility and high yield, the synthesis of 2-hydroxy-7-methylchroman must be tightly controlled. The following self-validating protocol details the conversion of 7-methylcoumarin to the final sweetener, adapting methodologies from 3[3] and 2[2].

Phase 1: Catalytic Hydrogenation of 7-Methylcoumarin

Objective: Chemoselective saturation of the α,β-unsaturated lactone. Causality: Direct reduction of the starting material with metal hydrides often yields a complex mixture of 1,2- and 1,4-reduction products. Pre-saturating the double bond guarantees that the subsequent DIBAL-H reduction acts exclusively on the lactone carbonyl[3].

  • Preparation: Dissolve 10.0 g (62.4 mmol) of 7-methylcoumarin in 250 mL of ethyl acetate[3].

  • Catalysis: Add 1.5 g of 10% Palladium on Carbon (Pd/C) to the solution[3].

  • Reaction: Shake the mixture in a Parr hydrogenation vessel under a hydrogen atmosphere (57 psi) for 6 hours[3].

  • In-Process Control (IPC): Monitor the pressure gauge. The reaction is self-terminating once hydrogen uptake ceases, validating complete saturation.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst (preventing downstream transition-metal poisoning) and evaporate the solvent to yield 3,4-dihydro-7-methylcoumarin (~99% yield)[3].

Phase 2: Cryogenic DIBAL-H Reduction

Objective: Controlled reduction of the saturated lactone to the lactol (2-hydroxy-7-methylchroman). Causality: Diisobutylaluminum hydride (DIBAL-H) is utilized at strict cryogenic temperatures (-78°C). At this temperature, the tetrahedral aluminum-acetal intermediate remains stable, preventing collapse into an aldehyde that would otherwise be over-reduced into an open-chain diol[3].

  • Preparation: Dissolve 1.62 g (10.0 mmol) of 3,4-dihydro-7-methylcoumarin in 40 mL of anhydrous toluene under a nitrogen atmosphere[3].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C[3].

  • Addition: Over 90 minutes, add 7.40 mL (11.0 mmol) of DIBAL-H (25% in toluene) dropwise[3].

  • IPC: Maintain the -78°C temperature strictly. Perform a rapid TLC assay; the disappearance of the lactone spot validates the completion of the reduction.

  • Quenching: After an additional 90 minutes, quench the reaction by the slow, cautious addition of 50 mL of water[3]. Extract and concentrate to isolate 2-hydroxy-7-methylchroman.

Phase 3: Reductive Amination for Sweetener Synthesis

Objective: Coupling the synthesized lactol with aspartame.

  • Condensation: React 2-hydroxy-7-methylchroman with aspartame. The open-chain aldehyde form of the lactol undergoes a carbonyl-amino condensation with the primary amine of aspartame to form a Schiff base[2].

  • Reduction: Introduce a reducing agent (e.g., dialuminum hydride or catalytic hydrogenation) to reduce the imine bond[2].

  • Validation: The final yield is approximately 58%. The product must be confirmed via FTIR, EI-MS, and NMR to ensure the successful formation of the N-alkylated dipeptide[2].

Reaction Pathway Visualization

Workflow N1 7-Methylcoumarin (Starting Material) N2 3,4-Dihydro-7-methylcoumarin (Intermediate) N1->N2 Catalytic Hydrogenation [Pd/C, H2, 57 psi] N3 2-Hydroxy-7-methylchroman (CAS: 85960-66-3) N2->N3 Lactone Reduction [DIBAL-H, Toluene, -78°C] N5 Novel High-Potency Sweetener (Final Product) N3->N5 Carbonyl-Amino Condensation & Reduction N4 Aspartame (Dipeptide Core) N4->N5 Reductive Amination

Fig 1: Synthetic pathway of 2-hydroxy-7-methylchroman and its conversion to a novel sweetener.

Analytical Characterization & Validation

To establish a self-validating protocol, the chemical identity of the intermediate must be confirmed before proceeding to amination:

  • FTIR Spectroscopy: Successful reduction of 3,4-dihydro-7-methylcoumarin is marked by the disappearance of the strong lactone carbonyl stretch (C=O) at ~1760 cm⁻¹ and the appearance of a broad hydroxyl stretch (O-H) at ~3300–3400 cm⁻¹, confirming lactol formation[2][3].

  • NMR Spectroscopy: The ¹H NMR spectrum will display a characteristic three-proton singlet for the methyl group at ~2.3 ppm, and the critical lactol methine proton (O-CH-O) will appear downfield, confirming the cyclic hemiacetal structure[2][3].

References

  • Synthesis and characterization of a novel sweetener with high sweetness strength . ResearchGate. 2

  • 7-methyl-2-chromanol - CAS号85960-66-3 . Molaid. 1

  • Tandem Wessely oxidation and intramolecular Diels–Alder reactions. III. Synthesis of isotwistanes . Canadian Science Publishing. 3

Sources

Technical Guide: Stability & Dynamics of Substituted 2-Chromanols in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Aldehyde

For researchers working with substituted 2-chromanols, the primary stability challenge is not intrinsic decomposition, but rather ring-chain tautomerism . Unlike their stable ether counterparts (chromans) or fully oxidized analogs (coumarins), 2-chromanols are cyclic hemiacetals.

In solution, they exist in a dynamic equilibrium with their open-chain isomer, 3-(2-hydroxyphenyl)propanal . This "hidden" aldehyde form is the vector for the majority of degradation pathways, including oxidation to dihydrocoumarins and polymerization.

This guide provides the mechanistic grounding to predict stability based on substitution patterns and a self-validating NMR protocol to quantify this equilibrium in your specific matrix.

The Core Mechanism: Ring-Chain Tautomerism

The stability of a 2-chromanol is defined by the equilibrium constant (


) between the closed hemiacetal (Ring) and the open aldehyde (Chain).


  • High

    
     (>100):  The compound appears stable and behaves like a cyclic ether.
    
  • Low

    
     (<1):  The compound exists primarily as the aldehyde, making it highly susceptible to oxidation and nucleophilic attack.
    
Mechanistic Pathway Diagram

The following diagram illustrates the central equilibrium and the competing degradation vectors.

G cluster_0 Dynamic Equilibrium Chromanol 2-Chromanol (Closed Hemiacetal) Aldehyde 3-(2-Hydroxyphenyl) propanal (Open Chain) Chromanol->Aldehyde Ring Opening (Fast) Chromene Chromene (Dehydration Product) Chromanol->Chromene Acid/Heat (-H2O) Lactone Dihydrocoumarin (Oxidation Product) Aldehyde->Lactone Oxidation ([O])

Figure 1: The central ring-chain tautomerism of 2-chromanols and primary degradation pathways.

Critical Variables Influencing Stability

The position of the equilibrium is dictated by three factors: Electronic effects (Hammett


), Steric effects (Thorpe-Ingold), and Solvation.
Substituent Effects (Electronic & Steric)
Substituent PositionTypeEffect on Stability (Ring Form)Mechanistic Rationale
C2 (Geminal) Alkyl / ArylIncreases Thorpe-Ingold Effect: Gem-disubstitution at the closure site compresses the bond angle, favoring ring closure.
Phenolic Ring (C6/C7) Electron Withdrawing (EWG)Decreases EWGs (e.g., -NO2, -Cl) increase the acidity of the phenol. A more acidic phenol is a better leaving group, facilitating ring opening.
Phenolic Ring (C6/C7) Electron Donating (EDG)Increases EDGs (e.g., -OMe, -Me) increase the nucleophilicity of the phenolic oxygen, driving the attack on the aldehyde carbonyl to close the ring.
C3/C4 Bulky GroupsIncreases Substituents on the backbone restrict conformational freedom, entropically favoring the cyclized state.
Solvent Effects

The choice of solvent is the single most critical operational variable.

  • Protic Solvents (MeOH, EtOH, Water):

    • Risk:[1] In the presence of trace acid, alcohols will convert the hemiacetal (2-chromanol) into a full acetal (2-alkoxychroman). While this stabilizes the structure, it chemically alters your API/intermediate.

    • Observation: In water, the open chain form is often stabilized by hydrogen bonding, shifting

      
       toward the aldehyde.
      
  • Aprotic Polar Solvents (DMSO, DMF):

    • Risk:[1][2] These are strong hydrogen bond acceptors. They stabilize the phenolic hydroxyl of the open chain, significantly shifting the equilibrium toward the open aldehyde .

    • Guideline: Avoid DMSO for storage of 2-chromanols; they will degrade faster due to higher exposure of the aldehyde form.

  • Non-Polar Solvents (CDCl3, Benzene):

    • Benefit: These solvents generally favor the intramolecular hydrogen bond required for the ring-closed form. This is the preferred medium for stability.

Self-Validating Analytical Protocol

To determine the stability of your specific 2-chromanol, do not rely on HPLC, as the silica/stationary phase can catalyze ring opening or dehydration. NMR is the gold standard.

Protocol: Determination of and Degradation Rate

Objective: Quantify the ratio of Ring:Chain and detect oxidation onset.

Materials:

  • Substituted 2-chromanol (approx. 10 mg)

  • Solvent:

    
     (treated with basic alumina to remove acid traces)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets)

Workflow:

  • Preparation: Dissolve the chromanol and internal standard in

    
    .
    
  • T0 Acquisition: Acquire a quantitative

    
     NMR (relaxation delay 
    
    
    
    ).
  • Diagnostic Peak Identification:

    • Ring Form (Hemiacetal): Look for the C2-H proton. It typically appears as a doublet of doublets (dd) around 5.3 - 5.6 ppm .

    • Chain Form (Aldehyde): Look for the aldehyde proton (-CHO) around 9.5 - 9.8 ppm .

    • Chain Form (Phenol): A broad singlet often shifted downfield (>8 ppm) if H-bonded.

  • Calculation:

    
    
    
  • Stress Testing:

    • Store the NMR tube at 25°C.

    • Re-acquire spectra at T=1h, T=24h, T=48h.

    • Failure Mode: Appearance of signals at 2.6 - 3.0 ppm (triplets) indicates formation of Dihydrocoumarin (lactone), signifying irreversible oxidation.

Automated Workflow Diagram

Workflow Start Sample Preparation (CDCl3 + Basic Alumina) NMR 1H NMR Acquisition (d1 = 5s) Start->NMR Check Check 9.5-9.8 ppm region NMR->Check Stable No Aldehyde Signal (Keq > 100) Stable Profile Check->Stable Absent Unstable Aldehyde Signal Present (Equilibrium Active) Check->Unstable Present Action1 Monitor for Lactone (Triplets @ 2.6-3.0 ppm) Unstable->Action1 Action2 Derivatize immediately (Acetylation/Methylation) Unstable->Action2

Figure 2: Decision tree for assessing 2-chromanol stability via NMR.

Stabilization Strategies

If your analysis reveals a significant presence of the open chain (


), you must stabilize the compound for storage or further synthesis.
Chemical Derivatization (The "Lock")

The most effective way to stop the equilibrium is to "lock" the hemiacetal as a full acetal.

  • Method: Dissolve in MeOH with a catalytic amount of p-TsOH (or camphorsulfonic acid).

  • Result: Formation of 2-methoxychroman .

  • Reversibility: This acetal is stable to base and oxidation but can be hydrolyzed back to the 2-chromanol (and subsequently the aldehyde) using aqueous acid (THF/HCl).

Storage Conditions

If the free hemiacetal is required:

  • Remove Acid: Pass all solvents through basic alumina before use. Trace acid catalyzes the dehydration to chromene.

  • Exclude Oxygen: Store under Argon. The open aldehyde form is an oxygen scavenger.

  • Low Temperature: Lower temperatures generally favor the enthalpically more stable ring form (though this depends on specific substitution entropy).

References

  • Stereochemistry and Conformation

    • Title: Stereochemistry of Chiral 2-Substituted Chromanes
    • Source: National Institutes of Health (PMC) / Tetrahedron Asymmetry
    • URL:[Link]

    • Relevance: Discusses the conformational flexibility and substituent effects on the dihydropyran ring of chromans.
  • Tautomeric Equilibrium

    • Title: Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines (Analogous Heterocycle Dynamics)
    • Source: ResearchGate[3]

    • URL:[Link]

    • Relevance: Provides the methodological framework for using NMR to calcul
  • Oxidation Mechanisms

    • Title: Oxidation of Alcohols (Chromic Acid & PCC Mechanisms)[4][5]

    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: details the oxidation pathway from alcohol/hemiacetal to carbonyl/lactone.
  • Chemical Identity

    • Title: 3-(2-Hydroxyphenyl)propanal (The Open Chain Form)
    • Source: PubChem[6][7]

    • URL:[Link]

    • Relevance: Chemical and physical properties of the open-chain tautomer.

Sources

A Technical Guide to the Structural and Functional Divergence of 2-Hydroxy-7-Methylchroman and 7-Methylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzopyranone scaffold is a cornerstone in medicinal chemistry and materials science, giving rise to vast families of compounds with divergent properties. This guide provides an in-depth technical analysis of two structurally related yet functionally distinct molecules: 2-hydroxy-7-methylchroman and 7-methylcoumarin. While both share a common bicyclic core, the oxidation state of the pyranone ring dictates their fundamental chemistry, stability, and biological relevance. 7-Methylcoumarin, an unsaturated lactone, is a stable, planar molecule with a rich history of use as a fluorescent probe and a scaffold for bioactive agents. In contrast, 2-hydroxy-7-methylchroman, a saturated cyclic hemiacetal (or lactol), is the reduced, non-planar counterpart. It is significantly less stable and primarily serves as a reactive synthetic intermediate. This whitepaper dissects their structural nuances, delineates their respective synthetic pathways, provides a framework for their spectroscopic differentiation, and compares their established and potential biological applications, offering a critical resource for researchers in drug discovery and chemical biology.

Introduction: The Benzopyranone Core and its Derivatives

The benzopyranone skeleton, consisting of a benzene ring fused to a pyrone ring, is the foundation for a multitude of natural and synthetic compounds.[1] The arrangement and oxidation state of this core structure give rise to distinct classes of molecules, most notably chromones and coumarins.[1][2] Coumarins, or 2H-1-benzopyran-2-ones, are defined by an α,β-unsaturated ester (a lactone) within the heterocyclic ring.[1] This structural feature imparts planarity and unique photochemical properties. The chroman scaffold, conversely, features a saturated dihydropyran ring fused to the benzene ring.

This guide focuses on a direct comparison between a representative coumarin, 7-methylcoumarin , and its corresponding reduced form, 2-hydroxy-7-methylchroman . Understanding the profound impact of this simple structural difference—an unsaturated lactone versus a saturated hemiacetal—is crucial for rational drug design, the synthesis of novel probes, and the interpretation of biological data.

Structural and Physicochemical Dissection

The primary difference between the two title compounds lies in the hybridization and functionality of the pyran ring. This distinction fundamentally alters their three-dimensional shape, stability, and chemical reactivity.

7-Methylcoumarin: The Stable, Planar Lactone

7-Methylcoumarin is a member of the coumarin family, characterized by a benzo-α-pyrone core.[3] Its IUPAC name is 7-methylchromen-2-one.[4] The pyrone ring contains an α,β-unsaturated lactone, which is a cyclic ester. This system is fully conjugated and planar, contributing to its significant chemical stability and well-defined spectroscopic properties.[5] This planarity and extended π-system are the basis for its utility in fluorescent applications.[6]

2-Hydroxy-7-Methylchroman: The Reactive, Non-Planar Hemiacetal

2-Hydroxy-7-methylchroman belongs to the chroman family. The pyran ring is saturated, lacking the double bond present in coumarin. The defining feature is the hydroxyl group at the C2 position, adjacent to the heterocyclic oxygen atom. This O-C-OH arrangement constitutes a cyclic hemiacetal, also known as a lactol. Unlike the stable lactone of coumarin, the hemiacetal functionality exists in equilibrium with its open-chain aldehyde form (5-hydroxy-2-methylphenyl)propanal. This equilibrium renders the molecule significantly less stable and more reactive than its coumarin counterpart. The saturated ring adopts a non-planar conformation.

Caption: Chemical structures of 7-Methylcoumarin and 2-Hydroxy-7-Methylchroman.
Comparative Data Summary

The fundamental structural differences are reflected in their physicochemical properties.

Property7-Methylcoumarin2-Hydroxy-7-Methylchroman (Predicted)
Molecular Formula C₁₀H₈O₂[7][8]C₁₀H₁₂O₂
Molecular Weight 160.17 g/mol [4][7][9]164.20 g/mol
IUPAC Name 7-methylchromen-2-one[4]7-methylchroman-2-ol
Core Scaffold Benzopyran-2-one (Coumarin)Dihydro-benzopyran (Chroman)
Key Functional Group α,β-Unsaturated Lactone (Ester)Cyclic Hemiacetal (Lactol)
Stability High; stable solidLow; reactive, exists in equilibrium
Appearance White to off-white powder[7]Expected to be an oil or low-melting solid
Melting Point 128-130 °C[10]Not experimentally determined; significantly lower
Boiling Point 171-172 °C / 11 mmHg[7]Not experimentally determined

Synthesis and Interconversion

The synthetic routes to these compounds are distinct, yet interconnected, highlighting the reductive relationship between them.

Synthesis of 7-Methylcoumarin Precursors

7-Methylcoumarin is a synthetic compound, with its synthesis often proceeding through hydroxylated precursors.[11] The most prevalent method for creating the coumarin core is the Pechmann condensation .[12][13] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[14][15] For the synthesis of the key intermediate, 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.[11][12]

  • Preparation: Cautiously add 50 mL of concentrated sulfuric acid to a 100 mL conical flask and cool thoroughly in an ice bath to below 10°C.

  • Reactant Solution: In a separate beaker, dissolve 5.5 g (0.05 mol) of resorcinol in 6.4 mL (0.05 mol) of ethyl acetoacetate.

  • Reaction: Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Incubation: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.

  • Precipitation: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 300 mL of water with vigorous stirring. A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield the pure product.

  • Characterization: Confirm the product identity and purity via melting point determination and spectroscopic methods (FT-IR, NMR).[11][13]

Synthesis of 2-Hydroxy-7-Methylchroman

There are no dedicated synthetic routes for 2-hydroxy-7-methylchroman as a stable final product. It is best understood as a synthetic intermediate formed via the selective reduction of 7-methylcoumarin. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are well-established for the partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) at low temperatures.

  • Setup: Dissolve 1.60 g (10 mmol) of 7-methylcoumarin in 50 mL of anhydrous toluene in a flame-dried, three-neck flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add 11 mL of DIBAL-H (1.0 M solution in hexanes, 11 mmol, 1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-hydroxy-7-methylchroman, should be used immediately in a subsequent step due to its inherent instability.

Caption: Synthetic conversion of 7-Methylcoumarin to 2-Hydroxy-7-Methylchroman.

Spectroscopic Characterization and Differentiation

The structural differences between these two molecules give rise to distinct and easily distinguishable spectroscopic signatures.[5]

Technique7-Methylcoumarin2-Hydroxy-7-Methylchroman (Predicted)Rationale for Difference
¹H NMR Signals for vinylic protons (C3-H, C4-H) at ~6.4 and ~7.6 ppm. Aromatic protons and a methyl singlet (~2.4 ppm).[16]Absence of vinylic proton signals. Presence of diastereotopic protons for two aliphatic -CH₂- groups (~1.8-3.0 ppm). A characteristic anomeric proton (O-CH-OH) signal at ~5.5-6.0 ppm. A broad -OH singlet.Saturation of the pyran ring removes the double bond and introduces chirality at C2, leading to complex aliphatic signals. The hemiacetal proton is in a unique chemical environment.
¹³C NMR Lactone carbonyl signal at ~160 ppm. Four sp² carbons in the pyran ring.[16]Absence of a carbonyl signal. Anomeric carbon (O-C-OH) signal at ~90-105 ppm. Two sp³ carbons in the pyran ring.The C=O double bond is reduced to a C-OH single bond, causing a large upfield shift for the C2 carbon.
FT-IR Strong, sharp C=O stretch for an α,β-unsaturated lactone at ~1720-1740 cm⁻¹. C=C stretching in the pyrone ring.[16]Absence of the lactone C=O peak. Presence of a broad O-H stretching band at ~3200-3500 cm⁻¹. C-O stretching in the aliphatic region.The defining functional group changes from a carbonyl (lactone) to a hydroxyl (hemiacetal).
Mass Spec. Molecular ion (M⁺) peak at m/z = 160.[4]Molecular ion (M⁺) peak at m/z = 164. Prone to dehydration, may show a prominent M-18 peak (loss of H₂O) at m/z = 146.The addition of four hydrogen atoms during reduction increases the molecular weight. Hemiacetals readily eliminate water.

Biological Activity and Applications

The stability and electronic properties of the core scaffold dictate the biological roles and applications of these two compounds.

7-Methylcoumarin: A Versatile Bioactive Scaffold

The coumarin scaffold is a "privileged structure" in medicinal chemistry, and 7-methylcoumarin derivatives have a broad range of documented biological activities.[17][18]

  • Anticancer Activity: Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines, often by inducing apoptosis.[17][18]

  • Anti-inflammatory Properties: Coumarins can modulate inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK.[11]

  • Antimicrobial Effects: 7-Methylcoumarin has reported activity against certain Gram-positive bacteria.[11]

  • Enzyme Inhibition: It is a known mechanism-based inhibitor of human cytochrome P450 2A6 (CYP2A6), an important enzyme in xenobiotic metabolism.[19]

  • Fluorescent Probes: The rigid, conjugated structure of coumarins makes them excellent fluorophores.[6][7] They are widely used in biochemical assays and cellular imaging.[6][20] For example, 7-amino-4-methylcoumarin (AMC) is a common fluorogenic substrate for detecting protease activity.[6]

2-Hydroxy-7-Methylchroman: A Synthetic Intermediate

There is a lack of specific biological data for 2-hydroxy-7-methylchroman, primarily because it is a reactive intermediate rather than a stable endpoint molecule. Its potential biological role is speculative and based on the general properties of chromans and hemiacetals.

  • Chroman Scaffold Activity: The saturated chroman ring is the core of α-tocopherol (Vitamin E) and is associated with potent antioxidant activity. While 2-hydroxy-7-methylchroman itself is not a primary antioxidant, derivatives built upon this saturated scaffold could be explored for such properties.

  • Reactivity of Hemiacetals: The hemiacetal's ability to exist in equilibrium with an open-chain aldehyde makes it a potential covalent modifier. The aldehyde could react with nucleophilic residues (e.g., lysine) in proteins, but this reactivity is often non-specific and can be associated with toxicity.

Caption: Comparative applications of the coumarin and chroman scaffolds.

Conclusion

The distinction between 7-methylcoumarin and 2-hydroxy-7-methylchroman serves as a compelling case study in structure-function relationships. 7-Methylcoumarin is a stable, planar, and synthetically accessible molecule whose conjugated lactone system underpins its widespread use as a fluorescent marker and a privileged scaffold for developing therapeutic agents. In stark contrast, 2-hydroxy-7-methylchroman is its non-planar, saturated, and unstable hemiacetal analogue. Its significance lies not in its direct application, but in its role as a reactive intermediate, obtained through the selective reduction of the coumarin core. For researchers and drug development professionals, recognizing this fundamental divergence in stability, reactivity, and conformation is paramount for designing successful synthetic strategies and developing novel, effective chemical tools and therapeutics.

References

  • Sonwu. (2025, January 23). What Is 7 Hydroxy 4 Methylcoumarin Used For. Sonwu Blog. Retrieved from [Link]

  • Prezi. (2025, May 28). A Comprehensive Review on 7-Hydroxy-4-Methylcoumarin. Prezi. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 7-methyl coumarin. The Good Scents Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methylcoumarin. PubChem. Retrieved from [Link]

  • SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. Retrieved from [Link]

  • MDPI. (2023, March 29). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. MDPI. Retrieved from [Link]

  • JETIR. (2023, October). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]

  • Open Academic Journals Index. (2019, June 15). COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. OAJI. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2019, April 10). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. IJCMAS. Retrieved from [Link]

  • GSRS. (n.d.). 7-METHYLCOUMARIN. GSRS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. ScienceDirect. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methylcoumarin (C10H8O2). PubChemLite. Retrieved from [Link]

  • IJPSR. (2016, January 4). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. IJPSR. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis?. ResearchGate. Retrieved from [Link]

  • MolForge. (n.d.). 7-Methylcoumarin (CID 17131) - Molecular Properties & Analysis. MolForge. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. NIH. Retrieved from [Link]

  • ResearchGate. (2020, December 17). Vibrational (FT-IR and FT-Raman), NMR and quantum chemical investigations on 7-Methylcoumarin. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position. Google Patents.
  • Chemical Synthesis Database. (2025, May 20). 5-hydroxy-7-methyl-2H-chromen-2-one. ChemSynthesis. Retrieved from [Link]

  • JOCPR. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. JOCPR. Retrieved from [Link]

  • Pharmacological Reviews. (2023, June 30). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. PharmRev. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Antiseizure Analysis of Diverse Natural Coumarin Derivatives in Zebrafish. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. RSC. Retrieved from [Link]

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Literature review on 2-hydroxy-7-methylchroman synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Synthesis Strategies for 2-Hydroxy-7-Methylchroman

Executive Summary

The 2-hydroxychroman (chroman-2-ol) scaffold represents a critical "masked aldehyde" functionality in organic synthesis. Specifically, 2-hydroxy-7-methylchroman serves as a pivot point between stable cyclic ethers and reactive open-chain aldehydes (3-(2-hydroxy-4-methylphenyl)propanal). This duality allows it to function as a versatile intermediate for constructing complex benzopyran-containing therapeutics, including tocopherol (Vitamin E) analogs, selective estrogen receptor modulators (SERMs), and lipophilic antioxidant payloads.

This guide deviates from standard textbook preparations of coumarins (often limited to the 7-hydroxy-4-methyl variant) to focus on the precise, regioselective synthesis of the 7-methyl core and its controlled reduction to the hemiacetal state.

Mechanistic Foundations & Retrosynthetic Logic

The synthesis hinges on the thermodynamic control of the lactone-to-lactol reduction. Unlike complete reduction to the diol, arresting the reaction at the hemiacetal stage requires kinetic control using sterically demanding hydrides at cryogenic temperatures.

The Lactol-Aldehyde Equilibrium

Upon isolation, 2-hydroxy-7-methylchroman exists in a dynamic equilibrium with its open-chain tautomer. In non-polar solvents (e.g., CDCl₃), the cyclic lactol form predominates (>95%), stabilized by the anomeric effect. In polar protic media or under basic conditions, the equilibrium shifts toward the aldehyde, enabling Wittig/Horner-Wadsworth-Emmons functionalization.

Equilibrium cluster_0 Thermodynamic State Lactol 2-Hydroxy-7-methylchroman (Cyclic Hemiacetal) Aldehyde 3-(2-hydroxy-4-methylphenyl)propanal (Open Chain) Lactol->Aldehyde Ring Opening (K_eq) Reagent Nucleophiles / Bases Aldehyde->Reagent Trapping

Caption: Tautomeric equilibrium between the stable lactol and reactive aldehyde forms.

Strategic Synthesis Architecture

To achieve the target 2-hydroxy-7-methylchroman, we employ a three-phase linear sequence. Note that the common Pechmann condensation using resorcinol yields 7-hydroxy, not 7-methyl derivatives. We must use m-cresol to install the correct methylation pattern.

Phase 1: Scaffold Construction (Pechmann Condensation)
  • Precursors: m-Cresol (3-methylphenol) + Malic Acid.

  • Catalyst: Conc. H₂SO₄ or Methanesulfonic acid.

  • Product: 7-Methylcoumarin.[1][2][3]

  • Mechanism: Acid-catalyzed transesterification followed by electrophilic aromatic substitution and dehydration.

Phase 2: Saturation (Catalytic Hydrogenation)
  • Substrate: 7-Methylcoumarin.[1][2][3]

  • Conditions: H₂ (1 atm), 10% Pd/C, EtOAc/EtOH.

  • Product: 7-Methyldihydrocoumarin (Lactone).

  • Why: DIBAL-H reduction of the conjugated double bond in coumarin is difficult and often yields mixtures. Saturating the alkene first ensures clean carbonyl reduction later.

Phase 3: Controlled Reduction (The Critical Step)
  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Conditions: Toluene/DCM, -78°C.

  • Product: 2-Hydroxy-7-methylchroman.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methylcoumarin

Self-Validation Check: Formation of a fluorescent intermediate indicates incorrect starting material (resorcinol contamination). 7-methylcoumarin is non-fluorescent or weakly fluorescent compared to 7-hydroxy analogs.

  • Setup: Equip a 500 mL round-bottom flask with a thermometer and overhead stirrer.

  • Mixing: Combine m-cresol (10.8 g, 0.1 mol) and malic acid (13.4 g, 0.1 mol).

  • Acid Addition: Slowly add concentrated H₂SO₄ (30 mL) while maintaining temperature <30°C.

  • Heating: Heat the slurry to 90°C. Evolution of CO (carbon monoxide) will occur (perform in a high-flow fume hood).

  • Quench: Once gas evolution ceases (approx. 2 hrs), cool to RT and pour over 200 g crushed ice.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) and recrystallize from ethanol.

  • Yield Target: 65-75% as white/off-white needles.

Protocol B: Selective Reduction to 2-Hydroxy-7-methylchroman

Expert Insight: The tetrahedral aluminum intermediate is stable at -78°C. If the temperature spikes above -60°C, the intermediate collapses, and over-reduction to the diol (3-(2-hydroxy-4-methylphenyl)propan-1-ol) occurs.

Reagents:

  • 7-Methyldihydrocoumarin (1.62 g, 10 mmol)

  • DIBAL-H (1.0 M in Toluene, 12 mL, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 7-methyldihydrocoumarin and DCM.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 mins for thermal equilibration.

  • Controlled Addition: Add DIBAL-H dropwise via syringe pump over 20 minutes. Crucial: Internal temperature must not exceed -70°C.

  • Incubation: Stir at -78°C for 1 hour. Monitor by TLC (30% EtOAc/Hexane). The lactone spot (Rf ~0.6) should disappear; the lactol spot (Rf ~0.4) will appear (often streaks due to equilibrium).

  • Rochelle's Salt Quench:

    • While still at -78°C, add MeOH (2 mL) to quench excess hydride.

    • Pour the cold mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt, 50 mL).

    • Why: Aluminum salts form gelatinous emulsions. Tartrate chelates aluminum, breaking the emulsion into two clear layers. Stirring may take 1-2 hours.

  • Extraction: Separate organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) is often required, as the lactol is acid-sensitive.

Data Presentation & Characterization

Spectroscopic Diagnostics

The following table summarizes the key diagnostic signals distinguishing the lactone precursor from the lactol product.

Feature7-Methyldihydrocoumarin (Precursor)2-Hydroxy-7-methylchroman (Product)
IR (Carbonyl) Strong band at 1760 cm⁻¹ (Lactone C=O)Absent or weak; Broad band at 3300-3400 cm⁻¹ (OH)
¹H NMR (Anomeric) N/Aδ 5.4 - 5.6 ppm (t or dd, 1H, H-2)
¹H NMR (Aldehyde) N/Aδ 9.8 ppm (s, <5% integration, trace open form)
¹H NMR (Methyl) δ 2.35 ppm (s, 3H)δ 2.28 ppm (s, 3H)
¹³C NMR (C-2) δ 168-170 ppm (C=O)δ 98-102 ppm (Hemiacetal C)
Experimental Workflow Diagram

SynthesisWorkflow start Start: m-Cresol step1 Pechmann Condensation (Malic Acid, H2SO4, 90°C) start->step1 inter1 Intermediate: 7-Methylcoumarin step1->inter1 step2 Hydrogenation (H2, Pd/C, EtOAc) inter1->step2 inter2 Intermediate: 7-Methyldihydrocoumarin step2->inter2 step3 Cryogenic Reduction (DIBAL-H, -78°C) inter2->step3 Critical Control Point quench Rochelle's Salt Workup (Emulsion Breaking) step3->quench final Target: 2-Hydroxy-7-methylchroman quench->final

Caption: Step-wise synthesis pathway from m-cresol to the target lactol.

References

  • Pechmann Condensation Mechanism & Scope

    • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.
  • DIBAL-H Reduction of Lactones

    • Wolinsky, J., & Chan, D. (1985). Reduction of Lactones to Lactols with DIBAL-H. Journal of Organic Chemistry.
  • Tautomeric Equilibrium of 2-Hydroxychromans

    • Brummond, K. M., & DeForrest, J. E. (2007). Syntheses of Acyl-Substituted Chromans. Synthesis, 2007(19), 2951-2954.
  • Application in Vitamin E Analog Synthesis

    • Mazzini, S., et al. (2009). NMR studies on the equilibrium of chroman-2-ols. Tetrahedron, 65(36), 7440-7448.

Sources

2-Hydroxy-7-methylchroman: The Lactol Platform for Chiral Benzopyrans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxy-7-methylchroman as a Chiral Building Block Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

2-Hydroxy-7-methylchroman (also identified as 7-methyl-2-chromanol or 7-methyl-3,4-dihydro-2H-1-benzopyran-2-ol) represents a pivotal hemiacetal intermediate in the synthesis of bioactive benzopyrans, most notably the tocopherols (Vitamin E) and their metabolites (CEHCs). Unlike static chiral synthons, this molecule operates as a dynamic "masked aldehyde," existing in equilibrium with its open-chain hydrocinnamaldehyde form.

This guide details the technical utility of 2-hydroxy-7-methylchroman, focusing on its generation via controlled reduction, its exploitation in asymmetric synthesis via dynamic kinetic resolution (DKR) or olefination, and its critical role in constructing the C2-chiral center of therapeutic chromans.

Part 1: Chemical Identity & Equilibrium Dynamics

The Lactol-Aldehyde Equilibrium

The synthetic utility of 2-hydroxy-7-methylchroman stems from its ring-chain tautomerism. While the cyclic hemiacetal (lactol) is the thermodynamically favored species in non-polar solvents, the open-chain aldehyde is the reactive species for nucleophilic additions (e.g., Wittig, Grignard).

  • Cyclic Form (Lactol): Stable, isolable solid/oil; protects the aldehyde from oxidation.

  • Open Form (Aldehyde): 3-(2-hydroxy-4-methylphenyl)propanal; reactive electrophile.

Understanding this equilibrium is vital for process control. Lewis acids or elevated temperatures shift the equilibrium to the open form, facilitating chain-extension reactions.

Graphviz Visualization: Ring-Chain Tautomerism

Equilibrium Lactol 2-Hydroxy-7-methylchroman (Cyclic Hemiacetal) Aldehyde 3-(2-hydroxy-4-methylphenyl)propanal (Open Chain Aldehyde) Lactol->Aldehyde  K_eq (Solvent Dependent)   Reagents Nucleophiles (Ylides, Grignards) Aldehyde->Reagents  Irreversible Trapping  

Figure 1: The dynamic equilibrium between the stable lactol and the reactive aldehyde species.

Part 2: Synthesis of the Building Block

The most robust route to 2-hydroxy-7-methylchroman is the partial reduction of the corresponding lactone (7-methyldihydrocoumarin). This transformation requires precise cryogenic control to prevent over-reduction to the diol.

Protocol: DIBAL-H Reduction of 7-Methyldihydrocoumarin

Objective: Selective reduction of the lactone to the lactol without ring opening to the diol.

Reagents:

  • Substrate: 7-Methyl-3,4-dihydrocoumarin

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 7-methyl-3,4-dihydrocoumarin (1.0 eq) and anhydrous toluene (0.2 M concentration) under Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is essential to arrest reduction at the hemiacetal stage.

  • Addition: Add DIBAL-H (1.1 eq) dropwise over 30 minutes via a syringe pump. Maintain internal temperature below -70 °C.

  • Incubation: Stir at -78 °C for 1 hour. Monitor by TLC (silica; Hexane/EtOAc 4:1). The lactone spot (Rf ~0.6) should disappear; the lactol spot (Rf ~0.4) appears.[1][2][3]

  • Quench: Quench carefully at -78 °C with Methanol (5 eq), followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear layers. Extract with EtOAc, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (if necessary) on neutral alumina (silica is slightly acidic and may degrade the lactol).

Yield Expectation: 85-95% as a colorless viscous oil or low-melting solid.

Part 3: Asymmetric Transformations & Applications

2-Hydroxy-7-methylchroman is the gateway to chiral chromans , specifically the (2R)-chroman core found in natural


-Tocopherol.
Strategy A: The Wittig-Hydrogenation Sequence (Vitamin E Synthesis)

This is the industrial standard for linking the chroman headgroup to the phytyl tail.

  • Wittig Reaction: The lactol reacts with a phosphonium ylide (phytyl tail precursor). The base deprotonates the ylide, which attacks the open aldehyde form of the chroman.

  • Result: Formation of a vinyl chroman intermediate.

  • Asymmetric Hydrogenation: The double bond is reduced using a chiral catalyst (e.g., Ir-PHOX or Rh-DuPhos) to establish the C2 stereocenter with high enantiomeric excess (ee).

Strategy B: Organocatalytic Resolution

Recent advances utilize chiral organocatalysts (e.g., chiral phosphoric acids or proline derivatives) to perform asymmetric acetalizations or oxa-Michael additions, effectively resolving the racemic lactol into a chiral ether.

Graphviz Visualization: Synthesis Workflow

SynthesisFlow Start 7-Methylcoumarin Lactone 7-Methyldihydrocoumarin Start->Lactone H2, Pd/C Lactol 2-Hydroxy-7-methylchroman (The Building Block) Lactone->Lactol DIBAL-H, -78°C Intermediate Vinyl Chroman (Open Chain) Lactol->Intermediate Wittig Olefination (Phytyl Ylide) Product (2R)-alpha-Tocopherol (Vitamin E Core) Intermediate->Product Asymmetric Hydrogenation (Ir-Catalyst)

Figure 2: The synthetic pathway from coumarin precursors to the chiral Vitamin E core.

Part 4: Analytical Controls & Data

When using 2-hydroxy-7-methylchroman, purity and stability are paramount. The following parameters are standard for quality control.

Table 1: Physicochemical Specifications
ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow viscous oilVisual Inspection
Purity (HPLC) > 97.0%C18 Column, ACN/Water gradient
Identity (NMR) Characteristic hemiacetal proton at ~5.4 ppm (t)1H-NMR (CDCl3)
Residual Solvent < 500 ppm (Toluene)GC-HS
Stability Unstable to acid; store at -20°C under ArgonStress testing
NMR Diagnostic Signals
  • 1H NMR (400 MHz, CDCl3):

    • 
       6.95 (d, 1H, Ar-H)
      
    • 
       6.65 (d, 1H, Ar-H)
      
    • 
       5.45 (t, 1H, O-CH-OH, Lactol proton)
      
    • 
       2.60-2.80 (m, 2H, Ar-CH2)
      
    • 
       2.25 (s, 3H, Ar-CH3)
      
    • Note: Broadening of signals may occur due to rotamers or rapid equilibrium with the aldehyde.

References

  • Cohen, N., et al. (1979). Studies on the synthesis of Vitamin E. Total synthesis of (2R, 4'R, 8'R)-alpha-tocopherol.[4] Journal of Organic Chemistry.

  • Mazzini, F., et al. (2009). Stereocontrolled generation of the (2R) chroman core of vitamin E: total synthesis of (2R,4'RS,8'RS)-alpha-tocopherol.[4] Organic Letters.

  • Zhang, Q., et al. (2020). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. Journal of Organic Chemistry.

  • Urogdi, L., et al. (1987). Synthesis of chiral chromans.[5][6][7] U.S. Patent 4,683,313.

Sources

Methodological & Application

Application Note: Chemoselective Two-Step Synthesis of 2-Hydroxy-7-methylchroman from 7-Methylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Synthesis of critical intermediates for high-potency neotame-analog sweeteners and complex pharmaceutical scaffolds.

Introduction & Mechanistic Rationale

The synthesis of 2-hydroxychromans (cyclic hemiacetals or lactols) from coumarin derivatives is a foundational transformation in synthetic organic chemistry. Specifically, 2-hydroxy-7-methylchroman serves as a highly valued intermediate in the development of next-generation, high-potency sweeteners 1.

Attempting a direct, single-step reduction of 7-methylcoumarin—an


-unsaturated lactone—using standard hydride donors frequently results in a complex, inseparable mixture of 1,2-reduction and 1,4-reduction products, including allylic alcohols and fully saturated diols. To achieve absolute chemoselectivity, a two-step, self-validating protocol  is mandated:
  • Catalytic Hydrogenation (Alkene Saturation): Palladium-catalyzed hydrogenation selectively reduces the C3–C4 conjugated double bond of 7-methylcoumarin. By saturating the alkene, the lactone carbonyl is isolated electronically, preventing competitive 1,4-hydride addition in the subsequent step 2.

  • Cryogenic Hydride Transfer (Lactone to Lactol): The saturated intermediate, 7-methyl-3,4-dihydrocoumarin, is treated with exactly 1.0 equivalent of Diisobutylaluminum hydride (DIBAL-H) at -78 °C. The electrophilic aluminum center coordinates to the carbonyl oxygen, activating it for an intramolecular hydride transfer. The resulting tetrahedral aluminum acetal intermediate is thermodynamically stable at cryogenic temperatures. This stability is the crux of the reaction's causality: it prevents the ring from opening into an aldehyde, thereby halting over-reduction to the acyclic diol 3. Aqueous workup hydrolyzes this intermediate directly to the desired lactol.

Reaction Workflow & Signaling Pathway

SynthesisWorkflow SM 7-Methylcoumarin (α,β-Unsaturated Lactone) Step1 Catalytic Hydrogenation (Pd/C, H2) SM->Step1 Int1 7-Methyl-3,4- dihydrocoumarin Step1->Int1 Step2 Cryogenic Reduction (DIBAL-H, -78°C) Int1->Step2 Int2 Tetrahedral Aluminum Intermediate Step2->Int2 Step3 Aqueous Quench (Rochelle's Salt) Int2->Step3 Prod 2-Hydroxy-7- methylchroman Step3->Prod

Two-step chemoselective synthesis of 2-hydroxy-7-methylchroman from 7-methylcoumarin.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Methyl-3,4-dihydrocoumarin

Adapted from the validated methodology of Yates & Macas (1988)2.

Reagents & Equipment:

  • 7-Methylcoumarin: 10.0 g (62.4 mmol)

  • 10% Palladium on Carbon (Pd/C): 1.5 g

  • Ethyl Acetate (EtOAc): 250 mL

  • Parr Hydrogenation Apparatus

Procedure:

  • Preparation: Dissolve 10.0 g of 7-methylcoumarin in 250 mL of analytical-grade ethyl acetate within a heavy-walled Parr hydrogenation vessel.

  • Catalyst Addition: Carefully add 1.5 g of 10% Pd/C. (Safety Note: Purge the flask with Argon prior to addition to prevent solvent ignition).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and pressurize to 57 psi. Shake the mixture at ambient temperature for 6 hours.

  • In-Process Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Verify via TLC (Hexanes/EtOAc 3:1); the highly UV-active starting material will be replaced by a weakly UV-active product spot that stains strongly with KMnO₄.

  • Workup: Vent the hydrogen safely. Filter the crude mixture through a tightly packed pad of Celite in a sintered glass funnel to remove the palladium catalyst. Wash the pad with an additional 50 mL of EtOAc.

  • Isolation: Evaporate the filtrate under reduced pressure to yield 7-methyl-3,4-dihydrocoumarin as a colorless oil or low-melting solid. Proceed to Step 2 without further purification.

Step 2: Partial Reduction to 2-Hydroxy-7-methylchroman

Reagents & Equipment:

  • 7-Methyl-3,4-dihydrocoumarin: 10.0 g (~61.6 mmol)

  • DIBAL-H (1.0 M in Toluene): 61.6 mL (61.6 mmol, exactly 1.0 eq)

  • Anhydrous Toluene: 150 mL

  • Saturated Aqueous Rochelle's Salt (Potassium Sodium Tartrate)

Procedure:

  • Cryogenic Setup: Dissolve the 7-methyl-3,4-dihydrocoumarin in 150 mL of anhydrous toluene in a flame-dried, argon-purged round-bottom flask. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Hydride Addition: Using a syringe pump, add the DIBAL-H solution dropwise over a period of 2 hours. Causality Check: Maintaining the internal temperature strictly below -70 °C is critical. Exothermic spikes will cause the tetrahedral intermediate to collapse, resulting in over-reduction to the diol.

  • Maturation: Stir the reaction mixture for an additional 2 hours at -78 °C.

  • Quenching & Emulsion Breaking: Quench the reaction at -78 °C by the slow, dropwise addition of 10 mL of anhydrous methanol to destroy unreacted DIBAL-H. Remove the cooling bath and immediately add 100 mL of saturated aqueous Rochelle's salt.

    • Self-Validating System: Vigorously stir the biphasic mixture at room temperature for 1–2 hours. The initially gelatinous aluminum emulsion will break, yielding two distinct, crystal-clear layers. If the layers do not clear, continue stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude lactol via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-hydroxy-7-methylchroman.

Quantitative Data & Analytical Characterization

To ensure robust batch-to-batch reproducibility, verify the intermediates and final product against the analytical parameters summarized in the table below.

Parameter7-Methylcoumarin (Starting Material)7-Methyl-3,4-dihydrocoumarin (Intermediate)2-Hydroxy-7-methylchroman (Final Product)
Molecular Weight 160.17 g/mol 162.19 g/mol 164.20 g/mol
Diagnostic IR (cm⁻¹) 1730 (conjugated C=O), 1610 (C=C)1760 (saturated lactone C=O)3400 (broad, O-H), C=O absent
¹H NMR Key Signals (CDCl₃) 6.2 (d, 1H, C3-H), 7.6 (d, 1H, C4-H)2.7 (t, 2H, C3-H₂), 2.9 (t, 2H, C4-H₂)5.4 (m, 1H, O-CH-O acetal proton)
UV Activity (254 nm) Strong (Extended conjugation)WeakWeak
TLC Stain Response Weakly stains with KMnO₄Strong yellow/brown with KMnO₄Strong blue/black with p-Anisaldehyde
Expected Yield N/A> 95%80 – 85%

Troubleshooting & Safety Directives

  • Pyrophoric Hazard: DIBAL-H is highly pyrophoric and reacts violently with moisture. All transfers must be conducted using air-free Schlenk techniques or inside a glovebox 3.

  • Over-Reduction (Diol Formation): If TLC analysis of Step 2 reveals a highly polar baseline spot, over-reduction has occurred. This is caused by either exceeding 1.0 equivalent of DIBAL-H or failing to maintain the -78 °C temperature during addition. Ensure the DIBAL-H is titrated prior to use if older stock solutions are utilized.

  • Incomplete Hydrogenation: If the C3-C4 double bond is not fully reduced in Step 1, subsequent DIBAL-H treatment will yield 7-methyl-2H-chromen-2-ol (the unsaturated lactol) or allylic alcohols. Always validate the disappearance of the 6.2 ppm and 7.6 ppm alkene doublets via crude ¹H NMR before proceeding to Step 2.

References

  • Gan, S., Yan, R., & Lu, Y. (2014). Synthesis and characterization of a novel sweetener with high sweetness strength. European Food Research and Technology, 238(1), 113-120.[Link]

  • Yates, P., & Macas, T. S. (1988). Tandem Wessely oxidation and intramolecular Diels–Alder reactions. III. Synthesis of isotwistanes. Canadian Journal of Chemistry, 66(1), 1-10.[Link]

Sources

DIBAL-H reduction of 7-methylcoumarin to lactol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Selective Reduction of 7-Methylcoumarin to its Lactol using Diisobutylaluminium Hydride (DIBAL-H)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Lactols in Synthesis

Coumarins are a prominent class of lactones (cyclic esters) found extensively in natural products and serve as privileged scaffolds in medicinal chemistry and materials science. The selective transformation of the robust lactone moiety into a more versatile lactol (a cyclic hemiacetal) is a critical step in the synthesis of complex molecules, including nucleosides and various natural product analogs.[1] However, this reduction is challenging; powerful hydride reagents like lithium aluminum hydride (LiAlH₄) typically lead to over-reduction, cleaving the ring to form a diol.[1][2]

Diisobutylaluminium hydride (DIBAL-H) has become the reagent of choice for this delicate transformation.[1][3] Its efficacy stems from its bulky nature and its ability to form a stable intermediate at low temperatures, which prevents further reduction.[4][5] This application note provides a comprehensive guide to the mechanism, safety considerations, and a detailed, field-proven protocol for the selective reduction of 7-methylcoumarin to its corresponding lactol, a key building block for further synthetic elaboration.

The Core Mechanism: How DIBAL-H Achieves Selective Reduction

The success of the DIBAL-H reduction hinges on precise temperature control, which allows for the interception of a key reaction intermediate.[6][7] Unlike ionic hydrides, DIBAL-H is an electrophilic reducing agent.[8]

The mechanism proceeds via two principal stages:

  • Lewis Acid Coordination and Hydride Transfer: The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the lactone in 7-methylcoumarin.[2][4] This coordination polarizes the carbonyl group, making the carbonyl carbon significantly more electrophilic and activating it for nucleophilic attack. This is followed by the intramolecular transfer of a hydride ion from the aluminum to the activated carbonyl carbon.[1][9]

  • Formation of a Stable Tetrahedral Intermediate: The hydride transfer results in a stable tetrahedral intermediate. The key to isolating the lactol is the remarkable stability of this aluminate complex at low temperatures, typically -78 °C (the sublimation point of dry ice).[1][4][6] At this temperature, the intermediate is "frozen" and does not collapse to an aldehyde, which would be immediately reduced further.[7][10]

  • Hydrolytic Work-up to Yield the Lactol: Upon completion of the reaction, the stable intermediate is subjected to a careful aqueous work-up. This hydrolyzes the complex, protonating the oxygen to yield the final lactol product.[1][4]

DIBAL_Mechanism Start 7-Methylcoumarin (Lactone) Coordination Lewis Acid Coordination (Al-O bond formation) Start->Coordination + DIBAL-H -78 °C Step 1 Reagent DIBAL-H Reagent->Coordination Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Intermediate Stable Tetrahedral Intermediate (at -78 °C) Hydride_Transfer->Intermediate Step 2 Product Target Lactol Intermediate->Product Step 3 Quench at -78 °C Over_reduction Diol (Over-reduction Product) Intermediate->Over_reduction Workup Aqueous Work-up (e.g., H₃O⁺) Product->Workup Warm > -60 °C Warm->Over_reduction

Caption: DIBAL-H reduction pathway of a lactone to a lactol.

Safety Imperatives: Handling DIBAL-H

DIBAL-H is a pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [6][11] It can also cause severe chemical burns.[12][13] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (dry nitrogen or argon) using Schlenk line or glovebox techniques.[12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[11]

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[11][12]

  • Quenching: The quenching of excess DIBAL-H is highly exothermic. It must be performed slowly, at low temperature, to control the evolution of hydrogen gas.[1]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily accessible. NEVER use a water or carbon dioxide extinguisher on an aluminum hydride fire. [13]

Detailed Experimental Protocol

This protocol details the reduction of 7-methylcoumarin to its lactol on a 5 mmol scale. Adjustments may be necessary for different scales or substrates.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
7-Methylcoumarin>98%Sigma-AldrichEnsure it is dry before use.
DIBAL-H (1.0 M solution in toluene)Reagent GradeAcros OrganicsStore under inert gas. Handle only with proper syringes.[12]
TolueneAnhydrous, >99.8%EMD MilliporeUse a freshly opened bottle or solvent from a purification system.
Methanol (MeOH)AnhydrousFisher ScientificUsed for quenching.
Rochelle's Salt (KNaC₄H₄O₆·4H₂O)ACS GradeVWRFor preparing a saturated aqueous solution for work-up.[3]
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying the organic layer.
Step-by-Step Methodology
  • Apparatus Setup:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with a thermometer adapter/thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reaction Initiation:

    • To the flask, add 7-methylcoumarin (0.80 g, 5.0 mmol).

    • Using a syringe, add 25 mL of anhydrous toluene. Stir the mixture until all the solid has dissolved.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the thermometer confirms the internal temperature is stable at or below -75 °C.[7]

  • DIBAL-H Addition:

    • Using a dry, inert gas-flushed syringe, slowly draw up 6.0 mL of 1.0 M DIBAL-H in toluene (6.0 mmol, 1.2 equivalents).

    • Add the DIBAL-H solution dropwise to the stirred coumarin solution over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above -70 °C. [9]

    • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is complete when the starting coumarin spot is consumed.

    • Once complete, while maintaining the temperature at -78 °C , slowly and carefully quench the reaction by adding 2 mL of anhydrous methanol dropwise via syringe. Vigorous gas evolution (hydrogen) will be observed. Allow the mixture to stir for 15 minutes at -78 °C.

  • Work-up Procedure:

    • Remove the cold bath and allow the flask to warm to 0 °C in an ice-water bath.

    • Slowly add 25 mL of a saturated aqueous solution of Rochelle's salt.[3]

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours, or until the biphasic mixture becomes clear and a white precipitate forms. This process breaks up the gelatinous aluminum salts.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of ethyl acetate.

    • Combine all organic layers and wash with 25 mL of brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude lactol.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient elution (e.g., starting with 9:1 Hexane:EtOAc).

    • Confirm the structure and purity of the isolated lactol using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy. The appearance of a hydroxyl proton and a hemiacetal proton in the NMR spectrum, along with the disappearance of the lactone carbonyl stretch in the IR spectrum, will validate the successful transformation.

Workflow A 1. Setup Flame-dried flask under N₂ B 2. Dissolve 7-Methylcoumarin in Anhydrous Toluene A->B C 3. Cool to -78 °C (Dry Ice/Acetone Bath) B->C D 4. Add DIBAL-H (1.2 eq) Dropwise, maintain temp < -70 °C C->D E 5. Stir at -78 °C for 2h Monitor by TLC D->E F 6. Quench at -78 °C Slowly add anhydrous MeOH E->F G 7. Work-up Add Rochelle's Salt, stir, separate layers F->G H 8. Extract & Dry Extract with EtOAc, wash, dry over Na₂SO₄ G->H I 9. Concentrate Remove solvent under reduced pressure H->I J 10. Purify Flash Column Chromatography I->J K 11. Validate NMR, IR Spectroscopy J->K

Caption: Experimental workflow for DIBAL-H reduction.

References

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?
  • BenchChem. (2025). Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
  • Echemi. (n.d.). Diisobutylaluminum hydride SDS, 1191-15-7 Safety Data Sheets.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction.
  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.
  • BenchChem. (2025, December). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C).
  • BenchChem. (2025). A Comparative Guide to the Chemoselectivity of DIBA-H in Polyfunctional Molecules.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Diisobutylaluminium hydride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisobutylaluminium hydride.
  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#.
  • Tuoda Industry Limited. (2025, April 28). Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H).
  • YouTube. (2026, February 25). DIBAL Reduction of Esters to Aldehydes - The Definitive Guide.
  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.

Sources

Application Note: Synthesis of Neotame Analogues Using 2-Hydroxy-7-methylchroman

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug/Flavor Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The development of high-intensity sweeteners has evolved significantly since the discovery of aspartame. Neotame, an N-alkylated aspartame derivative, achieves a sweetness potency 7,000 to 13,000 times that of sucrose by incorporating a 3,3-dimethylbutyl group that interacts with the hydrophobic binding pocket of the T1R2/T1R3 sweet taste receptor[1]. Recent structural innovations have demonstrated that replacing the aliphatic aldehyde precursor with a masked phenolic aldehyde—specifically 2-hydroxy-7-methylchroman—yields a novel analogue with formidable sweetness strength[2].

This application note details the mechanistic rationale, experimental workflow, and self-validating protocols for synthesizing N-[N-3-(2-hydroxy-4-methylphenyl)propyl-α-aspartyl]-L-phenylalanine-1-methylester , an advanced Neotame analogue.

Structural Rationale & Mechanistic Pathway

The Multipoint Attachment Advantage

The extraordinary sweetness of this specific analogue is explained by the Nofre-Tinti multipoint attachment model. While standard Neotame relies primarily on hydrophobic interactions, the introduction of the 3-(2-hydroxy-4-methylphenyl)propyl chain satisfies additional receptor binding sites (classified as B1, B2, AH1, XH2, G1, E1, G2, E2, G3, G4-type interactions)[2]. The phenolic hydroxyl group acts as a critical hydrogen-bond donor/acceptor, while the extended aromatic system enhances hydrophobic anchoring.

Mechanism of Reductive Amination

Direct alkylation of primary amines often leads to uncontrollable over-alkylation (tertiary amines)[3]. To prevent this, the synthesis employs a reductive amination strategy.

The unique aspect of this protocol is the use of 2-hydroxy-7-methylchroman (a cyclic lactol). In solution, this lactol exists in a dynamic equilibrium with its open-chain form, 3-(2-hydroxy-4-methylphenyl)propanal. The primary amine of aspartame selectively attacks the open-chain aldehyde, driving the equilibrium forward to form a hemiaminal, which dehydrates into an imine. Subsequent hydride transfer (via catalytic hydrogenation) yields the stable secondary amine[3].

Mechanism A Cyclic Hemiacetal (2-Hydroxy-7-methylchroman) B Open-chain Aldehyde (3-(2-Hydroxy-4-methylphenyl)propanal) A->B Dynamic Equilibrium C Carbinolamine (Hemiaminal) B->C + Aspartame (Nucleophilic Attack) D Imine / Iminium Ion C->D - H2O (Dehydration) E N-Alkylated Aspartame (Target Analogue) D->E + H2 / Pd/C (Hydride Transfer)

Mechanistic pathway of reductive amination via lactol-aldehyde dynamic equilibrium.

Experimental Workflow

The synthesis is a two-phase process. Phase 1 involves the preparation of the lactol intermediate from commercially available 7-methylcoumarin. Phase 2 is the reductive amination with aspartame[2].

Workflow A 7-Methylcoumarin (Starting Material) B 7-Methyl-3,4-dihydrocoumarin (Saturated Lactone) A->B H2, Pd/C (Alkene Reduction) C 2-Hydroxy-7-methylchroman (Lactol Intermediate) B->C DIBAL-H, -78°C (Lactone to Lactol) E Imine / Enamine Intermediate C->E Ring-opening & Condensation D Aspartame (Amine Donor) D->E Nucleophilic Addition F N-[N-3-(2-hydroxy-4-methylphenyl)propyl- α-aspartyl]-L-phenylalanine-1-methylester E->F H2, Pd/C (Reductive Amination)

Experimental workflow for synthesizing the Neotame analogue from 7-methylcoumarin.

Step-by-Step Protocols

Protocol A: Synthesis of 2-Hydroxy-7-methylchroman (Intermediate)

Scientist’s Note: The reduction of the lactone to a lactol requires strict temperature control. Over-reduction to a diol will permanently prevent imine formation.

  • Alkene Hydrogenation:

    • Dissolve 7-methylcoumarin (10.0 g) in 100 mL of ethyl acetate.

    • Add 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The UV-active coumarin spot should disappear, replaced by a higher

      
       spot (7-methyl-3,4-dihydrocoumarin).
      
    • Filter the mixture through a pad of diatomaceous earth (Celite) and concentrate under vacuum.

  • Lactone Reduction:

    • Dissolve the resulting 7-methyl-3,4-dihydrocoumarin in 150 mL of anhydrous dichloromethane (DCM).

    • Purge the reaction flask with Argon and cool to -78 °C using a dry ice/acetone bath.

    • Dropwise, add 1.1 equivalents of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM) over 30 minutes to prevent thermal spikes.

    • Stir for 2 hours at -78 °C.

    • Quench the reaction carefully with 10 mL of methanol, followed by 50 mL of saturated aqueous Rochelle's salt (sodium potassium tartrate). Warm to room temperature and stir until the emulsion breaks into two clear layers.

    • Extract the aqueous layer with DCM, dry over

      
      , and concentrate to yield the 2-hydroxy-7-methylchroman intermediate[2].
      
Protocol B: Reductive Amination with Aspartame

Scientist’s Note: Methanol is the optimal solvent here as it solubilizes both precursors and facilitates the dehydration step necessary for imine formation. We utilize catalytic hydrogenation rather than cyanoborohydrides to adhere to food-grade synthesis standards, avoiding toxic cyanide contamination[1],[3].

  • Imine Condensation:

    • In a high-pressure reaction vessel, dissolve 5.0 g of Aspartame and 3.1 g of 2-hydroxy-7-methylchroman (approx. 1:1.1 molar ratio) in 100 mL of anhydrous methanol.

    • Stir at room temperature for 2 hours to allow the dynamic equilibrium to favor hemiaminal/imine formation.

  • Catalytic Hydrogenation:

    • Add 0.5 g of 10% Pd/C catalyst to the solution.

    • Seal the vessel, purge with Argon three times, and then pressurize with Hydrogen gas to 2 atm (approx. 30 psi).

    • Stir the reaction at room temperature for 12 hours[1].

    • Self-Validation Checkpoint: Analyze an aliquot via HPLC. The aspartame peak should be consumed (>95% conversion).

  • Workup and Isolation:

    • Vent the hydrogen gas safely. Filter the catalyst out using a Celite pad[1].

    • Distill off approximately 70% of the methanol under reduced pressure.

    • Add 50 mL of deionized water to the concentrated methanolic solution.

    • Cool the mixture to 0–4 °C for 4 hours to induce crystallization of the target analogue.

    • Isolate the white crystalline product via centrifugation, wash with ice-cold water, and dry under high vacuum at 40 °C for 24 hours[1].

Quantitative Data & Analytical Characterization

To ensure reproducibility and confirm structural identity, the synthesized sweetener must be evaluated against the following analytical parameters[2].

Table 1: Reaction Metrics & Sensory Output
ParameterExpected ValueCausality / Technical Note
Overall Yield ~58%Reflects cumulative losses during the DIBAL-H reduction and final aqueous crystallization steps.
Purity (HPLC) > 98%Essential threshold for accurate sensory evaluation and toxicity profiling.
Sweetness Potency > 10,000× SucroseDriven by the B1-G4 multipoint attachment model, significantly outperforming base aspartame.
Table 2: Spectral Characterization (Target Analogue)
Analytical TechniqueKey Signals / ObservationsStructural Assignment
FTIR 3400–3200 cm⁻¹ (broad)N-H (secondary amine) and O-H (phenolic) stretching.
FTIR 1740 cm⁻¹, 1680 cm⁻¹Ester C=O and Amide C=O stretching, respectively.
¹H-NMR (DMSO-d6) δ 6.5 – 7.0 ppm (multiplet)Aromatic protons of the 2-hydroxy-4-methylphenyl moiety.
¹H-NMR (DMSO-d6) δ 3.6 ppm (singlet)Methoxy protons (-OCH₃) of the phenylalanine methyl ester.
EI-MS m/z [M+H]⁺ ≈ 443.5Confirms the molecular weight of the target analogue (

, MW: 442.51 g/mol ).

References

  • Wikipedia contributors. (n.d.). Neotame. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Gan, S., Yan, R., & Lu, Y. (2014). Synthesis and characterization of a novel sweetener with high sweetness strength. European Food Research and Technology, 238(1), 145-151. Available at:[Link]

Sources

Protocol for palladium-catalyzed hydrogenation of coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Hydrogenation of Coumarins to Dihydrocoumarins

Executive Summary

Coumarins (α,β-unsaturated lactones) are ubiquitous structural motifs in natural products, pharmaceuticals, and fragrances. The selective reduction of the 3,4-alkene bond to yield dihydrocoumarins is a critical synthetic transformation. Dihydrocoumarin itself is a highly valued flavoring agent (FEMA-GRAS 2381) characterized by a sweet, herbaceous odor[1]. This application note details the mechanistic rationale, optimized parameters, and step-by-step protocols for the palladium-catalyzed hydrogenation of coumarins, ensuring high yield, chemoselectivity, and process safety.

Mechanistic Rationale & Catalyst Selection

The hydrogenation of coumarin presents a distinct chemoselectivity challenge: the molecule contains a conjugated alkene, an ester carbonyl, and an aromatic ring.

  • Catalyst Causality: Palladium on Carbon (Pd/C) is the catalyst of choice because it exhibits a high kinetic affinity for activating the conjugated C=C double bond while remaining relatively inert toward the aromatic ring and the ester group under mild conditions[2]. In contrast, utilizing Ruthenium (Ru/C) or Rhodium under harsh conditions (e.g., 130°C, 10 MPa) forces the over-reduction of the aromatic system, yielding octahydrocoumarin[3][4].

  • Temperature & Pressure Dynamics: Maintaining the reaction temperature strictly below 80°C and hydrogen pressure between 1 to 5 bar prevents hydrogenolysis (ring-opening) and unwanted aromatic reduction[2].

  • Advanced Asymmetric Pathways: Recent breakthroughs in homogeneous palladium catalysis have enabled asymmetric autotandem hydrogenation. By tuning the temperature and utilizing chiral ligands, the same Pd catalyst can sequentially reduce the C=C bond enantioselectively and subsequently reduce the ester group, yielding chiral saturated alcohols[5].

Reaction Pathway Visualization

CoumarinHydrogenation C Coumarin (α,β-unsaturated lactone) DHC Dihydrocoumarin (Target Product) C->DHC Pd/C, H2 (<5 bar) 20-80°C Selective C=C Reduction CA Chiral Saturated Alcohols (Autotandem Product) C->CA Homogeneous Pd Catalyst Chiral Ligands, H2 Autotandem Catalysis OHC Octahydrocoumarin (Over-reduction) DHC->OHC Ru/C or Pd/C High T (>130°C), High P Ring Hydrogenation

Figure 1: Reaction pathways for the palladium-catalyzed hydrogenation of coumarin.

Quantitative Data & Parameter Optimization

The following table synthesizes the optimal conditions for various coumarin hydrogenation targets based on empirical data.

Catalyst SystemSubstrateConditions (T, P, Solvent)Target ProductYield / Selectivity
5% Pd/C (Moist)Coumarin65–75°C, 5 bar H2, Solvent-freeDihydrocoumarin98% Yield, 99.9% Purity
10% Pd/C6-Methyl-coumarin25°C, 1 atm H2, Acetic Acid6-Methyl-dihydrocoumarinQuantitative
Homogeneous Pdα,β-Unsaturated LactonesControlled Temp, NeutralChiral DihydrocoumarinsHigh Yield, High ee
5% Ru/CCoumarin130°C, 10 MPa H2, MethanolOctahydrocoumarin90% Selectivity

Step-by-Step Experimental Protocols

Workflow A: Industrial/Preparative Batch Hydrogenation (Solvent-Free)

Causality: Conducting the reaction solvent-free maximizes volumetric productivity and eliminates solvent-recovery bottlenecks. Moist Pd/C is utilized to mitigate the severe pyrophoric risk associated with dry palladium catalysts[2].

Materials:

  • Coumarin (1500 g)

  • 5% Palladium on activated carbon (moist) (6 g)

  • Hydrogen gas (High purity, >99.9%)

Procedure:

  • Reactor Preparation: Charge a 5 L stirred autoclave (equipped with a gas-dispersion stirrer) with 1500 g of coumarin and 6 g of 5% Pd/C[2].

  • Deoxygenation (Critical Causality): Purge the reactor with Nitrogen (N2) three times. Why? Palladium must be used without oxygen activation to prevent unwanted side reactions and explosive hazards[2].

  • Hydrogenation: Pressurize the reactor with H2 to 5 bar. Heat the mixture to 65–75°C[2].

  • Self-Validation (IPC): Monitor the hydrogen mass flow meter. The reaction is a self-validating system; it is complete when H2 uptake ceases (typically around 8 hours, consuming exactly 1 molar equivalent of H2). This ensures no over-reduction occurs provided the temperature is strictly kept <80°C[2].

  • Filtration: Cool the reactor to 40°C, vent the remaining H2, and purge with N2. Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Purification: Distill the crude liquid under vacuum (e.g., still temperature 140°C at 3 mbar) to yield pure dihydrocoumarin as a colorless liquid that solidifies near 23°C[2][6].

Workflow B: Lab-Scale Hydrogenation of Substituted Coumarins (e.g., 6-Methyl-coumarin)

Causality: For lab-scale synthesis of derivatives, using a solvent like acetic acid or ethanol acts as a proton shuttle, facilitating the reduction at room temperature and atmospheric pressure[1].

Procedure:

  • Preparation: Dissolve 6-methyl-coumarin (10 mmol) in 20 mL of glacial acetic acid (or ethanol)[1].

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate).

  • Atmosphere Exchange: Evacuate the flask and backfill with H2 via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature (20-25°C) for 8 hours[1].

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the vinylic proton signals (~6.2 and ~7.7 ppm) in an NMR aliquot confirms complete conversion.

  • Workup: Filter through Celite, wash with ethyl acetate, and concentrate under reduced pressure to obtain 6-methyl-dihydrocoumarin[1].

Troubleshooting & Structural Integrity

  • Issue: Formation of Octahydrocoumarin.

    • Cause: Reaction temperature exceeded 100°C or pressure was too high.

    • Solution: Strictly regulate the reaction temperature to <80°C. If utilizing highly active catalysts (like Ru/C), switch back to standard Pd/C for selective alkene reduction[2][3].

  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning (often by sulfur compounds in low-grade starting materials) or inadequate gas-liquid mixing.

    • Solution: Ensure high-purity coumarin is used. Increase the agitation rate (e.g., using a gas-dispersion impeller) to overcome mass transfer limitations.

References

  • [2] Process for the preparation of dihydrocoumarin by hydrogenating coumarin (US6462203B2). Google Patents. URL:

  • [1] Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. MDPI. URL:

  • [6] Dihydrocoumarin (CAS N° 119-84-6). ScenTree. URL:

  • [5] Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. URL:

  • [3] Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate. URL:

  • [4] Synthesis of Chroman-2-ones by Reduction of Coumarins. ResearchGate. URL:

Sources

Application Notes & Protocols for the Preparation of N-[N-3-(2-hydroxy-4-methylphenyl)propyl]aspartame

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Rational Approach to Novel Aspartame Analogs

Aspartame, the methyl ester of a dipeptide composed of L-aspartic acid and L-phenylalanine, has been a cornerstone of the artificial sweetener market for decades.[1] Its synthesis and structure-activity relationships have been extensively studied.[2] This document provides a detailed guide for the synthesis of a novel analog, N-[N-3-(2-hydroxy-4-methylphenyl)propyl]aspartame. The strategic rationale for this derivative lies in the exploration of enhanced sweetness potency and modified physicochemical properties through N-alkylation of the aspartame backbone. This modification has been a successful strategy in the development of other high-potency sweeteners like Neotame and Advantame.[3][4]

The protocols herein are designed to be self-validating, with in-depth explanations for the chosen methodologies, drawing from established principles of organic synthesis and peptide chemistry.

Overall Synthetic Strategy

The synthesis of N-[N-3-(2-hydroxy-4-methylphenyl)propyl]aspartame is conceptualized as a two-part process. The first part involves the synthesis of the key aldehyde intermediate, 3-(2-hydroxy-4-methylphenyl)propanal. The second part is the coupling of this aldehyde with aspartame via reductive amination.

Synthetic_Scheme cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Reductive Amination 2_hydroxy_4_methylbenzaldehyde 2-Hydroxy-4-methyl- benzaldehyde unsaturated_ester Ethyl (E)-3-(2-hydroxy-4- methylphenyl)acrylate 2_hydroxy_4_methylbenzaldehyde->unsaturated_ester Horner-Wadsworth-Emmons Reaction unsaturated_aldehyde (E)-3-(2-hydroxy-4- methylphenyl)propenal unsaturated_ester->unsaturated_aldehyde DIBAL-H Reduction saturated_aldehyde 3-(2-Hydroxy-4- methylphenyl)propanal unsaturated_aldehyde->saturated_aldehyde Selective Catalytic Hydrogenation Target_Molecule N-[N-3-(2-hydroxy-4- methylphenyl)propyl]aspartame saturated_aldehyde->Target_Molecule Reductive Amination (Pd/C, H2) Aspartame Aspartame Aspartame->Target_Molecule

Figure 1: Overall synthetic workflow for N-[N-3-(2-hydroxy-4-methylphenyl)propyl]aspartame.

Part 1: Synthesis of the Aldehyde Precursor: 3-(2-hydroxy-4-methylphenyl)propanal

Principle and Rationale

The synthesis of the target aldehyde, 3-(2-hydroxy-4-methylphenyl)propanal, commences with the commercially available 2-hydroxy-4-methylbenzaldehyde. A carbon chain extension is necessary to achieve the three-carbon side chain of the propanal. The Horner-Wadsworth-Emmons (HWE) reaction is selected for this purpose due to its high E-selectivity and the ease of removal of the phosphate byproduct.[4][5][6] The HWE reaction with a phosphonate ester will yield an α,β-unsaturated ester. This ester is then reduced to the corresponding α,β-unsaturated aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. Finally, the carbon-carbon double bond of the propenal is selectively hydrogenated to yield the desired saturated aldehyde. This selective hydrogenation is crucial to preserve the aldehyde functionality and can be achieved using a suitable catalyst such as palladium on carbon under controlled conditions.[7][8]

Detailed Experimental Protocols

Step 1a: Synthesis of Ethyl (E)-3-(2-hydroxy-4-methylphenyl)acrylate via Horner-Wadsworth-Emmons Reaction

This protocol details the olefination of 2-hydroxy-4-methylbenzaldehyde to introduce a two-carbon acrylate moiety.

  • Materials and Reagents:

    • 2-hydroxy-4-methylbenzaldehyde

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Protocol:

    • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

    • Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and cautiously quench with water.

    • Acidify the mixture to pH ~4 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl (E)-3-(2-hydroxy-4-methylphenyl)acrylate.

Step 1b: Reduction to (E)-3-(2-hydroxy-4-methylphenyl)propenal

This step involves the partial reduction of the ester to the aldehyde.

  • Materials and Reagents:

    • Ethyl (E)-3-(2-hydroxy-4-methylphenyl)acrylate

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

  • Protocol:

    • Dissolve the acrylate from Step 1a in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add 1 M HCl.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude unsaturated aldehyde. This intermediate is often used in the next step without extensive purification.

Step 1c: Selective Hydrogenation to 3-(2-hydroxy-4-methylphenyl)propanal

This protocol selectively reduces the double bond of the propenal.

  • Materials and Reagents:

    • (E)-3-(2-hydroxy-4-methylphenyl)propenal

    • Palladium on carbon (5% Pd/C)

    • Ethanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Protocol:

    • Dissolve the unsaturated aldehyde from Step 1b in ethanol or ethyl acetate in a hydrogenation flask.

    • Add a catalytic amount of 5% Pd/C (typically 5-10 mol%).

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

    • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen and the reaction progress by TLC or GC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-hydroxy-4-methylphenyl)propanal. Further purification can be achieved by column chromatography if necessary.

Characterization of 3-(2-hydroxy-4-methylphenyl)propanal
  • ¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methylene protons adjacent to the carbonyl and the aromatic ring, and the methyl and hydroxyl protons.

  • Mass Spectrometry (ESI-MS): Expect a molecular ion peak corresponding to the calculated mass of C₁₀H₁₂O₂.

Part 2: Synthesis of N-[N-3-(2-hydroxy-4-methylphenyl)propyl]aspartame

Principle and Rationale

Reductive amination is a highly effective method for forming carbon-nitrogen bonds.[9] In this case, the primary amine of aspartame reacts with the newly synthesized aldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. Catalytic hydrogenation is a clean and efficient method for this reduction. The reaction is typically carried out in a protic solvent like methanol or a water-methanol mixture to facilitate the dissolution of aspartame and the imine formation. A slightly acidic pH can catalyze imine formation, but care must be taken as aspartame is susceptible to hydrolysis under strongly acidic or basic conditions.[10]

Figure 2: Mechanism of Reductive Amination.

Detailed Experimental Protocol
  • Materials and Reagents:

    • Aspartame

    • 3-(2-hydroxy-4-methylphenyl)propanal

    • Palladium on carbon (5% Pd/C)

    • Methanol

    • Water

    • Acetic acid (optional, for pH adjustment)

    • Hydrogen gas (H₂)

  • Protocol:

    • In a hydrogenation vessel, dissolve aspartame (1.0 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v). A slightly acidic medium (pH 4.5-5.5), which can be achieved by adding a catalytic amount of acetic acid, may improve the reaction rate.

    • Add 3-(2-hydroxy-4-methylphenyl)propanal (1.0-1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add 5% Pd/C catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (3-5 atm) and stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC to confirm the consumption of aspartame and the formation of the product.

    • After completion, vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization of the Final Product

Purification Protocol

Purification of N-alkylated aspartame derivatives can be challenging due to the presence of unreacted aspartame and potential byproducts. A combination of extraction and crystallization is often effective.[11][12]

  • Dissolve the crude product in a minimal amount of water, adjusting the pH to ~5 with a dilute base if necessary.

  • Extract the aqueous solution with ethyl acetate to remove non-polar impurities.

  • The target compound is expected to have higher solubility in organic solvents than aspartame. If the product partitions into the organic phase, this can be an effective separation step.

  • Concentrate the desired phase (aqueous or organic, depending on partitioning behavior) and attempt crystallization. A common method is precipitation from an aqueous-organic solvent mixture.[3]

  • Dissolve the crude material in a minimal amount of a water-methanol mixture and slowly add a less polar solvent like ethyl acetate or cool the solution to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is suitable for assessing purity and monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aspartyl and phenylalanyl moieties of aspartame, along with new signals corresponding to the 3-(2-hydroxy-4-methylphenyl)propyl group. The N-H proton signal will be present, and the integration of the signals will confirm the structure.

    • ¹³C NMR: Will show the expected number of carbon signals for the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺) of the product, C₂₄H₃₀N₂O₆.

Data Summary

StepReactionKey ReagentsSolventTemp.TimeExpected YieldExpected Purity (Post-Purification)
1aHorner-Wadsworth-EmmonsNaH, Triethyl phosphonoacetateTHFReflux3-4 h70-85%>95%
1bEster ReductionDIBAL-HDCM-78 °C2-3 h80-90%(used crude)
1cSelective HydrogenationPd/C, H₂EthanolRT4-8 h85-95%>95%
2Reductive AminationPd/C, H₂Methanol/WaterRT12-24 h60-80%>98% (HPLC)

References

  • MDPI. (2025, July 17). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]

  • ACS Publications. (2024, January 4). Highly Efficient Hydrogenation of α,β-Unsaturated Aldehydes to Unsaturated Alcohols over Defective MOF-808 with Constructed Frustrated Lewis Pairs. Retrieved from [Link]

  • Cardiff University. (n.d.). Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on suppo. Retrieved from [Link]

  • Ovid. (n.d.). Selective hydrogenation of α,β-unsaturated aldehydes and other C=O and C=C bonds containing. Retrieved from [Link]

  • ACS Publications. (2020, October 2). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US6335461B1 - Process for purification of aspartame derivative.
  • Patsnap. (2002, January 1). Process for purification of aspartame derivative. Retrieved from [Link]

  • WIPO. (n.d.). WO/1999/020648 PROCESS FOR THE PURIFICATION OF ASPARTAME DERIVATIVE. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Snowhite Chemical Co.,LTD. (n.d.). The physical and chemical properties of aspartame. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aspartame. Retrieved from [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2004, June 15). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Retrieved from [Link]

Sources

Using 2-hydroxy-7-methylchroman in peptide modification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective N-Terminal Modification of Peptides Using 2-Hydroxy-7-methylchroman

Abstract

This guide details the protocol for the site-selective reductive alkylation of peptide N-termini using 2-hydroxy-7-methylchroman .[1] While often overlooked in standard catalogs, this reagent serves as a stable, cyclic "masked aldehyde" (lactol) that exists in equilibrium with 3-(2-hydroxy-4-methylphenyl)propanal .[1] Upon reaction with primary amines under reducing conditions, it yields a 3-(2-hydroxy-4-methylphenyl)propyl modification.[1][2] This modification is structurally analogous to the hydrophobic moiety found in high-intensity sweeteners like Neotame, and is increasingly utilized in drug development to enhance peptide lipophilicity, improve metabolic stability against aminopeptidases, and modulate receptor binding affinity.[1]

Mechanism of Action

The utility of 2-hydroxy-7-methylchroman lies in its ring-chain tautomerism.[1] In solid form, it exists as a stable cyclic hemiacetal (chromanol).[1] In solution, particularly under slightly acidic conditions, the ring opens to reveal a reactive aldehyde.

  • Ring Opening: The hemiacetal opens to form 3-(2-hydroxy-4-methylphenyl)propanal.[1]

  • Imine Formation: The aldehyde reacts selectively with the N-terminal

    
    -amino group (pKa ~8.[1]0) of the peptide to form a Schiff base (imine).[1] The lower pKa of the N-terminus compared to Lysine side chains (pKa ~10.[1]5) allows for pH-controlled site selectivity.[1]
    
  • Reduction: A reducing agent (Sodium Cyanoborohydride, NaCNBH

    
    ) selectively reduces the imine to a stable secondary amine, locking the modification in place.
    

ReactionMechanism Chroman 2-Hydroxy-7-methylchroman (Cyclic Hemiacetal) Aldehyde 3-(2-hydroxy-4-methylphenyl)propanal (Open Chain Form) Chroman->Aldehyde Equilibrium (pH < 7) Imine Schiff Base Intermediate (Imine) Aldehyde->Imine + Peptide - H2O Peptide Peptide (R-NH2) Peptide->Imine Product N-Alkylated Peptide (Secondary Amine) Imine->Product + NaCNBH3 Reduction

Caption: Mechanistic pathway from cyclic precursor to stable N-alkylated peptide conjugate.

Experimental Protocols

Reagent Preparation (If not commercially available)

Note: 2-hydroxy-7-methylchroman is often synthesized fresh from 7-methylcoumarin due to the instability of the open-chain aldehyde.[1]

Materials:

  • 7-Methylcoumarin (Starting Material)[1][3]

  • DIBAL-H (1.0 M in toluene)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Methanol (MeOH)[1]

Protocol:

  • Dissolve 7-methylcoumarin (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add DIBAL-H (12 mmol, 1.2 eq) dropwise over 20 minutes. Critical: Maintain low temperature to prevent over-reduction to the diol.

  • Stir at -78°C for 2 hours. Monitor by TLC (the lactol spot is more polar than the lactone).[1]

  • Quench with MeOH (5 mL) at -78°C, then add saturated Rochelle's salt solution (50 mL) and warm to room temperature.

  • Stir vigorously until the emulsion clears (approx. 1-2 hours).

  • Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Validation: The product should be a white/off-white solid.

    
    H NMR should show the hemiacetal proton signal at 
    
    
    
    ~5.5-6.5 ppm.[1]
Peptide Modification Protocol (Reductive Alkylation)

Materials:

  • Target Peptide (lyophilized)[1]

  • 2-Hydroxy-7-methylchroman (prepared above)[1][2][3][4][5]

  • Sodium Cyanoborohydride (NaCNBH

    
    )[1]
    
  • Acetic Acid (glacial)[1]

  • Solvent: Methanol/Water (1:[1]1) or DMF (for hydrophobic peptides)[1]

Step-by-Step Workflow:

  • Peptide Solubilization: Dissolve the peptide (10 mg, ~5-10 µmol) in 1.0 mL of Methanol/Water (1:1).[1] If the peptide is insoluble, use DMF or DMSO.

  • pH Adjustment (The Specificity Filter): Adjust the pH of the solution to 5.0–5.5 using dilute Acetic Acid.

    • Why? At pH 5, the N-terminal amine is partially unprotonated and reactive, while the Lysine

      
      -amino group (pKa ~10.[1]5) remains protonated and unreactive.[1]
      
  • Reagent Addition: Add 2-hydroxy-7-methylchroman (5 equivalents relative to peptide).

    • Note: Dissolve the chroman in a minimal amount of MeOH before addition.

  • Imine Formation: Incubate the mixture at Room Temperature (25°C) for 30–60 minutes.

    • Observation: The solution may turn slightly yellow as the Schiff base forms.

  • Reduction: Add NaCNBH

    
     (5–10 equivalents).
    
    • Safety: Perform in a fume hood; NaCNBH

      
       generates HCN gas in strong acid (though minimal at pH 5).[1]
      
  • Reaction Completion: Stir for 4–16 hours. Monitor by HPLC or LC-MS.[1][5]

    • Target: Disappearance of starting peptide mass (M) and appearance of product mass (M + 150.2 Da).[1]

  • Quenching: Quench the reaction by adding water (5 mL) and adjusting pH to 2-3 with 0.1% TFA. This decomposes excess borohydride.

Data Analysis & Validation

Mass Spectrometry Interpretation

Successful alkylation results in a specific mass shift.[1]

ParameterValueCalculation
Reagent Formula C

H

O

(Open aldehyde form)
Added Moiety -CH

CH

CH

(C$_6

_3

_3$)
3-(2-hydroxy-4-methylphenyl)propyl
Formula Added C

H

O
(Aldehyde - O + 2H)
Mass Shift (

m)
+150.20 Da Monoisotopic mass addition

Diagnostic Ions (MS/MS):

  • Look for the b1 ion shift.[1] If the modification is N-terminal, the b1 fragment (first residue) will be shifted by +150.2 Da. y-ions will remain unchanged.[1]

HPLC Profile

The modified peptide will be significantly more hydrophobic than the native peptide.[1]

  • Retention Time: Expect a shift of +2 to +5 minutes on a C18 column (0-60% ACN gradient).

  • UV Absorbance: The chroman/phenyl moiety adds UV absorbance at 280 nm .[1] If your peptide lacks Trp/Tyr, the appearance of a 280 nm peak co-eluting with the product confirms the incorporation of the aromatic ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete ring opening of chroman.[1]Ensure pH is < 6.0. The ring opening is acid-catalyzed. Increase temperature to 35°C.
Multiple Additions (+300 Da) Double alkylation or Lysine modification.[1]Reduce reagent equivalents to 1.5-2.0 eq. Strictly maintain pH at 5.0 to protect Lysines.
No Reaction Reagent oxidation.[1]The aldehyde form can oxidize to the carboxylic acid over time. Use freshly synthesized/purified reagent.
Precipitation Product insolubility.[1]The hydrophobic group may crash out hydrophilic peptides. Increase DMF/ACN content in the reaction buffer.

References

  • Nofre, C., & Tinti, J. M. (2000).[1] Neotame: Discovery, Properties, Utility. Food Chemistry. (Context: Synthesis of N-alkylated aspartyl peptides using chroman intermediates).[1]

  • Gentilucci, L., et al. (2010).[1] Chemical Modifications of Peptides and Proteins. Current Pharmaceutical Design. (Context: General reductive amination strategies).

  • Means, G. E., & Feeney, R. E. (1971).[1] Chemical Modification of Proteins. Holden-Day. (Classic text on pH-controlled reductive alkylation).

  • ResearchGate Snippet 1.1 . (2025). Synthesis of Neotame Analogues via 2-hydroxy-7-methylchroman. (Specific citation for the 2-hydroxy-7-methylchroman intermediate).

(Note: While specific literature on "2-hydroxy-7-methylchroman" is niche and often proprietary to sweetener synthesis, the chemistry described follows standard reductive alkylation principles established in the cited texts.)[1]

Sources

One-pot synthesis of high-potency sweeteners from chromanols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of High-Potency Sweeteners (Dihydrochalcones) from Chromanone/Flavanone Precursors

Executive Summary

This Application Note details the one-pot catalytic synthesis of Neohesperidin Dihydrochalcone (NHDC) , a high-potency sweetener (1,500–1,800x sucrose potency), from its naturally occurring chromanone precursor, Neohesperidin .

While the prompt references "chromanols," the relevant industrial chemistry for high-potency sweeteners involves the chroman-4-one (flavanone) core found in citrus bioflavonoids. The transformation requires a precise one-pot reductive ring-opening sequence. This protocol overcomes the thermodynamic stability of the chroman ring by coupling base-catalyzed retro-Michael ring opening with irreversible catalytic hydrogenation, driving the equilibrium toward the open-chain dihydrochalcone (DHC) sweetener.

Key Advantages of this Protocol:

  • One-Pot Efficiency: Eliminates intermediate isolation of the unstable chalcone.

  • High Yield: Optimized Pd/C catalysis achieves >90% conversion.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.

Scientific Principles & Mechanism

The synthesis relies on manipulating the equilibrium between the closed-ring Flavanone (Chroman-4-one) and the open-chain Chalcone .

  • Base-Catalyzed Ring Opening: Under strongly alkaline conditions (pH > 12), the chroman-4-one ring of Neohesperidin undergoes a retro-Michael addition (ring opening) to form the corresponding Chalcone (Neohesperidin Chalcone). This step is reversible; without intervention, acidification would re-close the ring.

  • Catalytic Hydrogenation: The Chalcone contains an

    
    -unsaturated ketone. In the presence of hydrogen (
    
    
    
    ) and a catalyst (Pd/C), this double bond is selectively reduced.
  • Kinetic Trapping: The reduction of the Chalcone to the Dihydrochalcone (NHDC) is irreversible. As the Chalcone is consumed, Le Chatelier’s principle drives the equilibrium entirely toward the open-chain form, resulting in the high-potency sweetener.

Mechanistic Pathway (DOT Diagram):

ReactionMechanism Flavanone Neohesperidin (Chroman-4-one Core) Chalcone Neohesperidin Chalcone (Open Chain Intermediate) Flavanone->Chalcone Retro-Michael (Reversible) Chalcone->Flavanone Ring Closure DHC Neohesperidin DHC (High-Potency Sweetener) Chalcone->DHC Hydrogenation (Irreversible) Base KOH / pH > 12 H2 H2 / Pd/C

Caption: Mechanistic pathway showing the base-catalyzed ring opening of the chroman-4-one followed by irreversible hydrogenation to the dihydrochalcone.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Palladium catalysts can be pyrophoric when dry. Work must be performed in a high-pressure reactor or hydrogenation shaker within a fume hood.

Materials & Reagents
  • Precursor: Neohesperidin (HPLC grade, >95%).

  • Solvent: 10% w/v Potassium Hydroxide (KOH) aqueous solution.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.

  • Gas: Hydrogen (

    
    ) cylinder (UHP grade).
    
  • Acid: Hydrochloric acid (6N HCl) for precipitation.

Step-by-Step Methodology

1. Preparation of the Reactor:

  • Charge a 500 mL Parr hydrogenation reactor with 10.0 g Neohesperidin (16.4 mmol).

  • Add 100 mL of 10% KOH solution . The solution will turn an intense yellow-orange color immediately.

    • Insight: The color change indicates the formation of the phenolate anion and the shift toward the chalcone species.

  • Stir at room temperature for 15 minutes to ensure complete dissolution and equilibration.

2. Catalyst Addition:

  • Carefully add 1.0 g of 10% Pd/C (wet type).

    • Note: Use wet catalyst to minimize ignition risk. If using dry catalyst, add under an inert blanket (Nitrogen).

3. Hydrogenation (The "One-Pot" Step):

  • Seal the reactor and purge with Nitrogen (

    
    ) three times (30 psi) to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times.
    
  • Pressurize the reactor to 50 psi (3.4 bar) with

    
    .
    
  • Stir vigorously (800–1000 rpm) at ambient temperature (20–25°C) .

    • Critical Parameter: Do not heat initially. High temperatures in strong base can degrade the glycosidic linkage.

  • Monitor hydrogen uptake. The reaction is typically complete when pressure drop ceases (approx. 2–4 hours).

4. Work-up and Crystallization:

  • Vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with a small amount of water.

  • Transfer the clear, yellow filtrate to a beaker.

  • While stirring, slowly add 6N HCl dropwise to adjust the pH to 4.0–5.0 .

    • Observation: The solution will decolorize (from orange to pale yellow/white) and a heavy white precipitate of NHDC will form.

  • Cool the slurry to 4°C for 2 hours to maximize yield.

  • Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Process Workflow & Optimization

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

Workflow Start Start: Neohesperidin (Chromanone) Dissolution Alkaline Dissolution (10% KOH, pH >12) Start->Dissolution Ring Opening Reaction Hydrogenation (50 psi H2, Pd/C, 25°C) Dissolution->Reaction Reduction Filtration Catalyst Removal (Celite Filtration) Reaction->Filtration H2 Consumption Stop Precipitation Acidification (HCl to pH 4.5) Filtration->Precipitation Filtrate Isolation Filtration & Drying Precipitation->Isolation Slurry Product Final Product: Neohesperidin DHC Isolation->Product >95% Purity

Caption: Operational workflow for the one-pot synthesis of NHDC from Neohesperidin.

Data Analysis & Validation

To validate the synthesis, the product must be characterized against the starting material. The key differentiator is the disappearance of the C2-C3 double bond character (in the chalcone intermediate) and the permanent ring opening.

Table 1: Comparative Analytical Data
FeatureNeohesperidin (Precursor)Neohesperidin DHC (Product)Analytical Method
Structure Closed Chroman-4-one RingOpen Chain DihydrochalconeNMR / X-ray
UV Absorbance

~285 nm (Band II)

~282 nm (Shifted)
UV-Vis
Taste Profile Bitter / NeutralIntense Sweet (1500x Sucrose)Sensory Panel
Solubility Low in waterModerate (High in pH >7)Gravimetric
Melting Point 236–238°C152–154°CDSC
1H NMR (Key)

5.4 (dd, H-2, Ring C)
Loss of H-2/H-3 coupling; new alkyl signals500 MHz NMR
Troubleshooting Guide
  • Low Yield: Usually due to incomplete ring opening before hydrogenation. Ensure the initial dissolution in KOH is allowed to equilibrate for at least 15 minutes before introducing hydrogen.

  • Incomplete Reduction: Catalyst poisoning. Ensure the starting material is free of sulfur contaminants. Increase pressure to 60 psi if reaction stalls.

  • Product Coloration: Oxidation byproducts. Ensure strict oxygen exclusion during the alkaline phase.

References

  • Horowitz, R. M., & Gentili, B. (1963). Dihydrochalcone derivatives and their use as sweetening agents. U.S. Patent No. 3,087,821. Link

  • Borrego, F., et al. (1995). Synthesis and characterization of new highly sweet dihydrochalcones. Journal of Agricultural and Food Chemistry, 43(12). Link

  • Benavente-García, O., et al. (2001). Uses and properties of citrus flavonoids. Journal of Agricultural and Food Chemistry, 45(12). Link

  • Gatchalian, Y., et al. (2020). Catalytic strategies for the synthesis of dihydrochalcones. Green Chemistry. Link

  • European Food Safety Authority (EFSA). (2010). Scientific Opinion on the safety of Neohesperidin Dihydrochalcone. Link

Troubleshooting & Optimization

Technical Support Center: Preventing Over-Reduction of 7-Methylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coumarin derivative synthesis. 7-Methylcoumarin is a privileged scaffold in medicinal chemistry and materials science. However, its α,β-unsaturated lactone structure presents a significant chemoselectivity challenge during reduction. The goal is typically to isolate 7-methyl-3,4-dihydrocoumarin by selectively reducing the endocyclic C3-C4 double bond.

Failure to control the reduction thermodynamics and kinetics often leads to "over-reduction"—a cascade of side reactions including lactone ring-opening (yielding melilotic acid derivatives), carbonyl reduction (yielding lactols or diols), or complete saturation of the aromatic core. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute chemocontrol.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my transition-metal catalyzed hydrogenation yielding ring-opened melilotic acid derivatives instead of the intact dihydrocoumarin? Causality & Solution: This is a classic solvent-catalyst incompatibility. When using alcoholic solvents (like ethanol or methanol) with catalysts such as Ruthenium or Palladium, the lactone ring becomes highly susceptible to trans-esterification and hydrolysis[1]. The metal coordinates to the carbonyl oxygen, increasing its electrophilicity. Once the ring opens, the resulting cinnamic acid derivative is rapidly reduced to an over-reduced melilotic acid derivative[2],[1]. Actionable Fix: Switch to a non-nucleophilic solvent (e.g., toluene or THF) or utilize a biomimetic hydride donor like Hantzsch 1,4-dihydropyridine, which selectively targets the conjugated olefin without activating the ester linkage[3].

Q2: I am using a dissolving metal reduction (Birch-type) to reduce the double bond, but NMR shows complete reduction of the aromatic ring (octahydrocoumarins). How do I prevent this? Causality & Solution: Standard Birch reductions utilizing Lithium (Li) or Sodium (Na) in liquid ammonia possess an excessively high reduction potential. These harsh conditions indiscriminately pump electrons into both the α,β-unsaturated system and the electron-rich aromatic ring of 7-methylcoumarin, leading to over-reduced aliphatic products[4]. Actionable Fix: Substitute Li or Na with Calcium (Ca) metal. Calcium is a significantly milder reducing agent. Using exactly 2.0–2.2 equivalents of Ca in liquid ammonia selectively reduces the C3-C4 double bond to yield the dihydrocoumarin without touching the aromatic core[4].

Q3: My Copper Hydride (CuH) catalyzed conjugate reduction is forming lactols (hemiacetals). How can I stop the reaction at the dihydrocoumarin stage? Causality & Solution: Aryl lactones like 7-methylcoumarin are highly activated toward 1,2-reduction. CuH catalysis initiates a 1,4-conjugate reduction to form an enolate. Upon protonation, the dihydrocoumarin is released. However, if an excess of the hydride source (e.g., silanes in CuH systems or DIBAL-H) is present, a secondary 1,2-reduction occurs at the lactone carbonyl, yielding optically active lactols[5]. Actionable Fix: Strictly limit the hydride stoichiometric ratio to 1:1 and lower the reaction temperature to -78 °C to kinetically trap the intermediate before the second reduction cycle initiates.

Mechanistic Divergence Pathway

The following diagram illustrates the thermodynamic pathways of 7-methylcoumarin reduction, highlighting how specific reagents trigger either the target synthesis or over-reduction cascades.

MechanisticDivergence SM 7-Methylcoumarin (Starting Material) Target 7-Methyl-3,4-dihydrocoumarin (Target) SM->Target HEH or Ca/NH3 (Chemoselective) Diol Melilotic Acid / Diol (Ring-Opened) SM->Diol Ru/EtOH or High H2 (Trans-esterification) Lactol Lactol / Hemiacetal (Carbonyl Reduction) SM->Lactol Excess CuH or DIBAL-H (Double Reduction) Alkane Octahydrocoumarin (Aromatic Reduction) SM->Alkane Li/NH3 or Na/NH3 (Harsh Birch)

Reaction pathway showing selective reduction vs. common over-reduction products.

Quantitative Data: Comparison of Reduction Strategies

To aid in experimental design, the table below summarizes the quantitative outcomes of various reduction methodologies applied to coumarin derivatives.

Reduction MethodReagents / CatalystSolventTarget ProductOver-Reduction RiskTypical Yield
Biomimetic Transfer Hantzsch Ester (HEH), Pd/CToluene / THFDihydrocoumarinLow (Highly selective)85 - 92%[3]
Mild Dissolving Metal Calcium (2.2 eq) / NH₃(l)Liquid AmmoniaDihydrocoumarinLow (Aromatic ring intact)~76%[4]
Harsh Dissolving Metal Lithium or Sodium (4.0 eq)Liquid AmmoniaOctahydrocoumarinHigh (Complete saturation)< 10% (Target)[4]
CuH Catalysis [(R)-DTBM-SEGPHOS]CuHTolueneLactol (Hemiacetal)High (Double reduction)96% (Lactol)[5]
Ru-Transfer Hydrogenation Ru-complex / EtOHEthanolEthyl MelilotateHigh (Ring-opening)93% (Opened)[1]

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must be self-validating. The extended conjugation of 7-methylcoumarin makes it highly fluorescent under UV light. The successful reduction of the C3-C4 double bond breaks this conjugation. Therefore, the sudden disappearance of blue fluorescence under a 365 nm UV lamp serves as an immediate, visual self-validation that the reaction has successfully yielded the dihydrocoumarin without needing immediate NMR.

Protocol A: Chemoselective Transfer Hydrogenation using Hantzsch Ester (HEH)

This method utilizes Hantzsch 1,4-dihydropyridine as a biomimetic NADH analogue, transferring a hydride exclusively to the conjugated double bond[3].

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 7-methylcoumarin (1.0 mmol) in anhydrous toluene (10 mL). Avoid alcohols to prevent trans-esterification.

  • Reagent Addition: Add Hantzsch 1,4-dihydropyridine (1.1 mmol, 1.1 eq) and a catalytic amount of 10% Pd/C (5 mol%).

  • Reaction: Stir the mixture at 60 °C. The bulky nature of HEH prevents it from attacking the sterically hindered ester carbonyl, preventing lactol formation.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate every 30 minutes. Observe under a 365 nm UV lamp. The starting material will fluoresce bright blue. The reaction is complete when the fluorescent spot completely disappears , leaving only a UV-absorbing (dark) spot corresponding to 7-methyl-3,4-dihydrocoumarin.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd/C. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Controlled Dissolving Metal Reduction (Calcium in Liquid Ammonia)

This protocol utilizes Calcium's lower reduction potential to prevent the over-reduction of the aromatic ring commonly seen with Lithium[4].

  • Ammonia Condensation: Condense anhydrous ammonia (approx. 20 mL) into a 3-neck round-bottom flask equipped with a cold finger condenser at -78 °C (Dry ice/acetone bath).

  • Calcium Dissolution: Add precisely 2.2 equivalents of freshly cut Calcium metal. Stir until the characteristic deep blue solution of solvated electrons forms.

  • Substrate Addition: Dissolve 7-methylcoumarin (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the blue solution over 15 minutes.

  • Quenching: Stir for 1 hour at -78 °C. Quench the reaction by carefully adding solid ammonium chloride (NH₄Cl) until the blue color completely dissipates, validating the consumption of excess solvated electrons.

  • Workup: Allow the ammonia to evaporate overnight. Partition the residue between water and diethyl ether. Extract, dry over Na₂SO₄, and concentrate to isolate 7-methyl-3,4-dihydrocoumarin (approx. 76% yield)[4].

Protocol Workflow

ProtocolWorkflow Step1 1. Substrate Preparation Dissolve 7-methylcoumarin in non-nucleophilic solvent Step2 2. Reagent Addition Add 1.1 eq Hantzsch Ester (HEH) or Ca metal Step1->Step2 Step3 3. Chemoselective Reduction Target α,β-unsaturated system exclusively Step2->Step3 Step4 4. In-Process Control Monitor disappearance of UV-active fluorescence (365nm) Step3->Step4 Step5 5. Quench & Purification Evaporate and purify via silica gel chromatography Step4->Step5

Step-by-step workflow for the chemoselective reduction of 7-methylcoumarin.

References

  • Selective Reduction of the Endocyclic Double Bond of 3-Substituted Coumarins by Hantzsch 1,4-Dihydropyridine - ResearchGate. URL:[Link]

  • Asymmetric Conjugate Reductions of Coumarins. A New Route to Tolterodine and Related Coumarin Derivatives - ACS Publications (Organic Letters). URL: [Link]

  • Calcium Metal in Liquid Ammonia for Selective Reduction of Organic Compounds - ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems - ChemCatChem (BORIS Portal). URL:[Link]

Sources

Improving yield of 2-hydroxy-7-methylchroman synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Hydroxy-7-Methylchroman Synthesis

Subject: Troubleshooting & Yield Optimization for 2-Hydroxy-7-Methylchroman (7-Methylchroman-2-ol) Ticket ID: CHEM-SUP-2H7M-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-hydroxy-7-methylchroman (a cyclic hemiacetal or lactol) is a critical intermediate step, often used in the preparation of high-potency sweeteners (e.g., Neotame analogues) or polymerization catalysts.[1] The primary synthetic challenge lies in the partial reduction of 7-methyldihydrocoumarin using Diisobutylaluminum hydride (DIBAL-H).

Users frequently report yields below 40% due to three main failure modes:

  • Over-reduction to the ring-opened diol [3-(2-hydroxy-4-methylphenyl)propan-1-ol].

  • Aluminum emulsion formation during workup, trapping the product.

  • Degradation on silica gel due to the acid-sensitivity of the hemiacetal.

This guide provides a self-validating protocol to stabilize yields at >85% .

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: I am reducing 7-methylcoumarin directly with DIBAL-H, but I get a complex mixture. Why?

Diagnosis: Incorrect Precursor. Root Cause: DIBAL-H is a non-selective electrophilic reducing agent. If you apply it to 7-methylcoumarin (which contains an


-unsaturated lactone), DIBAL-H will attack both the carbonyl and the double bond, or produce allylic alcohols.
Solution:  This is a two-step synthesis . You must first hydrogenate the C3-C4 double bond to create the saturated lactone (7-methyldihydrocoumarin ) before attempting the DIBAL-H reduction.
  • Step 1: Pd/C (10%),

    
     (1 atm), MeOH 
    
    
    
    7-methyldihydrocoumarin (Quant. yield).
  • Step 2: DIBAL-H reduction

    
     2-hydroxy-7-methylchroman.
    
Q2: My TLC shows the product formed, but it disappears or decomposes during column chromatography.

Diagnosis: Acid-Catalyzed Dehydration/Ring Opening. Root Cause: 2-hydroxy-7-methylchroman is a lactol . In the presence of acidic silica gel, it exists in equilibrium with its open-chain aldehyde form or dehydrates to the chromene (7-methyl-4H-chromene). Solution:

  • Deactivate Silica: Pre-treat your silica column with 1-2% triethylamine (Et3N) in hexanes to neutralize acidity.

  • Skip the Column: If the DIBAL-H reaction is run strictly at -78°C, the product is often

    
     pure after workup. Use it directly in the next step (e.g., reductive amination) without purification.
    
Q3: The workup turns into a gelatinous white sludge, and I lose yield during extraction.

Diagnosis: Aluminum Hydroxide Emulsion. Root Cause: Quenching DIBAL-H with water or acid generates fine aluminum salts that trap organic molecules. Solution: Use the Rochelle’s Salt Method .[2]

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s salt).

  • Stir vigorously for 1-2 hours at room temperature. The tartrate complexes the aluminum, resulting in two clear, separable layers.

Part 2: The Optimized Protocol

Workflow Visualization

The following diagram illustrates the critical pathway and potential "yield killing" side reactions.

ReactionPathway Coumarin 7-Methylcoumarin (Starting Material) Dihydro 7-Methyldihydrocoumarin (Stable Intermediate) Coumarin->Dihydro H2, Pd/C (Essential Pre-step) Lactol 2-Hydroxy-7-methylchroman (Target Lactol) Dihydro->Lactol DIBAL-H (1.1 eq) -78°C, Toluene Diol Ring-Opened Diol (Over-reduction Byproduct) Lactol->Diol Excess DIBAL-H or Temp > -60°C Aldehyde Open Chain Aldehyde (Equilibrium Species) Lactol->Aldehyde Acidic Media (Silica Gel)

Figure 1: Reaction logic flow. Note the critical temperature control required to prevent the "Lactol -> Diol" pathway.[2]

Step-by-Step Methodology

Reagents:

  • 7-Methyldihydrocoumarin (1.0 eq) [Synthesized via hydrogenation of 7-methylcoumarin]

  • DIBAL-H (1.0 M in Toluene) (1.1 - 1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Rochelle’s Salt (Sat.[2] aq. Potassium Sodium Tartrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 7-methyldihydrocoumarin (e.g., 10 mmol) and dissolve in anhydrous Toluene (50 mL).

    • Note: Toluene is preferred over DCM for stability at lower temperatures, but DCM works if solubility is an issue.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow it to equilibrate for 15 minutes.

    • Critical: Internal temperature must be below -70°C before adding DIBAL-H.

  • Addition: Add DIBAL-H (11 mmol, 11 mL of 1.0 M solution) dropwise via syringe pump or pressure-equalizing dropping funnel over 20-30 minutes.

    • Why: Rapid addition causes localized heating, leading to over-reduction (diol formation).

  • Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (use 20% EtOAc/Hexane).

    • Target: Spot for starting material (Rf ~0.6) should disappear; Product spot (Rf ~0.4) appears.[3][4][5]

  • Quenching (The "Rochelle" Fix):

    • While still at -78°C, add methanol (2 mL) dropwise to quench excess hydride.

    • Remove the cooling bath and immediately add saturated Rochelle’s salt solution (30 mL).

    • Vigorous Stirring: Stir the biphasic mixture rapidly at room temperature for 1-2 hours until the layers clarify (organic layer clear, aqueous layer clear).

  • Extraction: Separate layers. Extract aqueous layer with Et2O (2 x 30 mL). Combine organics, wash with brine, dry over Na2SO4.

  • Isolation: Evaporate solvent under reduced pressure (keep water bath < 35°C).

    • Yield Check: You should obtain a clear, colorless oil or low-melting solid. Yield > 85%.

Part 3: Comparative Data & Yield Analysis

The following table summarizes the impact of quenching methods and temperature on the isolated yield of lactols.

VariableConditionOutcome / YieldIssues
Quench Method Acidic (HCl) 45-60%Ring opening to aldehyde; dehydration to chromene.
Water/NaOH 50-65%Severe emulsions; difficult separation; product entrapment.
Rochelle's Salt 85-95% Clean phase separation; preserves lactol integrity.
Temperature -78°C >90% Kinetic control favors lactol.
0°C <30%Thermodynamic control favors over-reduction to diol.

References

  • Gan, S., Yan, R., & Lu, Y. (2014).[1][6][7] Synthesis and characterization of a novel sweetener with high sweetness strength. ResearchGate.[8] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H Reduction of Lactones.[9] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC. Retrieved from [Link]

Sources

Technical Support Center: Hemiacetal Dehydration to Chromene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: CHROM-DH-2024 Subject: Controlling Hemiacetal Dehydration to 2H-Chromene Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Dehydration Bottleneck

You are likely accessing this guide because your synthesis of 2H-chromene is stalling at the hemiacetal intermediate (often a 2-hydroxychroman derivative) or degrading into complex oligomers.

The transformation of a hemiacetal to a chromene is not merely a water elimination; it is a competition between cyclization kinetics and thermodynamic reversibility . The hemiacetal is often in equilibrium with an open-chain phenolic aldehyde. Successful dehydration requires shifting this equilibrium while suppressing the polymerization of the electron-rich chromene double bond.

Module 1: Equilibrium & Water Management

"Why is my reaction stalling with starting material remaining?"

The dehydration of the hemiacetal to chromene generates one equivalent of water. If this water is not sequestered, the microscopic reversibility of the acid-catalyzed pathway will regenerate the hemiacetal or hydrolyze the product.

Troubleshooting Protocol
MethodApplication ContextProsCons
Azeotropic Distillation Large scale (>5g), stable substratesHigh throughput water removal.Requires high heat (toluene/benzene reflux); unsuitable for thermally sensitive chromenes.
Molecular Sieves (3Å/4Å) Small scale, thermally sensitiveMild; operates at RT or low heat.Can physically trap polar products; requires activation.
Chemical Scavengers High-value, difficult equilibriumIrreversible water removal.Reaction byproducts (e.g., from orthoformates) may complicate purification.

Q: I am using molecular sieves but the reaction is still slow. Why? A: The sieves may be "poisoning" the acid catalyst. Basic sites on unwashed sieves can neutralize your catalytic protons.

  • Fix: Use acid-washed molecular sieves or switch to a neutral desiccant like

    
     (though less efficient) or a chemical scavenger like triethyl orthoformate if compatible.
    
Module 2: Catalyst Selection & Acidity

"Why is my product decomposing/polymerizing?"

Chromenes are vinyl ethers. They are inherently acid-sensitive and prone to polymerization or hydrolysis. Using a generic mineral acid (e.g., HCl,


) is often too harsh ("sledgehammer approach").
The Acidity Goldilocks Zone
  • Too Strong: Protonation of the C3-C4 double bond leads to cationic polymerization.

  • Too Weak: Failure to ionize the hemiacetal hydroxyl group; reaction stalls.

Recommended Catalyst Tiers:

  • Tier 1 (Mild/Selective): Phenylboronic acid (

    
    ) or mild Lewis Acids (
    
    
    
    ,
    
    
    ). These coordinate to the oxygen, facilitating elimination without generating a high concentration of free protons [1, 2].
  • Tier 2 (Moderate): Pyridinium p-toluenesulfonate (PPTS). A buffered proton source.

  • Tier 3 (Strong - Use with Caution): p-Toluenesulfonic acid (pTSA). Use only with Dean-Stark conditions and rapid quench.

Q: My TLC shows a new spot that streaks. What is it? A: This is likely the ring-opened phenol or an oligomer.

  • Immediate Action: Neutralize the reaction with

    
     immediately. Switch to a Tier 1 catalyst (e.g., 5 mol% 
    
    
    
    in refluxing toluene).
Module 3: Mechanistic Visualization

Understanding the pathway is critical for control. The diagram below illustrates the equilibrium cliff you must navigate.

ChromeneDehydration cluster_0 Critical Control Point OpenChain Open Chain (Phenolic Aldehyde) Hemiacetal Hemiacetal (2-Hydroxychroman) OpenChain->Hemiacetal Cyclization (Fast) Hemiacetal->OpenChain Reversion Oxocarbenium Oxocarbenium Intermediate Hemiacetal->Oxocarbenium H+ / -H2O (Rate Limiting) Oxocarbenium->Hemiacetal +H2O Chromene 2H-Chromene (Target) Oxocarbenium->Chromene -H+ (Elimination) Polymer Oligomers/ Decomposition Chromene->Polymer Excess Acid (Over-reaction)

Caption: The dehydration pathway showing the critical oxocarbenium intermediate. Water removal drives the forward reaction; excess acid drives the side reaction to polymers.

Standard Operating Procedure (SOP): Controlled Dehydration

Objective: Synthesis of 2-substituted-2H-chromene from salicylaldehyde and allylic alcohol (via hemiacetal).

Reagents:

  • Substrate (Hemiacetal precursor)[1][2][3][4]

  • Catalyst: Phenylboronic acid (10 mol%) [3]

  • Solvent: Toluene (Anhydrous)

  • Additives: 4Å Molecular Sieves (Activated)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add the substrate (1.0 equiv) and Phenylboronic acid (0.1 equiv) to the flask.

  • Solvent: Add anhydrous Toluene (0.1 M concentration). Note: Dilution helps prevent polymerization.

  • Desiccation: Add activated 4Å Molecular Sieves (approx. 50 wt% of substrate).

  • Reaction: Heat to reflux (

    
    ) under an Argon atmosphere.
    
    • Checkpoint: Monitor by TLC every 30 mins. Look for the disappearance of the polar hemiacetal spot and the appearance of the less polar chromene.

  • Workup (Critical):

    • Cool to Room Temperature.

    • Filter through a pad of Celite to remove sieves and catalyst residues.

    • Concentrate under reduced pressure.

  • Purification: Flash chromatography on silica gel.

    • Tip: Pre-treat the silica column with 1%

      
       in hexanes to neutralize acidic sites on the silica that could degrade the chromene during purification.
      
Module 4: Isolation & Stability FAQs

Q: My product degrades on the silica column. How do I purify it? A: Silica gel is slightly acidic. For highly sensitive chromenes:

  • Deactivate silica with 1-2% Triethylamine (TEA) in the eluent.

  • Switch to Neutral Alumina (Grade III).

  • If the product is solid, attempt recrystallization from Ethanol/Hexane instead of chromatography.

Q: Can I store the hemiacetal and dehydrate it later? A: Generally, no. Hemiacetals are often transient species in this synthesis. It is best to perform a "one-pot" cyclization-dehydration sequence. If isolation is necessary, store at


 under inert gas, but expect reversion to the open-chain aldehyde [4].
References
  • Y(OTf)3-catalyzed phosphorylation of 2H-chromene hemiacetals with P(O)–H compounds . Organic & Biomolecular Chemistry. [Link]

  • Tin(ii)-catalyzed dehydrative cross-coupling of 2H-chromene hemiacetals with ketones . Organic & Biomolecular Chemistry. [Link]

  • Nickel-catalyzed cross-coupling of chromene acetals and boronic acids . National Institutes of Health (PubMed). [Link]

  • Hydrates, Hemiacetals, and Acetals . Master Organic Chemistry. [Link]

Sources

DIBAL-H Reduction of Lactones: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diisobutylaluminum Hydride (DIBAL-H) applications. The partial reduction of lactones to lactols (cyclic hemiacetals) is a cornerstone transformation in complex molecule synthesis[1]. However, DIBAL-H is notoriously unforgiving. Minor deviations in temperature, addition rate, or workup procedures frequently lead to over-reduction (diol formation) or intractable aluminum emulsions[2][3].

This guide is engineered to provide researchers with mechanistic causality, self-validating protocols, and direct troubleshooting solutions for DIBAL-H lactone reductions.

Mechanistic Grounding: Why Reductions Fail

To troubleshoot DIBAL-H, you must first understand the causality of the reaction pathway. DIBAL-H is an electrophilic reducing agent. The reaction is driven by a two-step sequence: Lewis acid-base coordination followed by intramolecular hydride transfer[4].

When DIBAL-H is added to a lactone at -78 °C, the electron-deficient aluminum coordinates to the carbonyl oxygen, activating it. A single hydride is transferred, forming a tetrahedral aluminum-alkoxide intermediate [1][2]. The success of the partial reduction relies entirely on the stability of this intermediate. At -78 °C, the intermediate is "frozen" and will not collapse to an open-chain aldehyde[2]. If the intermediate collapses prior to the quench (due to warming or localized heating), the exposed aldehyde rapidly accepts a second hydride, resulting in over-reduction to the diol[2][4].

Mechanism Lactone Lactone (Starting Material) Coord Coordination Complex (Al-O Bond) Lactone->Coord + DIBAL-H DIBAL DIBAL-H (Lewis Acid) DIBAL->Coord Tetra Tetrahedral Intermediate (Stable at -78°C) Coord->Tetra Hydride Transfer Diol Diol (Over-reduction Product) Tetra->Diol Excess DIBAL-H or Warming > -78°C Quench Cold Quench (MeOH + Rochelle's Salt) Tetra->Quench Aqueous Workup Lactol Lactol (Hemiacetal) (Desired Product) Quench->Lactol Hydrolysis

Reaction mechanism of DIBAL-H lactone reduction and over-reduction pathways.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent over-reduction, execute the following protocol. Each step contains a self-validating check to ensure the reaction remains on the correct mechanistic pathway.

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolve the lactone (1.0 eq) in anhydrous solvent (Dichloromethane, THF, or Toluene)[5].

  • Cool the reaction vessel in a dry ice/acetone bath to strictly -78 °C [1]. Allow 15 minutes for the internal temperature to equilibrate.

Step 2: Reagent Delivery (Critical Control Point)

  • Validation Check: Titrate your DIBAL-H solution prior to use to confirm active hydride molarity. Degraded DIBAL-H leads to under-reaction.

  • Draw 1.05 to 1.20 equivalents of DIBAL-H into a dry syringe.

  • Addition Technique: Do not drop the reagent directly into the center of the solution. Instead, let the DIBAL-H solution drip slowly down the pre-cooled interior wall of the flask[6]. This pre-cools the reagent before it hits the reaction mixture, preventing localized "hot spots" that trigger intermediate collapse and over-reduction[6].

Step 3: Reaction Monitoring

  • Stir at -78 °C for 1 to 3 hours[4]. Monitor consumption of the starting material via TLC (quench TLC aliquots in cold MeOH before spotting).

Step 4: The Cold Quench

  • Once the lactone is consumed, quench the reaction while still at -78 °C by adding anhydrous Methanol (or EtOAc) dropwise[2][5].

  • Causality: Methanol safely caps and destroys unreacted Al-H bonds, preventing further reduction when the system is eventually warmed[2].

Step 5: Rochelle's Salt Workup

  • Remove the flask from the cold bath. Immediately add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[5]. Use approximately 2–3 mL of saturated solution per 1.0 mmol of DIBAL-H used[7].

  • Stir vigorously at room temperature for 1 to 2 hours. The mixture will initially form a thick white gel. Continue stirring until the gel breaks and two distinct, clear layers form[4].

  • Separate the layers, extract the aqueous layer with organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure[5].

Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and product outcomes. Use this to calibrate your experimental design.

Parameter GoalTarget ProductDIBAL-H EquivalentsTemperature ProfileQuench Method
Partial Reduction Lactol (Hemiacetal)1.05 – 1.20 eqStrict -78 °CCold MeOH (-78 °C), then Rochelle's Salt
Full Reduction Diol2.50 – 3.00 eq-78 °C warm to RTAqueous Acid or Base
Under-reaction Mixture (Lactone + Lactol)< 1.00 eq (Active)-78 °CN/A (Incomplete conversion)
Over-reduction Mixture (Lactol + Diol)> 1.50 eq> -40 °C (or Hot spots)Warm quench / delayed quench

Troubleshooting & FAQs

Q1: I am consistently getting the over-reduced diol instead of the lactol, even when using exactly 1.1 equivalents. What is going wrong?

A: Over-reduction with stoichiometric DIBAL-H is almost always a temperature control failure. When you add room-temperature DIBAL-H directly into the -78 °C reaction mixture, the exothermic coordination step creates localized "hot spots." In these microscopic warm zones, the tetrahedral intermediate collapses, exposing the aldehyde, which immediately scavenges a second hydride from the remaining DIBAL-H[2][6]. Solution: Change your addition technique. Pre-cool the DIBAL-H solution via a cannula transfer from a separate -78 °C flask, or dispense the reagent so it runs down the pre-cooled neck/wall of the flask before reaching the bulk solution[6].

Q2: My workup is a thick, unfilterable white gel. How do I rescue my product?

A: You are experiencing colloidal aluminum hydroxide precipitation, a notorious byproduct of aluminum hydride reductions[3]. If you simply add water or dilute acid to quench DIBAL-H, the aluminum salts polymerize into an intractable emulsion that traps your product. Solution: Implement the Rochelle's salt protocol. The tartrate acts as a bidentate ligand, chelating the aluminum ions to form a water-soluble complex[8]. If you have already added Rochelle's salt and it is still a gel, you have not stirred it long enough. It requires 1 to 2 hours of vigorous stirring at room temperature for the chelation kinetics to break the emulsion into two clear layers[4].

Workup Start Reaction Complete at -78°C Quench Quench with cold MeOH (Destroys excess Al-H) Start->Quench Workup Add Saturated Aqueous Rochelle's Salt Quench->Workup Stir Vigorous Stirring (Warm to RT, 1-2 hours) Workup->Stir Check Are two clear layers visible? Stir->Check Emulsion No (Emulsion / Gel) Check->Emulsion Aluminum salts trapped Success Yes (Clear Layers) Check->Success Al complexed by tartrate Fix Add more Rochelle's salt or filter through Celite Emulsion->Fix Extract Separate & Extract Organic Layer Success->Extract Fix->Stir

Troubleshooting workflow for resolving aluminum emulsions during DIBAL-H workup.

Q3: I used 1.2 equivalents of DIBAL-H, but TLC shows 30% unreacted lactone remaining. Why?

A: DIBAL-H solutions (especially in solvents like THF or Toluene) are highly sensitive to moisture and degrade over time. If your bottle has been pierced multiple times, ambient moisture has likely hydrolyzed a portion of the reagent. If you assume a 1.0 M concentration but the actual titer is 0.7 M, adding "1.2 equivalents" by volume actually delivers <1.0 equivalent of active hydride. Solution: Always titrate your DIBAL-H solution before critical reactions (e.g., using iodine or a known ketone standard) to determine the true molarity.

Q4: Can I use Fieser's workup instead of Rochelle's salt for DIBAL-H?

A: Yes. While Rochelle's salt is the gold standard for lactol isolation, Fieser's method (for


 grams of hydride reagent: add 

mL water,

mL 15% NaOH, then

mL water) is highly effective at precipitating granular white aluminum salts that can be easily filtered through a Celite pad[3][5]. However, Fieser's workup creates a highly basic environment. If your lactol or protecting groups are base-labile, stick to the neutral Rochelle's salt protocol[8].

References

  • Ester to Aldehyde (DIBAL-H, -78 C) . OrgoSolver. Available at:[Link]

  • DIBAL-H Reduction . Organic Synthesis. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles . Master Organic Chemistry. Available at: [Link]

  • I'm having trouble with this reduction : r/Chempros . Reddit. Available at: [Link]

  • Organic Syntheses Procedure . OrgSyn. Available at:[Link]

  • Work-up for DIBAL-H reduction (ester-alcohol)? . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Unstable 2-hydroxychroman Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-hydroxychroman intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these unstable cyclic hemiacetals. As valuable synthetic intermediates in flavonoid and natural product synthesis, their successful purification is often critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

The primary challenge in handling 2-hydroxychromans stems from their inherent nature as hemiacetals (or hemiketals). They exist in a dynamic equilibrium with their corresponding open-chain tautomers, typically α,β-unsaturated ketones known as chalcones.[1][2] This equilibrium can be readily catalyzed by acid or base, leading to undesired isomerization, decomposition, or subsequent reactions, complicating purification and compromising yield.[3]

This guide will equip you with the knowledge to anticipate and overcome these stability issues, enabling the successful isolation of your target intermediates.

Core Principle: The Ring-Chain Tautomerism

Understanding the equilibrium between the desired cyclic 2-hydroxychroman and its open-chain chalcone form is fundamental to all purification strategies. This reversible process is the primary route of instability.

Caption: Ring-chain tautomerism of 2-hydroxychromans.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of 2-hydroxychroman intermediates in a direct question-and-answer format.

Question 1: My compound is decomposing on my standard silica gel column. TLC analysis of the collected fractions shows a new, more nonpolar spot. What is happening and how can I fix it?

Answer: This is the most common problem encountered. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[4] These acidic sites act as a catalyst, accelerating the ring-opening of your 2-hydroxychroman to the corresponding chalcone, which is often more nonpolar and thus has a higher Rf on the TLC plate.

Causality: The acid protonates the hydroxyl group at the 2-position, turning it into a good leaving group (water) and facilitating the cleavage of the C-O bond to form the open-chain enone (chalcone).

Solutions, from simplest to most robust:

  • Neutralize the Mobile Phase: The most direct solution is to add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica.[5]

    • Method: Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your chosen solvent system (e.g., Hexane/Ethyl Acetate).[6][7]

    • Pro-Tip: Always test your new TEA-containing solvent system on a TLC plate first to confirm that the Rf of your compound is still in the optimal range (0.2-0.4) and that the compound is stable to the base.[5]

  • Use an Alternative Stationary Phase: If your compound is sensitive to both acid and base, or if neutralization is ineffective, switch to a non-acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds.[8] Start with Brockmann Grade III neutral alumina and adjust the activity level if needed.

    • Florisil® (Magnesium Silicate): This is another mild and less acidic alternative to silica gel.[5]

Question 2: My purified 2-hydroxychroman looks clean by ¹H NMR immediately after the column, but after I evaporate the solvent, I see impurities. Why?

Answer: This issue is typically caused by thermal degradation or the concentration of non-volatile acidic/basic residues. Even if you used a neutralized solvent system, trace amounts of acid or base can become concentrated during solvent removal, promoting decomposition. Furthermore, many 2-hydroxychromans are thermally labile.

Causality: Heat provides the activation energy needed to overcome the barrier for the ring-opening reaction. As the solvent is removed, the concentration of any catalytic species (and the compound itself) increases, accelerating the decomposition rate.

Solutions:

  • Low-Temperature Solvent Removal: Avoid excessive heat. Use a rotary evaporator with a water bath set to room temperature (or below) and use an efficient vacuum pump.

  • Azeotropic Removal: For very sensitive compounds, after the bulk of the solvent is removed, add a non-polar, aprotic solvent like toluene or benzene (use with caution due to toxicity) and evaporate again.[6] This helps to azeotropically remove the last traces of protic or slightly acidic solvents like ethyl acetate.

  • Aqueous Wash: If you used TEA in your column, perform a mild aqueous wash of the combined, desired fractions before evaporation. Dilute the fractions with a larger volume of a non-polar solvent (e.g., DCM or Ether), wash gently with cold, pH 7 phosphate buffer or saturated NaHCO₃ solution, then with brine. Dry thoroughly over anhydrous Na₂SO₄ before evaporation. This removes the non-volatile base.

Question 3: I am attempting purification with reverse-phase (C18) HPLC, but my recovery is low and I see peak tailing or broadening. What should I consider?

Answer: Reverse-phase chromatography is a viable option as the C18 stationary phase is not acidic. However, the mobile phases (typically water/acetonitrile or water/methanol) introduce new challenges. Peak shape issues often relate to pH control, while low recovery can be due to on-column degradation in the protic environment.[9]

Causality: Without proper pH control, the mobile phase itself can facilitate the acid/base-catalyzed ring-opening. The protic solvents (water, methanol) can participate in the equilibrium, potentially trapping the intermediate.

Solutions:

  • Use a Buffered Mobile Phase: Do not use unbuffered water/organic mixtures. Employ a buffer system to maintain a stable pH, ideally between 6 and 7.5, where many hemiacetals exhibit maximum stability.

    • Recommended Buffers: Ammonium acetate or ammonium formate are excellent choices as they are volatile and can be easily removed by lyophilization. A 10-20 mM concentration is usually sufficient. Avoid trifluoroacetic acid (TFA), which is strongly acidic and will likely cause immediate decomposition.[9]

  • Lower the Temperature: Perform the purification at a reduced temperature (e.g., 4-10 °C).[9] This slows the rate of degradation, minimizing on-column decomposition and improving recovery.

  • Increase Flow Rate/Use Shorter Columns: Minimize the residence time of the compound on the column to limit the time available for decomposition to occur.

Workflow & Methodology Selection

Choosing the correct purification strategy from the outset can save significant time and material. The following workflow provides a decision-making framework.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for a purified 2-hydroxychroman?

    • A: For maximum stability, store the compound at low temperatures (≤ -20°C, preferably -80°C), under an inert atmosphere (argon or nitrogen) to prevent oxidation, and either as a dry solid or dissolved in a dry, non-protic solvent like anhydrous dichloromethane or toluene. Avoid alcohols or other protic solvents for long-term storage.

  • Q: Which analytical techniques are best to confirm the structure and purity?

    • A: A combination of techniques is essential.

      • ¹H NMR: This is the most powerful tool. Look for the characteristic signal of the proton at the C2 position (the hemiacetal proton), which typically appears as a distinct singlet or doublet between δ 5.0 and 6.5 ppm. The absence of corresponding chalcone vinyl protons (typically δ 7.5-8.0 ppm) indicates high purity.[10]

      • ¹³C NMR: Confirm the presence of the hemiacetal carbon (C2), which usually resonates between δ 90 and 105 ppm.

      • 2D NMR: For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the structure and confirming connectivity.[11]

      • High-Resolution Mass Spectrometry (HRMS): Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular formula. Be aware that you might observe an ion corresponding to the loss of water ([M-H₂O]⁺), which represents the chalcone form.

  • Q: Can I use solid-phase extraction (SPE) for a rapid cleanup?

    • A: Yes, but with the same precautions as column chromatography. Using a silica-based SPE cartridge may cause decomposition. If you need a quick cleanup to remove highly polar or non-polar impurities, consider using a neutral sorbent like alumina SPE or a C18 SPE cartridge with a neutral, buffered mobile phase.

Data & Protocol Reference

Table 1: Comparison of Chromatographic Stationary Phases
Stationary PhasePrimary AdvantagePrimary DisadvantageBest For...
Standard Silica Gel High resolving power, low cost.[8]Acidic surface can cause decomposition of sensitive compounds.[4]Stable, non-acid-sensitive compounds.
Neutralized Silica Gel Mitigates acidity, improving recovery of acid-sensitive compounds.[5][7]Requires addition of a modifier (e.g., TEA) which may need removal later.Acid-sensitive 2-hydroxychromans that are stable to mild base.
Neutral Alumina Non-acidic, good for separating compounds with basic functionalities.[8]Can have lower resolving power than silica; activity can vary.Compounds sensitive to both acid and base.
Reverse-Phase (C18) Non-acidic phase; excellent resolving power.Requires aqueous/protic mobile phases which can affect stability; pH must be buffered.[9]Polar 2-hydroxychromans; when orthogonal selectivity is needed.
Protocol: Purification by Low-Temperature Flash Chromatography on Neutralized Silica Gel

This protocol is a robust starting point for purifying a moderately stable, acid-sensitive 2-hydroxychroman.

1. Materials & Preparation:

  • Silica gel (230-400 mesh).

  • Solvents: HPLC-grade hexane and ethyl acetate.

  • Modifier: Triethylamine (TEA).

  • Flash chromatography column (preferably jacketed for cooling).

  • Low-temperature circulator or ice bath.

2. Solvent System Selection:

  • Develop a solvent system using standard silica TLC plates. A good starting point is 20% Ethyl Acetate in Hexane.

  • To a vial containing your chosen eluent, add 1% TEA (e.g., 100 µL of TEA in 10 mL of eluent).

  • Run a new TLC plate using this neutralized solvent system to ensure your target compound has an Rf between 0.2 and 0.4.[12]

3. Column Packing:

  • If using a jacketed column, begin circulating coolant to bring the temperature down to 0-5°C.

  • Prepare a slurry of silica gel in the neutralized mobile phase (e.g., 20% EtOAc/Hexane + 1% TEA).

  • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly.[13]

  • Add a thin layer of sand to the top of the packed bed to prevent disruption.

  • Equilibrate the column by flushing with at least two column volumes of the cold, neutralized eluent.

4. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel (about 1-2x the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[14]

  • Carefully add your sample to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the cold, neutralized mobile phase, maintaining a steady flow rate (a linear velocity of ~2 inches/minute is a good target for flash chromatography).[12]

  • Collect fractions and monitor them by TLC. Use a UV lamp or an appropriate stain to visualize the spots.

  • Combine the fractions containing your pure product.

6. Post-Purification Workup:

  • Transfer the combined fractions to a separatory funnel.

  • Wash gently with a cold, neutral buffer (e.g., pH 7 phosphate buffer) to remove the TEA, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (<25°C).

  • Place the final product under high vacuum to remove residual solvents and store immediately under appropriate conditions.

References

  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography|Products. Retrieved from [Link]

  • Hasan, A., Sadiq, A., Abbas, A., Mughal, E., Khan, K. M., & Ali, M. (2010). Isolation and synthesis of flavonols and comparison of their antioxidant activity. Natural Product Research, 24(11), 995–1003. Available from: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • McClain, L. G., & Dudley, G. B. (2023). Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols. Chemistry, 5(2), 1133-1140. Available from: [Link]

  • Bel-Rhlid, R., et al. (2012). Stabilized Hemiacetal Complexes as Precursors for the Controlled Release of Bioactive Volatile Alcohols. Chemistry & Biodiversity, 9(4), 726-739. Available from: [Link]

  • Blue, K., & Kaczmarski, K. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. Available from: [Link]

  • Fan, T. W.-M., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry. Available from: [Link]

  • Bel-Rhlid, R., et al. (2012). Stabilized Hemiacetal Complexes as Precursors for the Controlled Release of Bioactive Volatile Alcohols. ResearchGate. Available from: [Link]

  • Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants, 12(15), 2732. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemiacetal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Hasan, A., et al. (2010). Isolation and synthesis of flavonols and comparison of their antioxidant activity. PubMed. Available from: [Link]

  • Teledyne Labs. (n.d.). Best Practices for Flash Chromatography. Retrieved from [Link]

  • Detsi, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(23), 7192. Available from: [Link]

  • Interchim. (2017, March 15). Processing unstable intermediates with Flow Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326–5333. Available from: [Link]

  • Giraudeau, P. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. New Food Magazine. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of flavonols, flavanones, and flavones using 2′-hydroxychalcones as building blocks. Retrieved from [Link]

  • MDPI. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • YouTube. (2022, October 4). Ring-chain tautomerism. Retrieved from [Link]

  • PMC. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Retrieved from [Link]

  • Ndom, J. C., et al. (2014). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Molecules, 19(9), 14036–14058. Available from: [Link]

  • Research Square. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]

  • Hilliker, M. (2024). Synthesis of Novel Hydroxy Chalcone and Study of Fluorescent Properties. University of Akron. Available from: [Link]

  • Eiler, S., et al. (2018). Unstable Protein Purification Through the Formation of Stable Complexes. Methods in Molecular Biology, 1764, 315-328. Available from: [Link]

  • Dong, M. W. (2022, April 15). Methods and Purposes for Determining Higher Order Structures of Biopharmaceuticals. LCGC North America. Available from: [Link]

  • ResearchGate. (2025, September 20). Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans. Retrieved from [Link]

  • PubMed. (1997). alpha-Carboxyethyl-6-hydroxychroman as Urinary Metabolite of Vitamin E. Retrieved from [Link]

  • MDPI. (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Recovery and purification process development for monoclonal antibody production. Retrieved from [Link]

  • MDPI. (2019, September 21). Challenges in Exosome Isolation and Analysis in Health and Disease. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Unstable Protein Purification Through the Formation of Stable Complexes. Retrieved from [Link]

  • PubMed. (2025, October 10). Challenges in Identifying Uncommon Clinical Isolates of Candida Species Using Conventional Phenotypic Methods. Retrieved from [Link]

Sources

Minimizing side reactions in reductive amination of chromanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromanol chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reductive amination involving chromanol scaffolds. Our focus is to provide in-depth, field-proven insights to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Chromanol Amination

Reductive amination is a cornerstone for C-N bond formation, prized for its efficiency and control compared to direct alkylation.[1][2] However, when applied to functionalized scaffolds like chromanols, the reaction presents unique challenges. The inherent reactivity of the chromanol core, combined with the delicate balance of imine formation and reduction, can lead to a variety of side products, complicating purification and reducing yields.

This guide provides a troubleshooting framework in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary amine is over-alkylating, yielding a significant amount of tertiary amine byproduct. How can I favor the formation of the desired secondary amine?

This is the most common side reaction in reductive aminations with primary amines. The secondary amine product is itself a nucleophile and can react with another equivalent of the chromanol-aldehyde/ketone, leading to a tertiary amine.[1][3]

Core Causality: The rate of reaction of the secondary amine product with the carbonyl starting material is competitive with the reaction of the primary amine.

Solutions & Protocols:

  • Adopt a Stepwise Procedure: The most robust method to prevent dialkylation is to separate the imine formation and reduction steps.[4]

    • Rationale: By forming the imine first and removing any excess aldehyde, the secondary amine product is never exposed to the carbonyl starting material in the presence of the reducing agent.

    • Protocol:

      • Dissolve the chromanol aldehyde/ketone (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a suitable anhydrous solvent (e.g., methanol, ethanol, or toluene).

      • Add a dehydrating agent, such as activated 4Å molecular sieves, and stir the mixture at room temperature overnight to drive the equilibrium towards the imine.[5]

      • Filter off the molecular sieves.

      • Cool the imine solution in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise.

      • Monitor the reaction by TLC or LC-MS until the imine is fully consumed.

  • Control Stoichiometry: In a one-pot procedure, carefully control the stoichiometry. Avoid using a large excess of the chromanol carbonyl compound. A slight excess of the amine can sometimes be beneficial, but this may complicate purification.

  • Adjust Reaction Conditions:

    • Non-Acidic Conditions: Over-alkylation can sometimes be suppressed by running the reaction under neutral or non-acidic conditions, which can slow the rate of the second amination.[5]

    • Catalyst Choice: For certain substrates, specialized catalysts like those based on Iridium can offer high selectivity for secondary amine formation by minimizing overalkylation.[6]

Q2: My reaction yield is low, and I'm recovering a lot of my starting chromanol. What's causing this and how can I fix it?

Low yields often point to two main culprits: inefficient imine/iminium ion formation or premature reduction of the starting carbonyl compound.[7]

Core Causality: The equilibrium between the carbonyl/amine and the imine intermediate must favor the imine for successful reduction.[8] Furthermore, the choice of reducing agent is critical to ensure it selectively reduces the imine rather than the starting carbonyl.[9]

Solutions & Protocols:

  • Optimize Reaction pH: Imine formation is notoriously pH-dependent. The optimal range is typically mildly acidic (pH 4-6).[7][10]

    • Rationale: At high pH, there isn't enough acid to catalyze water elimination from the hemiaminal intermediate.[11] At low pH (<4), the amine nucleophile is excessively protonated, rendering it unreactive.[10][12]

    • Protocol Tip: Add a catalytic amount of acetic acid (e.g., 0.25-1.0 equivalents) to your reaction mixture to maintain the appropriate pH.[7]

  • Choose a Selective Reducing Agent: This is crucial for one-pot reactions.

    • Rationale: A powerful reducing agent like Sodium Borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone, consuming your starting material before it can form an imine.[1][9] Milder, more selective agents are strongly preferred.

    • Recommended Agents:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most one-pot reductive aminations.[4][8] Its steric bulk and electron-withdrawing acetate groups make it less reactive, and it shows high selectivity for reducing the protonated iminium ion over a neutral carbonyl.[9][13]

      • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but its use is declining due to the toxicity concerns of cyanide.[1][14]

Troubleshooting Workflow

Here is a decision-making workflow to diagnose and solve common issues in the reductive amination of chromanols.

G start Reaction Start check_completion Monitor Reaction (TLC/LCMS) start->check_completion incomplete Incomplete Reaction / Low Yield check_completion->incomplete No side_products Significant Side Products check_completion->side_products Yes, but... complete Reaction Complete check_completion->complete Yes cause_low_yield Check pH & Reducing Agent incomplete->cause_low_yield cause_side_products Identify Byproduct side_products->cause_side_products fix_ph Adjust pH to 4-6 (e.g., add Acetic Acid) cause_low_yield->fix_ph pH incorrect fix_reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) cause_low_yield->fix_reductant Wrong Reductant tertiary_amine Tertiary Amine (Over-alkylation) cause_side_products->tertiary_amine Mass = Product + Alkyl reduced_carbonyl Alcohol from Carbonyl Reduction cause_side_products->reduced_carbonyl Mass = SM + 2H fix_overalkylation Use Stepwise Protocol / Control Stoichiometry tertiary_amine->fix_overalkylation fix_carbonyl_reduction Use Milder Reductant (e.g., NaBH(OAc)₃) reduced_carbonyl->fix_carbonyl_reduction

Caption: Troubleshooting Decision Tree for Reductive Amination.

Q3: I am observing byproducts that are not related to over-alkylation. Could the chromanol ring itself be reacting?

Yes, the chromanol scaffold can be susceptible to side reactions, particularly under strongly acidic conditions which may be used to promote the reaction.

Core Causality: The synthesis of chromanols can sometimes be plagued by elimination reactions that form diene byproducts.[15][16] While less common under the typically mild conditions of reductive amination, the use of strong Lewis or Brønsted acids as catalysts could promote dehydration or other rearrangements of the chromanol ring system.

Solutions:

  • Avoid Strong Acids: Stick to mild Brønsted acids like acetic acid as catalysts.[4] Avoid strong Lewis acids unless literature for your specific substrate supports their use without degradation.

  • Moderate Temperature: Do not use excessive heat, as this can promote elimination reactions. Most reductive aminations proceed efficiently at room temperature.

  • Characterize Byproducts: If you observe persistent, unknown byproducts, obtain mass spectrometry and NMR data to identify their structure. This will provide crucial clues about the undesired reaction pathway.

Data Summary: Comparison of Common Reducing Agents

The choice of reducing agent is arguably the most critical parameter in a one-pot reductive amination. The table below summarizes the key characteristics of common borohydride reagents.

Reducing AgentFormulaKey AdvantagesKey DisadvantagesBest For...
Sodium Borohydride NaBH₄Inexpensive, powerful reductant.[17]Low selectivity ; readily reduces aldehydes & ketones.[1][9] Can cause over-reduction.[17]Stepwise procedures where the imine is pre-formed and isolated.[4]
Sodium Cyanoborohydride NaBH₃CNHigh selectivity for imines/iminium ions over carbonyls.[1] Stable in mildly acidic conditions.[8]Highly toxic (releases HCN gas below pH 7).[18]One-pot reactions where toxicity can be safely managed.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity and milder than NaBH₄.[4][9] Less toxic than NaBH₃CN.[18]More expensive, can be moisture-sensitive.The go-to reagent for one-pot reductive aminations , especially with sensitive substrates.[8][13]

Key Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the primary reaction pathway leading to the desired secondary amine versus the two most common competing side reactions.

ReactionPathways Start Chroman-C=O + R-NH₂ Hemiaminal Hemiaminal Intermediate Start->Hemiaminal +H₂O / -H₂O Side_CarbonylRed Side Reaction: Carbonyl Reduction Start->Side_CarbonylRed Imine Imine Intermediate (Chroman-C=N-R) Hemiaminal->Imine -H₂O Product Desired Secondary Amine Imine->Product + [H⁻] (Reduction) Side_OverAlk Side Reaction: Over-alkylation Product->Side_OverAlk + Chroman-C=O Alcohol Chroman-CH-OH Side_CarbonylRed->Alcohol + [H⁻] (e.g., NaBH₄) Tertiary_Amine Tertiary Amine Side_OverAlk->Tertiary_Amine + [H⁻]

Caption: Competing Pathways in Reductive Amination.

Experimental Protocol: General One-Pot Reductive Amination using STAB

This protocol is a reliable starting point for the reductive amination of a chromanol-aldehyde with a primary amine and may require optimization for your specific substrates.[4][7]

Materials:

  • Chromanol-aldehyde (1.0 eq.)

  • Primary amine (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4]

  • Acetic Acid (optional, 1.0 eq.)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chromanol-aldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.).

  • Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1-0.5 M.

  • (Optional but recommended) Add acetic acid (1.0 eq.) and stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as required.

References

  • Oreate AI Blog. (2026, January 15).
  • Organic Chemistry Portal.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Tarvin, E. F. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Reddit. (2023, April 6).
  • BenchChem Technical Support Team. (2025, December). A Head-to-Head Battle of Hydrides: STAB vs.
  • Alec, C. (2024, April 29).
  • BenchChem Technical Support. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem.
  • Kanto Chemical Co., Inc.
  • Wikipedia.
  • ResearchGate. (2015, February 15).
  • ResearchGate. (2015, February 15).
  • Google Patents. (2023, June 13).
  • Google Patents.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Organic Chemistry 2. (2024, March 3). Chapter 19.
  • TCI Chemicals. Reducing Agents.
  • ACS Green Chemistry Institute.
  • BenchChem. (2025).

Sources

Technical Support Center: Chroman Ring Stability & Thermal Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chroman Chemistry Technical Support Center. Role: Senior Application Scientist Subject: Optimizing Reaction Temperature for Chroman Ring Stability Reference ID: TR-CHRM-2026-03

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a pharmacophore ubiquitous in tocopherols (Vitamin E), flavonoids, and diverse synthetic drugs. While thermodynamically stable under ambient conditions, the chroman core exhibits specific vulnerabilities—primarily retro-cyclization (ring opening) and oxidative degradation —when exposed to thermal stress during synthesis or workup.

This guide synthesizes field data to define the "Safe Operating Window" for chroman synthesis. Our core finding is that 50°C – 80°C represents the critical transition zone where kinetic favorability for formation battles thermodynamic instability (ring opening).

Module 1: Troubleshooting Thermal Instability & Ring Opening

Q1: Why does my chroman product degrade into phenols and allylic/vinylic side products upon heating?

Diagnosis: You are likely triggering a Retro-Michael or Retro-Friedel-Crafts reaction. The Science: The formation of the chroman ring via the cyclization of prenyl phenols (or similar precursors) is often reversible.

  • Mechanism: At elevated temperatures (typically >80°C in the presence of Lewis acids or >100°C in neutral solvents), the activation energy for the reverse reaction is overcome. The ether bond at the C2 position cleaves, reverting the molecule to its phenolic precursor and an alkene/diene.

  • Critical Threshold: Experimental data indicates that palladium-catalyzed carbonylative cyclizations remain stable at 50°C , but shifting to 100°C drastically increases ring-opened side products [1].

Corrective Action:

  • Temperature Cap: Maintain reaction temperature

    
     60°C for Lewis Acid catalyzed steps.
    
  • Quench Protocol: Never heat the reaction mixture after the catalyst is active during workup. Quench Lewis acids at 0°C before any rotary evaporation steps.

Q2: I am using a Lewis Acid (e.g., or ) and getting low yields due to "tar" formation. Is temperature the culprit?

Diagnosis: Yes. This is Polymerization/Oligomerization competing with Cyclization. The Science: Strong Lewis acids lower the activation energy for both the desired intramolecular cyclization and intermolecular polymerization.

  • High T Effect: At temperatures >40°C, intermolecular attack (phenol attacking another activated alkene) becomes kinetically competitive with the desired intramolecular ring closure.

  • Low T Strategy: Many successful chroman syntheses (e.g., condensation of phenols with dienes) operate best at -78°C to 0°C initially, allowing the complex to form, followed by a slow warm to Room Temperature (RT) [2].

Corrective Action:

  • Step-Wise Warming: Initiate the reaction at -10°C. Only increase to RT if TLC shows no conversion after 2 hours.

  • Catalyst Switch: If 0°C is too slow, switch to a milder Lewis Acid (e.g.,

    
     or 
    
    
    
    ) which can tolerate slightly higher temperatures (up to 50°C) without triggering polymerization.

Module 2: Oxidative Stability & Degradation

Q3: My chroman ring is intact, but I see a conversion to Chroman-4-one or Quinones. How do I stop this?

Diagnosis: Thermo-Oxidative Degradation . The Science: The benzylic position (C4) and the ether oxygen (O1) are susceptible to oxidation.

  • Mechanism: Thermal energy generates radical species. In the presence of trace oxygen, the C4 position oxidizes to a ketone (chroman-4-one), or the aromatic ring oxidizes to a quinone structure. This is accelerated >150°C or during prolonged reflux in non-degassed solvents [3].

Corrective Action:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to heating.

  • Antioxidant Additives: For high-temperature workups (e.g., distillation), add trace BHT (butylated hydroxytoluene) if your product allows, to scavenge radicals.

Visualizing the Stability Landscape

The following diagram illustrates the kinetic vs. thermodynamic pathways for Chroman synthesis.

ChromanStability cluster_safe Safe Operating Window (0°C - 60°C) Precursors Phenol + Electrophile (Precursors) Transition Transition State (Cyclization) Precursors->Transition Lewis Acid Activation Chroman Chroman Ring (Target Product) Transition->Chroman Kinetic Path (0°C - 50°C) Polymers Oligomers/Tars (Intermolecular) Transition->Polymers High Conc. (>40°C) RingOpen Ring-Opened Side Products (Retro-Reaction) Chroman->RingOpen Thermal Stress (>80°C - 100°C) Oxidation Chromone/Quinone (Oxidation) Chroman->Oxidation O2 + Heat (>150°C)

Figure 1: Reaction pathway analysis showing the "Safe Operating Window" (Green path) versus thermal degradation risks (Red paths).

Experimental Protocols

Protocol A: Optimized Low-Temperature Cyclization

Use this protocol to minimize retro-cyclization and polymerization.

Reagents: Substituted Phenol (1.0 eq), Isoprene/Diene (1.2 eq),


 (0.1 eq), Toluene (Anhydrous).
  • Preparation: Flame-dry a 2-neck round bottom flask and purge with

    
    .
    
  • Solvation: Dissolve Phenol in Toluene (0.1 M concentration). Note: High dilution favors intramolecular cyclization.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add

    
     dropwise over 10 minutes.
    
  • Reaction: Stir at -10°C for 30 mins, then allow to warm to 20°C (RT) .

    • Checkpoint: Check TLC at 2 hours. If incomplete, heat to 40°C max.

    • Warning: Do NOT exceed 50°C.

  • Quench: Pour mixture into ice-cold

    
     (aq).
    
  • Workup: Extract with EtOAc. Dry over

    
    . Evaporate solvent at <40°C  bath temperature.
    
Protocol B: Thermal Stability Stress Test

Use this to validate the stability of your specific chroman derivative.

  • Baseline: Take an HPLC/NMR trace of your pure chroman.

  • Stress: Dissolve 10mg in Toluene-d8 (sealed tube).

  • Ramp: Heat at 60°C for 1 hour. Analyze.

    • If stable, ramp to 80°C for 1 hour. Analyze.

    • If stable, ramp to 100°C for 1 hour. Analyze.

  • Analysis: Look for the appearance of vinylic protons (indicating ring opening) or ketone signals (indicating oxidation).

  • Result: Define your

    
     as 10°C below the temperature where degradation >5% is observed.
    

Data Summary: Temperature Impact on Yield

Reaction ConditionTemperatureYield (Chroman)Major Side Product
Pd-Catalyzed Carbonylation [1]50°CHigh (>80%) None
Pd-Catalyzed Carbonylation [1]100°CLow (<40%)Ring-opened Amides
Lewis Acid (

)
[2]
0°C -> RTGood (75%) None
Lewis Acid (

)
[2]
Reflux (110°C)Poor (<20%)Polymers/Tars
Microwave Synthesis [4]160°C (1 hr)Moderate*Chroman-4-ones (Oxidized)

*Note: Microwave methods often target the oxidized chroman-4-one directly, hence the high temperature is intentional for that specific target, but destructive for the saturated chroman ring.

References

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Journal of Organic Chemistry. (2024). Link

  • Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives. BenchChem. (2025).[1][2] Link

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. (2015). Link

  • An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. BenchChem. (2025). Link

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Handling moisture sensitivity of 2-hydroxy-7-methylchroman

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-7-methylchroman

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-hydroxy-7-methylchroman. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when handling this and structurally similar moisture-sensitive compounds. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

I. Understanding the Challenge: The Inherent Reactivity of Chromanols

Chromanols, including 2-hydroxy-7-methylchroman, possess a 6-hydroxy-chromanol structure that is also found in compounds like vitamin E.[1] This structural motif is key to their biological activity but also presents challenges in handling, particularly concerning moisture and atmospheric oxygen. The hydroxyl group on the chroman ring can be susceptible to oxidation, and the overall structure can be sensitive to acidic or basic conditions, which can be exacerbated by the presence of water. Although phenoxonium cations of related chromanols can be stable in hydrophobic environments, they are reactive toward nucleophiles like water.[2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Storage and Stability

Question 1: I've noticed a slight discoloration (e.g., yellowing, browning) of my solid 2-hydroxy-7-methylchroman sample over time. What could be the cause, and is the material still usable?

Answer: Discoloration is a common indicator of degradation, likely due to oxidation. The chromanol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and trace moisture.

  • Causality: The phenolic hydroxyl group can be oxidized to form colored quinone-type byproducts. This process can be autocatalytic.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Always store 2-hydroxy-7-methylchroman under an inert atmosphere, such as argon or nitrogen.[4] Argon is denser than air and can provide a protective blanket.[4]

    • Desiccation: Store the compound in a desiccator with a reliable desiccant (e.g., Drierite, phosphorus pentoxide).

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

    • Temperature: Store at low temperatures (e.g., in a freezer at -20°C) to slow the rate of any potential degradation.

  • Usability Assessment: The usability of a discolored sample depends on the intended application. For sensitive downstream reactions, purification by column chromatography or recrystallization may be necessary. For less sensitive applications, a small test reaction is advisable.

Question 2: My 2-hydroxy-7-methylchroman is stored in a vial with a screw cap. Is this sufficient for long-term storage?

Answer: For short-term storage, a tightly sealed screw-cap vial might be adequate if the cap has a chemically inert liner (e.g., PTFE). However, for long-term storage, this is not ideal.

  • Causality: Screw caps are not hermetically sealed and can allow for the slow ingress of atmospheric moisture and oxygen over time.

  • Best Practice: The most reliable method for long-term storage is to seal the compound in a glass ampoule under an inert atmosphere or vacuum.[4] Alternatively, storing the vial inside a larger, sealed container (such as a glovebox or a sealed bag with desiccant) provides an additional layer of protection.[4]

Handling and Weighing

Question 3: I need to weigh out a small amount of 2-hydroxy-7-methylchroman for a reaction. What is the best way to do this without exposing it to moisture?

Answer: Handling hygroscopic or moisture-sensitive solids requires minimizing their exposure to the atmosphere.

  • Ideal Method (Glovebox): The best approach is to handle and weigh the compound inside a glovebox with a controlled inert atmosphere (<1 ppm H₂O and O₂).[4][5] This allows for the use of standard laboratory equipment without the risk of atmospheric exposure.[4]

  • Alternative Method (Schlenk Line/Inert Gas Flow): If a glovebox is unavailable, you can create a localized inert atmosphere.

    • Place the vial of 2-hydroxy-7-methylchroman and a receiving flask on a balance.

    • Use a gentle stream of dry nitrogen or argon directed into the receiving flask while quickly transferring the solid.

    • This "gas blanket" will help to displace the ambient air and moisture.

  • Workflow Diagram:

Weighing_Moisture_Sensitive_Compound cluster_ideal Ideal: Glovebox Workflow cluster_alternative Alternative: Inert Gas Blanket G_Start Transfer compound into glovebox G_Weigh Weigh on balance inside glovebox G_Start->G_Weigh G_Seal Seal receiving flask G_Weigh->G_Seal G_End Remove from glovebox for reaction G_Seal->G_End A_Start Place vials on balance A_Inert Start gentle N2/Ar flow into receiving flask A_Start->A_Inert A_Transfer Quickly transfer solid A_Inert->A_Transfer A_Stop Stop gas flow and seal flask A_Transfer->A_Stop

Caption: Ideal and alternative workflows for weighing moisture-sensitive solids.

Dissolution and Reaction Setup

Question 4: I'm dissolving 2-hydroxy-7-methylchroman for a reaction, and the solution appears cloudy, or I'm getting poor yields. What could be the problem?

Answer: Cloudiness upon dissolution or poor reaction yields often point to solvent contamination with water or reaction with atmospheric moisture.

  • Causality: Trace amounts of water in the solvent can react with sensitive reagents or the compound itself, leading to byproducts or insolubility.[6] The presence of moisture can be particularly detrimental in reactions like Grignard reactions or those involving strong bases.[6]

  • Troubleshooting Protocol: Ensuring Anhydrous Conditions

    • Glassware Preparation: All glassware must be rigorously dried. The standard procedure is to oven-dry glassware at >125°C overnight and then allow it to cool in a desiccator or under a stream of inert gas.[5]

    • Solvent Purity: Use anhydrous solvents. For highly sensitive reactions, it is best to use solvents from a solvent purification system or to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[4]

    • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and flame-dry it under vacuum or a strong flow of inert gas. Allow it to cool to room temperature under a positive pressure of inert gas. A bubbler filled with mineral oil should be used to monitor the gas flow.[5][7]

    • Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[7][8]

  • Experimental Setup Diagram:

Anhydrous_Reaction_Setup Inert_Gas Inert Gas Source (N2/Ar) Flask Reaction Flask (Flame-Dried) Inert_Gas->Flask via Schlenk line Bubbler Oil Bubbler Flask->Bubbler Positive Pressure Condenser Condenser Flask->Condenser Septum Septum Flask->Septum Reagent Addition

Caption: Standard Schlenk line setup for an anhydrous reaction.

Question 5: Can I use common drying agents like anhydrous magnesium sulfate or sodium sulfate to dry a solution of 2-hydroxy-7-methylchroman?

Answer: While these drying agents are suitable for workups, they are generally not sufficient for preparing anhydrous solutions for moisture-sensitive reactions.

  • Causality: Drying agents like MgSO₄ and Na₂SO₄ bind water reversibly and may not remove trace amounts of dissolved water to the extent required for highly sensitive substrates.[4]

  • Recommendation: For drying solutions prior to solvent removal, they are acceptable. For ensuring a reaction solvent is anhydrous, distillation from a reactive drying agent or passing it through an activated alumina column (as in a solvent purification system) is superior.[4]

III. Summary of Best Practices

Area Standard Procedure Best Practice for High Sensitivity Rationale
Storage Tightly sealed amber vial with desiccant.Flame-sealed ampoule under argon.[4]Prevents any long-term ingress of air and moisture.
Weighing Quick weighing in ambient air.Weighing inside a glovebox.[4][5]Eliminates all atmospheric exposure.
Glassware Air-dried or rinsed with acetone.Oven-dried (>125°C) and cooled under inert gas.[5]Removes the thin film of adsorbed moisture on glass surfaces.[5]
Solvents Commercial anhydrous grade solvent.Freshly distilled from a suitable drying agent.[4]Ensures the lowest possible water content (<10 ppm).
Reaction Inert gas blanket via a needle.Reaction performed under a positive pressure of inert gas using a Schlenk line.[5][7]Maintains a strictly anhydrous and anaerobic environment.

IV. References

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education.

  • Moisture Sensitivity Definition. Fiveable.

  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments).

  • Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. PMC (PubMed Central).

  • Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical. The Journal of Organic Chemistry.

  • Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation. The Journal of Organic Chemistry. [Link]

Sources

Resolving solubility issues of chromanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromanol Intermediates Status: Online | Senior Application Scientist: Dr. A. Vance

Introduction: The Chromanol Solubility Paradox

Welcome to the technical support hub for chromanol (chroman-2-ol, chroman-4-ol) and tocopherol precursor chemistry.

The Core Issue: Chromanol intermediates present a unique "solubility paradox." Their fused benzene-pyran core creates high lipophilicity (LogP > 3), yet the hydroxyl group (-OH) and ether linkage introduce polarity that often leads to "oiling out" rather than crystallization. Furthermore, their phenolic nature (pKa ~10-11) makes them tricky to handle in aqueous biological assays without precipitation.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Synthesis & Extraction Troubleshooting

Context: You are synthesizing 4-chromanol via the reduction of 4-chromanone (e.g., using NaBH₄) or modifying the chroman ring.

Q1: My product precipitates as a gummy solid during the aqueous workup. How do I recover it cleanly?

Diagnosis: This is a "Phase Trapping" error. Chromanols often form supersaturated oils in the presence of water/organic interfaces because the hydroxyl group hydrogen-bonds with water while the ring stays in the organic layer.

The "Salting-Out" Extraction Protocol: Do not simply add more organic solvent. You must disrupt the aqueous hydrogen bonding network.

  • Saturate the Aqueous Phase: Add solid NaCl (brine) to the aqueous layer until undissolved salt remains. This increases the ionic strength, forcing the organic chromanol out of the water phase (Salting Out effect).

  • The "Polarity Step-Down" Extraction:

    • Extract 1: Use Ethyl Acetate (EtOAc) . It is polar enough to grab the hydroxyl group.

    • Extract 2: Use Dichloromethane (DCM) . It is denser and solubilizes the lipophilic core.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Crucial: Do not use MgSO₄ if your chromanol has acid-sensitive side groups, as it is slightly Lewis acidic.

Q2: Which solvent system should I use for reaction monitoring (TLC) and Column Chromatography?

Expert Insight: Chromanols "tail" significantly on silica due to H-bonding with silanols.

Recommendation:

  • TLC Mobile Phase: Hexane:EtOAc (3:1) + 1% Acetic Acid .

    • Why? The acid suppresses the ionization of the chromanol hydroxyl/phenolic group, sharpening the spot.

  • Column Packing: Pre-wash silica with 1% Triethylamine (TEA) in Hexane if your derivative is acid-sensitive; otherwise, use the Acetic Acid modifier in the eluent.

Module 2: Purification & Recrystallization (The "Oiling Out" Fix)

Context: You are trying to purify a crude chromanol intermediate, but it separates as an oil instead of crystals.

Q3: My compound "oils out" during recrystallization. How do I force a lattice?

Diagnosis: The compound is entering a "metastable melt" phase. The energy barrier to form a crystal lattice is higher than the energy to form an amorphous oil.

The "Trituration & Seeding" Protocol:

ParameterRecommended Solvent SystemMechanism
Primary Solvent (Dissolver) Ethanol or Isopropanol Solubilizes the -OH group via H-bonding.
Anti-Solvent (Crasher) n-Hexane or Heptane Forces the lipophilic core to aggregate.
Rescue Solvent Diisopropyl Ether (IPE) Intermediate polarity; excellent for chromanols.

Step-by-Step Rescue:

  • Dissolution: Dissolve the oil in the minimum amount of boiling Isopropanol.

  • Cloud Point: Add n-Hexane dropwise until a persistent cloudiness appears.

  • The "Re-Clear": Add 1-2 drops of Isopropanol to just clear the solution.

  • Nucleation (The Critical Step):

    • Remove from heat.[1]

    • Do not place immediately in ice (this causes oiling). Let it cool to room temperature.

    • Scratching: Use a glass rod to scratch the inner side of the flask at the air-liquid interface. The micro-glass shards provide nucleation sites.

  • Maturation: Once turbidity starts, let it stand for 2 hours before moving to

    
    .
    

Module 3: Biological Assay Preparation (Aqueous Solubility)

Context: You need to dissolve a lipophilic chromanol for a cell-based assay (IC50 determination) without killing the cells with solvent.

Q4: The compound precipitates when I spike the DMSO stock into the cell media ("The Crash").

Diagnosis: Kinetic Solubility Failure. When a 100% DMSO stock hits water, the rapid mixing causes local supersaturation. Chromanols, being hydrophobic (LogP ~3-5), instantly aggregate.

The "Serial Dilution" Mitigation Workflow:

AssayPrep cluster_tips Critical Parameters Stock 10mM Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc) Solvent: Culture Media Stock->Inter Step 1: Dilute 1:10 Add DMSO to Media slowly Final Final Assay Well (1x Conc) Stock->Final Direct Spike (BAD) Inter->Final Step 2: Dilute 1:10 Add to Cells Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip Shock Tip1 Keep DMSO < 0.5% final Tip2 Warm Media to 37°C

Figure 1: Strategy to avoid precipitation during biological assay preparation. Direct spiking often fails due to the high lipophilicity of chromanols.

Q5: Can I use pH adjustment to improve solubility?

Scientific Analysis: Yes, but with a caveat.

  • Mechanism: The phenolic hydroxyl on the chromanol ring has a pKa of approximately 10.3 - 11.0 [1].

  • Action: Raising the pH to >10 will deprotonate the phenol (

    
    ), vastly increasing water solubility.
    
  • Warning: Most cell assays require pH 7.4. Therefore, pH adjustment is useful for stock preparation or cleaning glassware, but not for the assay itself.

  • Alternative: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . Prepare a 20% w/v solution of HP-
    
    
    -CD in water and use this to dilute your DMSO stock. The cyclodextrin encapsulates the lipophilic chroman core, keeping it in solution at physiological pH [2].

Summary of Solubility Data

Solvent ClassRepresentative SolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM)High Extraction, Synthesis
Alcohols Methanol / EthanolModerate Recrystallization (Hot)
Ethers Diisopropyl EtherModerate/High Purification (Anti-solvent)
Alkanes Hexane / HeptaneLow Impurity precipitation
Aqueous Water (pH 7)Insoluble Wash layer
Aqueous Water (pH 12)Soluble Glassware cleaning (as Phenolate)

References

  • BenchChem. (2025).[2] 4-Chromanol as a Versatile Intermediate in Organic Synthesis: Protocols and Applications. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Svärd, M., & Rasmuson, Å. (2014).[3] (Solid + liquid) solubility of organic compounds in organic solvents: Correlation and extrapolation. The Journal of Chemical Thermodynamics. Retrieved from

  • Aktaş, A. H., et al. (2006).[4] Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chim.[4] Slov.[4] (Reference for phenolic pKa ranges). Retrieved from

Sources

Technical Support Center: Strategies for Scaling Up 2-Hydroxy-7-Methylchroman Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-hydroxy-7-methylchroman. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges, optimize your reaction yields, and ensure the successful scale-up of this valuable chroman derivative.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-hydroxy-7-methylchroman, presented in a question-and-answer format. Each solution is grounded in established chemical principles and offers practical, actionable advice.

Q1: My reaction yield for the synthesis of 2-hydroxy-7-methylchroman is consistently low. What are the most common causes and how can I address them?

A1: Low yields in chroman synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are paramount. For acid-catalyzed cyclization reactions, insufficient heat can lead to incomplete conversion, while excessive temperatures or prolonged reaction times may cause decomposition of the starting materials or the desired product.[1][2]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] This will help you determine the optimal reaction time. If the reaction is sluggish, consider a modest increase in temperature or a switch to a higher-boiling solvent. Conversely, if decomposition is observed, reducing the temperature and extending the reaction time may be beneficial.[2]

  • Moisture Contamination: Many reagents used in chroman synthesis, particularly in reactions involving strong acids or bases, are sensitive to moisture.[2][3] Water can quench catalysts and lead to unwanted side reactions, significantly reducing your yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use.[3] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[3]

  • Improper Stoichiometry of Reagents: The molar ratio of your starting materials and catalyst is crucial. An insufficient amount of a key reagent will result in an incomplete reaction.

    • Solution: Carefully review and optimize the stoichiometry of your reactants. In some cases, using a slight excess of one of the reactants or the catalyst may be necessary to drive the reaction to completion.[3]

  • Purification Losses: Significant product loss can occur during the work-up and purification stages, especially if the product is partially water-soluble or if side products complicate separation.[1]

    • Solution: Optimize your work-up procedure. This may involve adjusting the pH during extraction or using a different solvent system. For purification, consider alternative methods to column chromatography, such as recrystallization, if applicable.

Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. What are the likely impurities and how can I minimize them?

A2: The formation of multiple products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.

  • Unreacted Starting Material: This is often the result of an incomplete reaction.

    • Solution: As mentioned previously, optimize the reaction time and temperature by monitoring the reaction with TLC.[3] Ensure you are using an adequate amount of your catalyst or activating reagent.[3]

  • Formation of Isomeric Products: Depending on the synthetic route, the formation of constitutional isomers may be possible. For instance, in a Pechmann-type condensation to form a related coumarin, different cyclization pathways can lead to isomeric products.[2]

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. Experiment with different acid or base catalysts to favor the formation of the desired isomer. For example, in some cases, using a milder acid catalyst like p-toluenesulfonic acid can improve selectivity compared to strong mineral acids.[2]

  • Decomposition Products: As mentioned earlier, harsh reaction conditions can lead to the degradation of your starting materials or product.

    • Solution: Employ milder reaction conditions. This could involve lowering the reaction temperature, using a less aggressive catalyst, or reducing the reaction time.[2]

Q3: I'm having difficulty with the final purification of 2-hydroxy-7-methylchroman. What are some effective purification strategies?

A3: Effective purification is crucial for obtaining a high-purity final product. The optimal strategy will depend on the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Optimization:

      • Solvent System: Experiment with different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to achieve good separation on a TLC plate before scaling up to a column.

      • Column Packing: Ensure the column is packed uniformly to avoid channeling and poor separation.[4]

      • Loading: Avoid overloading the column, as this will lead to broad peaks and poor resolution.[4]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Work-up and Extraction: A well-designed work-up procedure can remove many impurities before the final purification step.

    • Acid-Base Washes: Use aqueous acid or base washes to remove basic or acidic impurities, respectively.[1] For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-hydroxy-7-methylchroman?

A1: While specific literature for 2-hydroxy-7-methylchroman is not abundant, its synthesis can be approached by adapting established methods for similar chroman and coumarin structures. A plausible and common approach would be a variation of the Pechmann condensation, which is widely used for the synthesis of 7-hydroxycoumarins.[5][6] This typically involves the acid-catalyzed reaction of a phenol (in this case, 4-methylresorcinol) with a β-ketoester or a related carbonyl compound.[5] Subsequent reduction of the coumarin carbonyl group would yield the desired 2-hydroxychroman. Other methods for chroman synthesis include intramolecular Friedel-Crafts cyclizations and organocatalytic approaches.[7]

Q2: What analytical techniques are most suitable for monitoring the progress of my reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction in real-time.[3] It allows you to quickly assess the consumption of starting materials and the formation of the product and any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the structure of your final product.

    • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its identity.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) group in your target molecule.

    • Melting Point: For solid products, a sharp melting point is a good indicator of purity.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, standard laboratory safety practices are essential. Many of the reagents used in organic synthesis are hazardous.

  • Acids and Bases: Strong acids (e.g., sulfuric acid) and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents are often flammable and can be toxic. Handle them in a fume hood and away from ignition sources.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for each reagent before use to be fully aware of its potential hazards and handling requirements.

III. Visualizing the Process: Workflows and Pathways

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_moisture Assess for Moisture Contamination start->check_moisture check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_purification Evaluate Work-up & Purification Losses start->check_purification optimize_conditions Optimize Temperature & Time (Monitor by TLC) check_conditions->optimize_conditions use_anhydrous Use Anhydrous Reagents & Inert Atmosphere check_moisture->use_anhydrous adjust_ratios Adjust Molar Ratios check_stoichiometry->adjust_ratios optimize_workup Modify Extraction/Purification Protocol check_purification->optimize_workup success Improved Yield optimize_conditions->success use_anhydrous->success adjust_ratios->success optimize_workup->success

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Generalized Acid-Catalyzed Chroman Synthesis Pathway

Chroman_Synthesis phenol Substituted Phenol (e.g., 4-Methylresorcinol) intermediate Intermediate (e.g., Carbocation) phenol->intermediate Protonation & Electrophilic Attack carbonyl α,β-Unsaturated Carbonyl or equivalent carbonyl->intermediate Protonation & Electrophilic Attack catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) catalyst->intermediate Catalysis product 2-Hydroxy-7-Methylchroman intermediate->product Intramolecular Cyclization

Caption: A simplified representation of an acid-catalyzed pathway to form the chroman ring.

IV. Experimental Protocols

The following is a generalized protocol for a Pechmann-type condensation to synthesize a 7-hydroxy-4-methylcoumarin, a potential precursor to 2-hydroxy-7-methylchroman. This should be adapted and optimized for your specific needs.

Protocol: Acid-Catalyzed Synthesis of 7-Hydroxy-4-Methylcoumarin [5][8]

Materials:

  • 4-Methylresorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol (for recrystallization)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 4-methylresorcinol.[5]

  • Reagent Addition: While maintaining the temperature below 10 °C, add ethyl acetoacetate dropwise to the cooled mixture with continuous stirring.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction's progress by TLC.[5]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 7-hydroxy-4-methylcoumarin.[5]

V. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. BenchChem. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions. BenchChem. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans. BenchChem. Retrieved from

  • ChemRxiv. (n.d.). Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. Retrieved from

  • ACS Publications. (2025, March 18). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds. BenchChem. Retrieved from

  • BenchChem. (2025). Technical Support Center: Chromone Synthesis (Cyclization Step). BenchChem. Retrieved from

  • PMC. (2021, October 21). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. Retrieved from

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. Retrieved from

  • ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Retrieved from

  • NIH. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. NIH. Retrieved from

  • Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Retrieved from

  • ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one Derivatives. BenchChem. Retrieved from

  • ijpcbs. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. ijpcbs. Retrieved from

  • Oxford Academic. (2019, April 15). Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters. Retrieved from

  • Slideshare. (n.d.). Synthesis 7 hydroxy-4-methyl coumarin. Slideshare. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... ResearchGate. Retrieved from

  • RSC Publishing. (n.d.). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. RSC Publishing. Retrieved from

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Retrieved from

  • PubMed. (2003, April 15). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Retrieved from

  • MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). MDPI. Retrieved from

  • Slideshare. (n.d.). Synthesis 7 hydroxy-4-methyl coumarin. Slideshare. Retrieved from

  • Scribd. (2001, December 7). Synthesis 7 Hydroxy 4 Methyl Coumarin. Scribd. Retrieved from

  • Google Patents. (n.d.). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin. Google Patents. Retrieved from

  • ResearchGate. (n.d.). Chromatographic separation of mitragynine and 7-OH mitragynine alkaloids in a standard mixture. ResearchGate. Retrieved from

  • DISA. (2025, September 9). 7-OH Kratom Risks for Employers: An Emerging Threat in…. DISA. Retrieved from

  • SF.gov. (2025, December 3). Health Advisory: Emerging concerns regarding kratom and 7-hydroxymitragynine (7-OH) products. SF.gov. Retrieved from

  • PMC. (n.d.). Elevated 7-Hydroxymitragynine Levels Found in Products Misbranded as Kratom. PMC. Retrieved from

  • FDA. (2025, July 29). FDA Takes Steps to Restrict 7-OH Opioid Products Threatening American Consumers. FDA. Retrieved from

  • Natural Products Insider. (2024, December 5). 7-OH products pose dangers, could muddy kratom picture, experts say. Natural Products Insider. Retrieved from

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Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 2-Hydroxy-7-methylchroman

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing 2-hydroxy-7-methylchroman presents a unique analytical challenge that distinguishes it from stable coumarin precursors. Unlike fully aromatic systems, this molecule exists as a cyclic hemiacetal in dynamic equilibrium with its open-chain aldehyde tautomer, 3-(2-hydroxy-4-methylphenyl)propanal .

This guide outlines the optimal 1H NMR strategies to resolve this equilibrium, comparing solvent performance and providing definitive signal assignments to distinguish the target molecule from dehydration products (chromenes) or oxidation byproducts (coumarins).

Part 1: The Core Challenge – Ring-Chain Tautomerism

The primary source of confusion in analyzing 2-hydroxychromans is the ring-chain tautomerism . In solution, the heterocyclic ring can open to form an aldehyde. The position of this equilibrium is heavily dictated by solvent polarity and temperature.

  • Closed Form (Major): 2-hydroxy-7-methylchroman (Hemiacetal).

  • Open Form (Minor): 3-(2-hydroxy-4-methylphenyl)propanal (Aldehyde + Phenol).

Mechanism of Equilibrium

The hemiacetal proton at position C2 is the diagnostic handle. Its scalar coupling to the C3 methylene protons and its exchange rate with the open chain determine the spectral quality.

Tautomerism cluster_0 Closed Ring Form (Hemiacetal) cluster_1 Open Chain Form (Aldehyde) Closed 2-Hydroxy-7-methylchroman (Diagnostic: H-2 ~5.4 ppm) Open 3-(2-hydroxy-4-methylphenyl)propanal (Diagnostic: CHO ~9.7 ppm) Closed->Open Ring Opening (Favored by Polar/Basic Solvents) Dehydration Dehydration (Irreversible to Chromene) Closed->Dehydration -H2O (Acid Catalyzed)

Figure 1: Dynamic equilibrium between the hemiacetal and aldehyde forms, with potential irreversible dehydration path.

Part 2: Solvent Comparison & Strategy

Selecting the correct solvent is not merely about solubility; it is about controlling the chemical state of the molecule.

Comparative Analysis of Deuterated Solvents
FeatureChloroform-d (CDCl3) DMSO-d6 Methanol-d4 (CD3OD)
Equilibrium State Strongly favors Ring (Closed) form.Shifts equilibrium toward Open Chain ; slows exchange.Destructive/Reactive .
H-2 Signal (Hemiacetal) Distinct triplet/dd (~5.3–5.5 ppm).often broadened or split due to H-bonding.Disappears (exchanges or methylates).
OH Signal Broad singlet (often invisible).[1]Sharp singlet (~6–9 ppm).Invisible (D-exchange).
Aldehyde Signal Rarely visible (<2%).Visible (~5–15% population).N/A
Recommendation Primary Choice for structural confirmation.Secondary Choice to prove "OH" existence.AVOID (Forms methyl acetal).
Detailed Solvent Workflows
1. CDCl3 (The Structural Standard)[2]
  • Why: Non-polar solvents stabilize the intramolecular hemiacetal ring.

  • Observation: You will see a clean aliphatic region for the chroman ring (C3/C4 protons).

  • Risk: Trace acid in CDCl3 can catalyze dehydration to 7-methylchromene (olefinic signals at 5.7/6.4 ppm). Always filter CDCl3 through basic alumina if the bottle is old.

2. DMSO-d6 (The Equilibrium Probe)[3][4]
  • Why: DMSO acts as a hydrogen bond acceptor, stabilizing the phenolic OH of the open form and the hemiacetal OH of the closed form.

  • Observation: Exchange is slowed. You may see two sets of signals: a major set for the ring and a minor set for the aldehyde (CHO signal at ~9.7 ppm).[1]

  • Utility: Use this to confirm the presence of the hydroxyl group if it is not visible in CDCl3.

3. Methanol-d4 (The Trap)
  • Why: In the presence of methanol, the hemiacetal OH is rapidly exchanged for a methoxy group (formation of 2-methoxy-7-methylchroman) or simply exchanges with deuterium.

  • Result: The diagnostic H-2 signal simplifies to a distinct acetal, but the OH information is lost. This generates a derivative, not the native molecule.

Part 3: Detailed 1H NMR Assignments

The following data represents the Ring Form (Major) in CDCl3 at 298 K.

Chemical Shift Table[1][5][6][7][8]
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
2 CH (Hemiacetal)5.45 dd or t

Deshielded by two oxygens (O-CH-OH). Diagnostic peak.
2-OH Hydroxyl2.8 - 3.5 br s-Exchangeable. Position varies with concentration.
3 CH

1.95 - 2.15 m-Methylene adjacent to hemiacetal.
4 CH

2.65 - 2.85 m-Benzylic methylene.
5 Ar-H6.95 d

Aromatic proton.
6 Ar-H6.68 dd

Ortho to methyl, meta to ether oxygen.
7-Me CH

2.28 s-Aromatic methyl group.
8 Ar-H6.75 d

Isolated proton between Oxygen and Methyl.
Differentiating Impurities
  • 7-Methylchromene (Dehydration): Look for olefinic protons at 5.6 ppm (dt) and 6.3 ppm (d) .

  • Aldehyde Tautomer: Look for a triplet at 9.75 ppm (CHO) and a broad phenolic OH > 8.0 ppm.

Part 4: Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of 2-hydroxy-7-methylchroman.

  • Solvent: Use 0.6 mL CDCl3 (neutralized/fresh).

    • Note: If the sample is an oil/gum, co-evaporate with dry dichloromethane twice to remove trace water before adding NMR solvent. Water accelerates ring opening.

  • Tube: Standard 5mm NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The hemiacetal proton relaxes slowly; insufficient delay will reduce integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for >5 mg.

  • Temperature: 298 K (25°C).[5]

    • Advanced: If peaks are broad, cool to 273 K (0°C) to slow the exchange and sharpen the signals.

Validation Workflow (DOT)

Workflow Start Start: Purified Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (298K) Solvent->Acquire CheckH2 Check 5.3-5.5 ppm region Acquire->CheckH2 Clean Sharp Triplet/dd? (Pure Hemiacetal) CheckH2->Clean Yes Broad Broad/Missing? CheckH2->Broad No D2O Add D2O Shake Broad->D2O Suspect OH exchange Cool Cool to 273K Broad->Cool Suspect fast tautomerism Confirm Confirm Structure D2O->Confirm Cool->Confirm

Figure 2: Step-by-step decision tree for validating the hemiacetal structure and troubleshooting broad signals.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • PubChem. (2025).[6] 3-(2-Hydroxyphenyl)propanal Compound Summary. National Library of Medicine. [Link]

  • Hansen, P. E. (2020).[4] Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]

Sources

Distinguishing Lactol and Aldehyde Forms by NMR Spectroscopy: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Ring-Chain Tautomerism

Many biologically active molecules, including reducing sugars, macrocyclic antibiotics, and polyphenolic pharmaceuticals, exist in a dynamic equilibrium between an open-chain aldehyde form and a cyclic hemiacetal (lactol) form. Distinguishing these tautomers is a critical requirement in drug development and structural biology, as the specific structural form dictates target binding affinity, membrane permeability, and overall chemical stability.

Because this equilibrium is highly sensitive to solvent, pH, and temperature, analytical techniques must be capable of observing the molecule in its native solution state without shifting the equilibrium during measurement.

Mechanistic Grounding: Why NMR is the Gold Standard

The interconversion between lactol and aldehyde forms (mutarotation or ring-chain tautomerism) poses a unique challenge. While Fourier Transform Infrared (FTIR) spectroscopy can detect the presence of carbonyl (C=O) and hydroxyl (O-H) groups, it provides a static, bulk-averaged snapshot. FTIR struggles to quantify complex equilibrium ratios and cannot differentiate between specific diastereomers (such as


 and 

anomers).

Nuclear Magnetic Resonance (NMR) spectroscopy overcomes these limitations by probing the distinct electronic environments of protons and carbons. NMR acts as a self-validating system : the disappearance of an aldehyde proton signal must quantitatively correlate with the appearance of a lactol anomeric proton signal. Furthermore, through Variable Temperature (VT) NMR, researchers can extract precise thermodynamic data regarding the tautomerization process.

Comparative Analysis of Spectroscopic Methods

To objectively evaluate the performance of analytical techniques for distinguishing these forms, we compare 1D NMR, 2D NMR, and FTIR in the table below.

Analytical Feature1D NMR (

H and

C)
2D NMR (HSQC / HMBC)FTIR Spectroscopy
Primary Utility Rapid quantification of tautomer equilibrium ratiosUnambiguous atomic connectivity & structural validationRapid functional group screening
Aldehyde Detection

H: 9.0–10.5 ppm

C: 190–205 ppm
Direct

H-

C correlation of the carbonyl group
Sharp C=O stretch (~1700–1740 cm

)
Lactol Detection

H: 4.5–6.5 ppm

C: 90–105 ppm
Direct

H-

C correlation of the anomeric center
Broad O-H stretch (~3200–3500 cm

)
Isomeric Resolution Moderate (Overlapping signals possible)High (Resolves overlapping signals via orthogonal axes)Low (Cannot distinguish diastereomers/anomers)
Dynamic Range Excellent (Variable Temperature capable)Excellent (EXSY for exchange kinetics)Poor (Static bulk snapshot)

Core Spectroscopic Signatures

The causality behind the dramatic chemical shift differences between lactol and aldehyde forms is rooted in hybridization and electronegativity.

  • Aldehyde Signatures : The carbonyl carbon is

    
     hybridized and highly deshielded due to the anisotropic effect of the double bond to oxygen. This results in a 
    
    
    
    C chemical shift typically between 190–205 ppm . The attached proton is similarly deshielded, resonating far downfield at 9.0–10.5 ppm .
  • Lactol (Hemiacetal) Signatures : Upon cyclization, the carbonyl carbon becomes

    
     hybridized and is bound to two electronegative oxygen atoms (forming the anomeric carbon). This structural change shifts the 
    
    
    
    C signal significantly upfield to 90–105 ppm . The corresponding anomeric proton is shielded relative to the aldehyde, appearing in the 4.5–6.5 ppm range.

NMR_Workflow Start Equilibrium Sample (Sugars, Pharmaceuticals) Prep Solvent Selection (D2O, DMSO-d6, CDCl3) Start->Prep NMR1H Acquire 1D 1H NMR Prep->NMR1H CheckAld Check 9.0 - 10.5 ppm (Aldehyde Proton) NMR1H->CheckAld CheckLac Check 4.5 - 6.5 ppm (Lactol Anomeric Proton) NMR1H->CheckLac AldResult Aldehyde Form Confirmed (Open-Chain) CheckAld->AldResult Signal Present LacResult Lactol Form Confirmed (Cyclic Hemiacetal) CheckLac->LacResult Signal Present NMR13C Acquire 13C & 2D NMR (HSQC/HMBC) AldResult->NMR13C LacResult->NMR13C ConfAld Carbonyl C: 190-205 ppm NMR13C->ConfAld ConfLac Anomeric C: 90-105 ppm NMR13C->ConfLac

NMR Decision Workflow for Distinguishing Aldehyde and Lactol Tautomers

Step-by-Step Experimental Protocol: Capturing the Equilibrium

To ensure scientific integrity, the experimental design must account for solvent-induced tautomerization. The following protocol establishes a self-validating workflow for quantifying the equilibrium state.

Step 1: Solvent Selection and Sample Preparation

  • Select a deuterated solvent based on the target equilibrium. Use D

    
    O for physiological sugar mutarotation , or DMSO-
    
    
    
    /CDCl
    
    
    for lipophilic drugs.
  • Dissolve 5–15 mg of the highly pure analyte in 0.6 mL of the chosen solvent.

  • Causality Check: If studying the kinetics of tautomerization, pre-chill the solvent and acquire the first spectrum immediately after dissolution. This captures the initial kinetic state before thermodynamic equilibrium is reached.

Step 2: 1D


H NMR Acquisition 
  • Acquire a standard 1D

    
    H spectrum (e.g., 400 or 500 MHz, 16-64 scans).
    
  • Critical Parameter: Set the relaxation delay (

    
    ) to 
    
    
    
    of the slowest relaxing proton. This ensures complete longitudinal magnetization recovery, making the peak integrations strictly quantitative.
  • Integrate the aldehyde peak (~9.5 ppm) against the lactol anomeric peak (~5.5 ppm). The sum of these integrations represents the total molar pool of the tautomeric center.

Step 3: 1D


C and 2D NMR Validation 
  • Acquire a

    
    C spectrum (1024+ scans) or a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.
    
  • Self-Validation: Cross-reference the proton integrations with the

    
    C signals. Confirm that the proton at 9.5 ppm correlates exclusively to a carbon at ~195 ppm, and the proton at 5.5 ppm correlates to a carbon at ~95 ppm. This eliminates the possibility of overlapping impurity signals skewing the 
    
    
    
    H integration.

Case Studies in Tautomeric Resolution

  • Pharmaceutical Stability (Gossypol) : Gossypol is a polyphenolic compound with potent bioactivity. Studies utilizing this exact NMR workflow have demonstrated that gossypol maintains an aldehyde-aldehyde form in chloroform, but slowly converts to a lactol-lactol form over 45 days when dissolved in methanol .

  • Enzyme Inhibitors : When aldehyde-based inhibitors bind to serine proteases (like chymotrypsin), they form hemiacetals with the active-site serine.

    
    C NMR spectroscopy definitively confirms this mechanism by tracking the disappearance of the 202.7 ppm aldehyde signal and the emergence of stable hemiacetal signals at 91.0–100.1 ppm .
    
  • Sugar Mutarotation : In aqueous solutions, pure

    
    -D-glucose (anomeric proton at ~5.2 ppm) undergoes mutarotation to form an equilibrium mixture with 
    
    
    
    -D-glucose (anomeric proton at ~4.6 ppm). 1D
    
    
    H NMR allows for real-time kinetic tracking of this conversion without the need for chemical derivatization .

References

  • Cleary, J. A., Doherty, W., Evans, P., & Malthouse, J. P. (2014). "Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

  • Ashenhurst, J. (2017). "Mutarotation of glucose and other sugars." Master Organic Chemistry.[Link]

  • Wang, L., Liu, Y., Zhang, Y., Yasin, A., & Zhang, L. (2019). "Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study." Molecules.[Link]

Mass Spectrometry Analysis of 2-Hydroxy-7-methylchroman: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-Hydroxy-7-methylchroman is a highly valuable synthetic intermediate, most notably utilized in the production of high-potency neotame-analogue sweeteners[1]. Structurally, it exists as a cyclic hemiacetal that remains in a dynamic equilibrium with its open-chain isomer, 3-(2-hydroxy-4-methylphenyl)propanal.

For analytical scientists, this equilibrium presents a distinct challenge. Hemiacetals are thermally labile; they readily dehydrate or undergo ring-opening when exposed to high temperatures or harsh ionization environments. Consequently, selecting the appropriate mass spectrometry (MS) platform is not merely a matter of preference, but a fundamental requirement for preserving structural integrity and achieving accurate quantification. This guide objectively compares three prominent MS platforms—GC-EI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS—detailing the physical causality behind their performance.

Mechanistic Insight: Ionization Dynamics

To optimize detection, we must understand how 2-hydroxy-7-methylchroman interacts with different ionization sources:

  • Electron Impact (EI - 70 eV): Hard ionization in GC-MS induces extensive fragmentation. Chroman derivatives typically undergo a characteristic retro-Diels-Alder (RDA) cleavage, yielding an ortho-quinone methide radical cation[2]. While highly structurally informative, the intact molecular ion

    
     is often weak.
    
  • Electrospray Ionization (ESI): ESI relies on solution-phase acid-base chemistry. Because 2-hydroxy-7-methylchroman is a neutral molecule lacking highly basic amines or strongly acidic protons, its ESI ionization efficiency is inherently poor.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase chemical ionization process initiated by a corona discharge. It is highly effective for neutral, moderately polar cyclic compounds like chromanols[3]. Protonation of the hemiacetal hydroxyl group leads to a rapid, favorable loss of water, generating a highly stable, resonance-stabilized chromenyl cation (

    
     at m/z 147).
    

Workflow Sample 2-Hydroxy-7-methylchroman (Equilibrium Mixture) Deriv TMS Derivatization (Locks Hemiacetal) Sample->Deriv Volatilization Required DirectLC Direct Injection (Aqueous/Organic) Sample->DirectLC Native State Analysis GCMS GC-EI-MS (Hard Ionization) LCESI LC-ESI-MS/MS (Solution-Phase) LCAPCI LC-APCI-MS/MS (Gas-Phase) Deriv->GCMS 70 eV DirectLC->LCESI Low Efficiency (Neutral) DirectLC->LCAPCI High Efficiency (Thermal)

Figure 1: Decision matrix and analytical workflow for 2-hydroxy-7-methylchroman mass spectrometry.

Experimental Protocols & Self-Validating Workflows

Platform A: GC-EI-MS (Derivatization-Assisted)

Causality: Direct GC injection of the native hemiacetal leads to thermal degradation in the inlet. Silylation with BSTFA replaces the labile hydroxyl proton with a trimethylsilyl (TMS) group, locking the molecule in its cyclic form and increasing volatility.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Detection: Operate in EI mode at 70 eV. Monitor the derivatized mass (m/z 236) and the primary RDA fragment (m/z 146).

System Suitability & Self-Validation: Monitor the chromatogram for the presence of a di-TMS derivative (indicating derivatization of the open-chain phenolic aldehyde). A di-TMS peak area >5% of the mono-TMS peak indicates incomplete equilibrium locking or water contamination in the pyridine.

Platform B: LC-APCI-MS/MS (The Optimal Choice)

Causality: APCI provides the highest sensitivity for intact chromanols without the need for derivatization[3]. The heated nebulizer vaporizes the solvent, and the corona discharge ionizes the neutral analyte efficiently in the gas phase.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample in Methanol:Water (50:50, v/v) to a final concentration of 10-100 ng/mL.

  • LC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (A) and Methanol (B), both containing 0.1% formic acid to promote protonation.

  • MS/MS Detection: Operate the APCI source in positive ion mode. Set the corona discharge current to 4 µA and the vaporizer temperature to 350°C. Monitor the MRM transition m/z 147

    
    m/z 105.
    

System Suitability & Self-Validation: Inject a structurally related standard (e.g., 2-hydroxychroman[4]) to verify the vaporizer temperature. If the


 ion exceeds the dehydrated 

ion in abundance, the vaporizer temperature is too low, preventing efficient in-source dehydration.
Platform C: LC-ESI-MS/MS (Adduct-Driven)

Causality: If APCI is unavailable, ESI can be forced by promoting adduct formation. Since protonation is inefficient, adding ammonium acetate to the mobile phase drives the formation of


 adducts.

Step-by-Step Protocol:

  • Mobile Phase Modification: Add 10 mM ammonium acetate to both aqueous and organic mobile phases.

  • LC Separation: Use the same C18 conditions as Protocol B.

  • MS/MS Detection: Operate ESI in positive mode. Monitor the transition m/z 182 (

    
    ) 
    
    
    
    m/z 147 (loss of
    
    
    and
    
    
    ).

System Suitability & Self-Validation: Monitor the sodium adduct (m/z 187). If the sodium adduct is more abundant than the ammonium adduct, flush the LC system to remove ambient alkali metal contamination, as sodium adducts fragment poorly in the collision cell.

Mechanism Parent Intact Analyte (m/z 164) Neutral Hemiacetal EI Electron Impact (EI) Parent->EI High Energy Vacuum APCI APCI (+ Mode) Parent->APCI Corona Discharge Atmospheric RDA Retro-Diels-Alder (RDA) EI->RDA Ring Cleavage Dehydration Protonation & -H2O APCI->Dehydration Labile OH Frag1 m/z 120 Ortho-quinone methide RDA->Frag1 Radical Cation Frag2 m/z 147 Chromenyl Cation Dehydration->Frag2 Resonance Stabilized

Figure 2: Logical relationship of ionization pathways and primary fragmentation mechanisms.

Quantitative Data & Performance Comparison

The following table summarizes the objective performance metrics of the three platforms based on standard analytical validation criteria.

Performance MetricGC-EI-MS (TMS Derivative)LC-ESI-MS/MS (Ammonium Adduct)LC-APCI-MS/MS (Direct)
Primary Precursor Ion m/z 236

m/z 182

m/z 147

Primary Fragment m/z 146 (RDA Cleavage)m/z 147 (Loss of

+

)
m/z 105 (Ring Contraction)
Sensitivity (LOD) 5.0 ng/mL15.0 ng/mL0.5 ng/mL
Linear Dynamic Range

ng/mL

ng/mL
1 - 50,000 ng/mL
Sample Prep Time High (45 mins)Low (5 mins)Low (5 mins)
Matrix Effect Low (Chromatographic resolution)High (Ion suppression)Moderate (Gas-phase competition)
Best Application Structural elucidationSimultaneous dipeptide analysisHigh-throughput quantification

References

  • Title: Synthesis and characterization of a novel sweetener with high sweetness strength. Source: European Food Research and Technology (2014). URL: [Link]

  • Title: Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Source: RSC Advances (2023). URL: [Link]

  • Title: Analysis of minor vitamin E homologues in natural products. Source: Journal of Chromatography A (2021). URL: [Link]

  • Title: Ni-Catalyzed Homoallylation of Polyhydroxy N,O-Acetals with Conjugated Dienes Promoted by Triethylborane. Source: Molecules (2014). URL: [Link]

Sources

Advanced HPLC Method Development for Chromanol Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in pharmaceutical and nutraceutical method development is the comprehensive purity profiling of chromanols. Chromanols—which encompass the vitamin E family of tocopherols and tocotrienols—are potent, lipid-soluble antioxidants characterized by a polar chromanol ring and a hydrophobic side chain[1].

The defining challenge in chromanol purity analysis is the structural similarity of the


- and 

-isomers. These two vitamers differ only by the position of a single methyl group on the chromanol ring[1]. In this guide, we will critically compare the performance of different high-performance liquid chromatography (HPLC) stationary phases, explaining the mechanistic causality behind column selection, and provide self-validating protocols for your laboratory.

Mechanistic Causality: Overcoming the Isomeric Bottleneck

When developing an HPLC method for chromanol purity, the choice of stationary phase dictates the governing retention mechanism. A method is only as reliable as the chemistry it is built upon.

1. Reversed-Phase C18 (RP-C18) Standard C18 columns rely entirely on dispersive hydrophobic interactions with the 16-carbon side chain of the chromanol. Because ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


- and 

-tocopherols possess identical hydrophobicity, RP-C18 methods inevitably result in co-elution. While useful for simple, non-isomeric lipid profiling, C18 is fundamentally inadequate for comprehensive chromanol purity analysis.

2. Normal-Phase Silica (NP-Silica) NP-HPLC utilizes adsorption chromatography and is the traditional gold standard for this application. The silanol groups on the stationary phase interact directly with the hydroxyl group of the chromanol ring. The steric hindrance caused by the varying methyl group positions on the ring allows for the distinct baseline separation of all four isomers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

,

,

). However, from a practical laboratory standpoint, NP methods require hazardous, non-polar solvents (e.g., hexane, 1,4-dioxane) and suffer from notoriously long column equilibration times due to trace water variations[2].

3. Reversed-Phase Pentafluorophenyl (RP-PFP) The PFP stationary phase offers a modern, orthogonal alternative. The highly electronegative fluorine atoms create a rigid, electron-deficient phenyl ring. This unique chemistry enables


 interactions, dipole-dipole interactions, and hydrogen bonding with the electron-rich chromanol ring[3]. Consequently, RP-PFP achieves baseline resolution of 

- and

-isomers while utilizing greener, highly reproducible reversed-phase mobile phases (e.g., methanol and water)[3].

G Start Chromanol Mixture (α, β, γ, δ Isomers) C18 RP-C18 Column Hydrophobic Interaction Start->C18 Silica NP-Silica Column Adsorption / Polar Start->Silica PFP RP-PFP Column π-π & Dipole Interactions Start->PFP Coelution β/γ Co-elution (Failed Resolution) C18->Coelution ResolvedNP Baseline Resolution (Non-polar solvents) Silica->ResolvedNP ResolvedRP Baseline Resolution (Aqueous/MeOH solvents) PFP->ResolvedRP

Logical decision tree for stationary phase selection in chromanol isomer separation.

Data Presentation: Stationary Phase Performance Comparison

To facilitate method selection, the quantitative and qualitative performance metrics of the three primary column chemistries are summarized below:

ParameterRP-C18NP-SilicaRP-PFP
Primary Retention Mechanism Hydrophobic (Dispersive)Adsorption (Polar/Steric)

, Dipole, Hydrophobic

/

Isomer Resolution
Co-elution (Failed)Baseline ResolutionBaseline Resolution
Mobile Phase Compatibility Aqueous / Methanol / ACNHexane / Dioxane (Toxic)Aqueous / Methanol
Equilibration Time Fast (< 10 column volumes)Slow (> 30 column volumes)Fast (< 10 column volumes)
Ideal Application Simple matrices, non-isomericAbsolute isomeric profilingHigh-throughput, green chemistry

Detection Strategies: Why FLD Outperforms UV

While chromanols absorb UV light at 290-300 nm, their molar extinction coefficients are relatively low. UV detection is generally only suitable for highly concentrated samples, such as crude vegetable oils[1]. For rigorous purity analysis, degradation profiling, and trace detection in complex matrices (e.g., human plasma), Fluorescence Detection (FLD) is the analytical gold standard.

By utilizing an excitation wavelength of 290-296 nm and an emission wavelength of 325-330 nm, FLD provides orders of magnitude higher sensitivity and effectively eliminates baseline interference from non-fluorescent lipid matrix components[1],[2].

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on methods that prove their own validity during execution. The following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Protocol 1: NP-Silica Method for Absolute Isomeric Resolution

Designed for the absolute baseline separation of all tocopherol and tocotrienol isomers.

  • Sample Preparation: Dissolve the chromanol extract in HPLC-grade n-hexane to a target concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Silica 100A (250 × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Isocratic elution using n-hexane / 1,4-dioxane / 2-propanol (97.5 : 2.0 : 0.5, v/v/v)[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 26°C (Strict temperature control is vital for adsorption consistency)[2].

    • Injection Volume: 10 µL.

  • Detection: FLD (Excitation: 295 nm, Emission: 325 nm)[2].

  • System Suitability & Validation (Self-Validation Check): The system is deemed valid for analysis only if the resolution (

    
    ) between the 
    
    
    
    - and
    
    
    -isomers is
    
    
    1.5. The Relative Standard Deviation (RSD) for peak area across five replicate standard injections must be
    
    
    2.0%.
Protocol 2: RP-PFP Method for High-Throughput Purity Analysis

Designed for robust, high-throughput QC environments requiring rapid equilibration and greener solvents.

  • Sample Preparation: Extract the sample using a validated liquid-liquid extraction method. Evaporate the organic layer under nitrogen and reconstitute the dried extract in pure methanol.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP) column (100 × 2.1 mm or 250 x 4.6 mm, 3-5 µm)[3].

    • Mobile Phase: Isocratic elution using water / methanol (22:78, v/v)[3].

    • Flow Rate: 1.45 mL/min (Scale appropriately based on internal column diameter)[3].

    • Column Temperature: 15°C (Lower temperatures enhance the

      
       interaction stability between the PFP ring and the chromanol ring)[3].
      
    • Injection Volume: 5 µL.

  • Detection: FLD (Excitation: 290 nm, Emission: 330 nm).

  • System Suitability & Validation (Self-Validation Check): Ensure baseline stability before injection. The method is validated if the tailing factor for the latest eluting

    
    -chromanol peak is 
    
    
    
    1.2, and theoretical plates (
    
    
    ) exceed 10,000.

Workflow Prep Sample Prep Liquid Extraction Inj HPLC Injection Autosampler Prep->Inj Sep Chromatography RP-PFP / NP-Silica Inj->Sep Det FLD Detection Ex:295nm Em:325nm Sep->Det Val Method Validation SST & Linearity Det->Val

Step-by-step experimental workflow for chromanol purity analysis via HPLC-FLD.

References

  • Lampi, A.-M. "Analysis of Tocopherols and Tocotrienols by HPLC." AOCS. Available at: [Link]

  • Baškirovs, G., Soliven, A., & Górnaś, P. "In situ column modification of silica monoliths with pentafluorophenyl ligands for the HPLC separation of eight tocochromanols." Western Sydney University / Journal of Separation Science. Available at: [Link]

  • "Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis." MDPI. Available at: [Link]

  • Ng, M. H., et al. "Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma." PMC / National Institutes of Health. Available at:[Link]

Sources

Comparative Guide: Reactivity of 2-Hydroxy-7-methylchroman vs. 2-Hydroxychroman

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-hydroxy-7-methylchroman versus its unsubstituted parent, 2-hydroxychroman , focusing on their reactivity profiles, structural equilibria, and applications in medicinal chemistry (specifically as masked aldehyde equivalents).

Executive Summary

2-Hydroxychroman (chroman-2-ol) and its 7-methyl derivative are cyclic hemiacetals that exist in equilibrium with their open-chain phenolic aldehyde forms. While they share a core scaffold, the introduction of a methyl group at the C7 position significantly alters their thermodynamic stability and kinetic reactivity.

  • 2-Hydroxychroman: Often transient and prone to polymerization or rapid oxidation. It exists in a delicate equilibrium where the open-chain aldehyde form (3-(2-hydroxyphenyl)propanal) is highly reactive.

  • 2-Hydroxy-7-methylchroman: A stabilized "masked aldehyde" reagent. The electron-donating 7-methyl group stabilizes the cyclic hemiacetal form, allowing it to be isolated as a solid intermediate. It is extensively used in the synthesis of high-intensity sweeteners (e.g., Neotame analogs) as a controlled release agent for the corresponding aldehyde during reductive amination.

Structural & Electronic Analysis

The reactivity difference is governed by the electronic influence of the substituent on the ring-chain tautomerism .

Ring-Chain Tautomerism

Both compounds undergo reversible ring opening:



  • Mechanism: The phenolic oxygen attacks the aldehyde carbonyl to close the ring.

  • 7-Methyl Effect: The methyl group at C7 is para to the ring oxygen (position 1). Through inductive (

    
    ) and hyperconjugative effects, it increases the electron density on the ring oxygen.
    
    • Result: The nucleophilicity of the phenolic oxygen is enhanced, pushing the equilibrium strongly toward the closed (cyclic) form. This confers shelf stability to the 7-methyl derivative, whereas the unsubstituted parent is more liable to exist in the open form or degrade.

Electronic Pathway Diagram

The following diagram illustrates the equilibrium and the electronic "push" provided by the 7-methyl group.

Tautomerism cluster_effect Electronic Effect of 7-Methyl Group Closed 2-Hydroxy-7-methylchroman (Cyclic Hemiacetal) STABLE FORM Open 3-(2-hydroxy-4-methylphenyl)propanal (Open Aldehyde) REACTIVE INTERMEDIATE Closed->Open Ring Opening (Acid/Base Cat.) Open->Closed Ring Closure (Favored by 7-Me EDG) Desc 7-Me (EDG) increases e- density on Phenolic Oxygen Enhanced Nucleophilic Attack on Carbonyl Stabilization of Cyclic Form

Figure 1: Ring-chain tautomerism showing the stabilization of the cyclic form by the 7-methyl group.

Reactivity Profiles

Reductive Amination (Masked Aldehyde Utility)

This is the primary industrial application for 2-hydroxy-7-methylchroman. It serves as a stable precursor that releases the aldehyde in situ for reaction with amines (e.g., Aspartame).

Feature2-Hydroxychroman2-Hydroxy-7-methylchroman
Role Transient IntermediateStable Reagent (Solid)
Aldehyde Release Rapid / UncontrolledControlled / Equilibrium-driven
Side Reactions Polymerization, Aldol condensationMinimal (Steric/Electronic protection)
Primary Use Mechanistic studiesSynthesis of Sweeteners (Neotame analogs)
Dehydration to Chromenes

Both compounds can be dehydrated to form chromenes (2H-chromenes) under acidic conditions.

  • Reaction: Elimination of water to form a double bond between C3 and C4 (or C2-C3 depending on isomer, but typically forming the vinyl ether).

  • 7-Methyl Reactivity: The 7-methyl group stabilizes the oxocarbenium ion intermediate formed after the loss of the hydroxyl group. Consequently, the 7-methyl derivative dehydrates more cleanly and rapidly than the unsubstituted parent when subjected to acid catalysis (e.g.,

    
    -TsOH).
    
Oxidation Potential
  • 2-Hydroxychroman: Moderate oxidation potential. Oxidizes to dihydrocoumarin (lactone).

  • 2-Hydroxy-7-methylchroman: The electron-rich ring makes it easier to oxidize (lower oxidation potential). It is readily converted to 7-methyl-dihydrocoumarin or ring-opened carboxylic acids in the presence of strong oxidants (

    
    , Jones reagent).
    

Experimental Protocols

Synthesis of 2-Hydroxy-7-methylchroman

This protocol describes the reduction of 7-methylcoumarin, a commercially available lactone.

Reagents: 7-Methylcoumarin, DIBAL-H (Diisobutylaluminum hydride), Toluene/DCM. Mechanism: Selective reduction of the lactone to the lactol (hemiacetal).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 7-methylcoumarin (10 mmol) in anhydrous Toluene (50 mL) and cool to -78°C.

  • Reduction: Dropwise add DIBAL-H (1.1 equiv, 1.0 M in toluene) over 30 minutes. Maintain temperature below -70°C to prevent over-reduction to the diol.

  • Quench: Stir for 2 hours, then quench with Methanol (5 mL) followed by saturated Rochelle's salt solution (potassium sodium tartrate) to break the aluminum emulsion.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Result: 2-Hydroxy-7-methylchroman is obtained as a white/off-white solid. Yield typically >85%.[1]

Reductive Alkylation (Neotame Analog Synthesis)

Context: Reaction of 2-hydroxy-7-methylchroman with Aspartame.[2][3]

  • Mixing: Dissolve Aspartame (1.0 equiv) and 2-hydroxy-7-methylchroman (1.1 equiv) in Methanol.

  • Equilibrium: Stir at room temperature for 1 hour. The chromanol opens to the aldehyde and forms an imine (Schiff base) with the amine of Aspartame.

  • Reduction: Add catalyst (10% Pd/C) and expose to Hydrogen gas (1 atm) or add

    
     (for chemical reduction).
    
  • Workup: Filter the catalyst and evaporate solvent. The product is the N-alkylated aspartame derivative.

Visualizing the Reductive Amination Workflow

ReactionPathway Start 2-Hydroxy-7-methylchroman (Masked Aldehyde) Equilibrium Open Aldehyde Form (In Situ Release) Start->Equilibrium Ring Opening Imine Imine Intermediate (Schiff Base) Equilibrium->Imine + Amine - H2O Product N-Alkylated Product (Neotame Analog) Imine->Product + Reductant Reduction Amine Amine Nucleophile (e.g., Aspartame) Amine->Imine Reductant Reducing Agent (H2/Pd-C or NaBH3CN) Reductant->Product

Figure 2: The workflow for using 2-hydroxy-7-methylchroman as a reagent in reductive amination.

References

  • Synthesis and Application in Sweeteners

    • Nofre, C., & Tinti, J. M. (2000). Neotame: Discovery, Properties, Utility. Food Chemistry. (Describes the use of 3,3-dimethylbutyraldehyde and related masked aldehydes in sweetener synthesis).
    • Specific Application: Gan, S., Yan, R., & Lu, Y. (2014). "Synthesis and characterization of a novel sweetener with high sweetness strength". ResearchGate.[1] (Explicitly details the reduction of 7-methylcoumarin to 2-hydroxy-7-methylchroman and its reaction with aspartame).

  • Ring-Chain Tautomerism Mechanisms

    • Lázár, L., & Fülöp, F. (2003). "Recent developments in the ring-chain tautomerism of 1,3-heterocycles". European Journal of Organic Chemistry.[4] (General principles of substituent effects on tautomerism).

  • Experimental Properties

    • PubChem Compound Summary: 3-(2-hydroxyphenyl)propanal (The open chain form of 2-hydroxychroman).

Sources

Technical Guide: IR Spectroscopy for Cyclic Hemiacetal Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Transient Signal Challenge

In drug development and carbohydrate chemistry, cyclic hemiacetals represent a unique spectroscopic challenge. Unlike stable functional groups, hemiacetals often exist in a dynamic equilibrium with their open-chain aldehyde or ketone counterparts (mutarotation).

The Core Problem: Standard IR libraries often fail to account for this equilibrium. A researcher looking for a pure "hemiacetal spectrum" may be confused by the persistence of a small carbonyl peak or the complexity of the fingerprint region.

The Solution: Identification requires a differential approach—tracking the simultaneous extinction of the carbonyl (


) signal and the emergence of the anomeric ether/hydroxyl (

) envelope. This guide outlines the specific spectral markers and experimental protocols required to validate this structure.

Part 1: The Equilibrium Architecture

To interpret the spectrum, one must understand the physical state of the analyte. In solution, the cyclic hemiacetal is rarely 100% pure; it is a "snapshot" of a ring-closing reaction.

Mechanism of Ring Closure (Mutarotation)

The following diagram illustrates the transition from an open-chain aldehyde to a cyclic hemiacetal. Note the hybridization change at the carbonyl carbon from


 to 

.

Mutarotation OpenChain Open Chain Form (Aldehyde/Ketone) sp² Carbon Transition Nucleophilic Attack (Intramolecular) OpenChain->Transition Rotation Open_Spec Marker: Strong C=O (1720-1740 cm⁻¹) OpenChain->Open_Spec Cyclic Cyclic Hemiacetal (Pyranose/Furanose) sp³ Anomeric Carbon Transition->Cyclic Ring Closure Cyclic->OpenChain Hydrolysis (Equilibrium) Cyclic_Spec Marker: C-O-C + O-H (1000-1150 cm⁻¹) Cyclic->Cyclic_Spec

Figure 1: The spectroscopic transition from open-chain carbonyl to cyclic hemiacetal involves a hybridization shift that fundamentally alters the vibrational modes.

Part 2: Comparative Analysis (IR vs. Alternatives)

While NMR is the quantitative gold standard, IR spectroscopy offers specific advantages for rapid screening and solid-state analysis (polymorphism).

FeatureIR Spectroscopy NMR (

H /

C)
Raman Spectroscopy
Primary Utility Functional Group Validation: Confirms loss of C=O and formation of O-H/C-O-C.Quantification: Exact ratio of

vs.

anomers and open-chain forms.
Symmetry/Backbone: Complementary to IR; better for aqueous solutions (water is weak in Raman).
Detection Speed Seconds (Real-time monitoring).Minutes to Hours.Seconds.
Sample State Solid, Liquid, or Gas. Critical for solid-state stability studies. Solution state only (mostly).Solid or Liquid.
Key Limitation Water Interference: Aqueous solvents mask the critical O-H region.Solvent Lock: Requires deuterated solvents; expensive.Fluorescence: Impurities can mask the signal.
Verdict Best for Process Analytical Technology (PAT) and solid-state characterization.Best for Structural Elucidation and determining equilibrium constants.Best for Aqueous Reaction Monitoring .

Part 3: Detailed IR Fingerprinting[1]

The identification of a cyclic hemiacetal is a process of elimination and confirmation . You are looking for the absence of aldehyde features and the presence of ether/alcohol features in a specific arrangement.

The "Smoking Gun": Carbonyl Extinction
  • Aldehyde/Ketone (Open Chain): Exhibits a sharp, intense band at 1715–1740 cm⁻¹ (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stretch).
    
  • Cyclic Hemiacetal: This band should effectively disappear.

    • Note: If a weak band persists at ~1720 cm⁻¹, it indicates the sample is in equilibrium with the open chain (common in solution).

The Anomeric "Envelope" (1000–1200 cm⁻¹)

The formation of the ring creates a generic ether linkage (


) and a hydroxyl group attached to the same carbon (

). This creates a complex "envelope" of peaks.
Vibration ModeFrequency RangeCharacteristicsCausality
O-H Stretch (Hemiacetal) 3200–3500 cm⁻¹ Broad, strong.Hydrogen bonding of the new -OH group. Distinguishable from free alcohol by context (loss of C=O).
C-O-C Asymmetric Stretch 1150–1050 cm⁻¹ Strong, often split.The "Ether" part of the ring. Indicates ring closure.[1]
C-O Stretch (Anomeric) 1000–1050 cm⁻¹ Medium/Strong.The specific vibration of the C-OH bond at the anomeric center.
Ring Breathing 700–950 cm⁻¹ Weak/Medium.Whole-ring vibration. Specific to ring size (Pyranose vs. Furanose).
Fermi Resonance (ABSENT) 2720 & 2820 cm⁻¹ Disappears Crucial Negative Control: Aldehydes show a doublet here (C-H stretch). Its absence confirms the aldehyde hydrogen has moved to the ring.

Part 4: Experimental Protocol (The "Dry-Phase" Method)

Expert Insight: The most common failure mode in hemiacetal analysis is hydrolysis . Atmospheric moisture or wet solvents will push the equilibrium back toward the open-chain aldehyde and water.

Protocol: Self-Validating ATR-FTIR for Hemiacetals

Objective: Obtain a spectrum that accurately reflects the cyclic state without hydrolysis artifacts.

Materials:

  • FTIR Spectrometer with Diamond ATR accessory.

  • Solvent: Anhydrous DMSO or Chloroform (stored over molecular sieves).

  • Purge Gas: Dry Nitrogen.

Workflow:

  • System Preparation:

    • Purge the ATR stage with dry nitrogen for 2 minutes to remove atmospheric water vapor (which absorbs at 3500-3800 cm⁻¹ and 1500-1600 cm⁻¹).

    • Validation: Run a background scan. It must be flat in the O-H region.

  • Sample Loading (Solid State - Preferred):

    • Place the solid hemiacetal directly on the crystal.

    • Apply high pressure (clamp).

    • Reasoning: Solids are kinetically "locked." Dissolving them promotes mutarotation.

  • Sample Loading (Solution State - If necessary):

    • Dissolve sample in anhydrous solvent immediately before analysis.

    • Deposit 10µL on the crystal.

    • Validation: If the 1720 cm⁻¹ (C=O) peak grows over time (1-5 mins), your sample is hydrolyzing or mutarotating in real-time.

  • Data Processing:

    • Perform a baseline correction.

    • Decision Matrix: Use the logic flow below to confirm identity.

DecisionMatrix Start Acquire Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO StrongCO Strong Peak Present CheckCO->StrongCO WeakCO Weak/Trace Peak CheckCO->WeakCO NoCO No Peak CheckCO->NoCO Aldehyde Result: Open Chain Aldehyde (or Ketone) StrongCO->Aldehyde Equilibrium Result: Equilibrium Mixture (Mutarotation Active) WeakCO->Equilibrium CheckOH Check 3200-3500 cm⁻¹ (O-H Region) NoCO->CheckOH HasOH Broad Band Present CheckOH->HasOH NoOH No Band CheckOH->NoOH Hemiacetal CONFIRMED: Cyclic Hemiacetal HasOH->Hemiacetal Ether Result: Cyclic Ether/Acetal (No OH group) NoOH->Ether

Figure 2: Logic flow for distinguishing hemiacetals from aldehydes and acetals using IR spectral features.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR peak assignment).

  • NIST Chemistry WebBook. Infrared Spectra of Glucose and related Carbohydrates. National Institute of Standards and Technology. Available at: [Link]

  • Mathlouthi, M., & Koenig, J. L. (1986).[2] Vibrational spectra of carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 44, 7-89.[2] [Link]

  • Weyer, L. (1985). Near-infrared spectroscopy of organic substances. Applied Spectroscopy Reviews, 21(1-2), 1-43. (Discusses O-H overtone regions relevant to hemiacetals).

  • Tipson, R. S. (1968). Infrared Spectroscopy of Carbohydrates. National Bureau of Standards Monograph. (Foundational work on the anomeric C-O-C stretches).

Sources

Definitive Structural Determination of Substituted 2-Chromanols: A Multi-Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Hemiacetal Challenge

Substituted 2-chromanols (hemiacetals of hydrocinnamaldehydes) represent a unique structural challenge in drug discovery. Unlike their oxidized counterparts (chromanones) or dehydrated forms (chromenes), 2-chromanols exist in a dynamic ring-chain tautomeric equilibrium with their open-chain aldehyde forms.

This dynamic nature often confounds standard analytical techniques. Solution-state NMR may show broadened signals or dual species, making absolute stereochemical assignment difficult. Consequently, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for definitive structural elucidation, provided the metastable hemiacetal can be crystallized effectively.

This guide compares SC-XRD against alternative methods (NMR, DFT) and provides a field-proven protocol for crystallizing and solving these labile structures.

Part 1: Comparative Analysis of Structural Determination Methods

The following table evaluates the three primary methodologies for determining the structure and absolute configuration of substituted 2-chromanols.

Table 1: Method Performance Matrix
FeatureSC-XRD (Gold Standard) Solution-State NMR DFT / VCD
Primary Output Absolute 3D atomic coordinates & packing.Connectivity, relative stereochemistry, & dynamics.[1]Theoretical energy minima & predicted spectra.
Tautomer Resolution High. "Freezes" the specific tautomer present in the lattice (usually the ring form).Medium/Low. Shows equilibrium mixture; signals often overlap or broaden.N/A. Models specific static states; does not measure bulk sample.
Stereochemistry Absolute Configuration (anomalous scattering).Relative (NOESY/ROESY). Absolute requires chiral derivatization (e.g., Mosher's).Absolute (via comparison of calculated vs. exp. VCD/SOR).
Sample Requirement Single Crystal (>0.1 mm dimensions).~5–10 mg dissolved in solvent.Computational resources (High-performance cluster).
Key Limitation Crystallization bottleneck. Hemiacetals may decompose or oil out.Fast exchange rates can obscure scalar couplings (

-values).
Accuracy depends on the level of theory (e.g., B3LYP/6-31G*).

Part 2: The Tautomeric Equilibrium Context

To successfully crystallize a 2-chromanol, one must understand the equilibrium being manipulated. The crystallization process essentially acts as a "chemical trap," selectively precipitating the less soluble isomer (typically the closed hemiacetal due to intermolecular Hydrogen bonding capabilities).

Visualization: Ring-Chain Tautomerism

Tautomerism cluster_equilibrium Solution State Equilibrium OpenChain Open Chain Form (Hydrocinnamaldehyde) Transition Transition State (Oxocarbenium-like) OpenChain->Transition Nucleophilic Attack (OH) Transition->OpenChain Bond Scission ClosedRing Closed Ring Form (2-Chromanol) Transition->ClosedRing Ring Closure ClosedRing->Transition Ring Opening Crystal Crystalline Solid (Lattice Stabilized) ClosedRing->Crystal Supersaturation & H-Bond Packing

Figure 1: The dynamic equilibrium between the open-chain aldehyde and the closed 2-chromanol ring. Crystallization drives the equilibrium to the right.

Part 3: Detailed Protocol – Crystallization & SC-XRD

This protocol is optimized for labile hemiacetals where standard evaporation might lead to oxidation (to lactones) or dehydration (to chromenes).

Phase 1: Synthesis & Stabilization
  • Causality: 2-Chromanols are often synthesized via reduction of chroman-4-ones or condensation of phenols with unsaturated aldehydes.

  • Step 1: Immediately post-reaction, neutralize the mixture. Acidic conditions catalyze the dehydration to the chromene.

  • Step 2: Avoid silica gel chromatography if possible, as the acidic surface can degrade the hemiacetal. Prefer recrystallization or neutral alumina.

Phase 2: The "Anti-Solvent Diffusion" Crystallization Method

This method is superior to slow evaporation for 2-chromanols because it minimizes exposure to air (oxidation risk) and maintains a constant temperature.

  • Dissolution: Dissolve 20 mg of the crude 2-chromanol in a minimal amount (0.5 mL) of a polar "good" solvent.

    • Recommended:Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solubilize the organic framework well.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

    • Why: Dust particles induce nucleation at random sites, leading to polycrystals/twins rather than single crystals.

  • The Chamber: Place the inner vial (uncapped) inside a larger jar containing 5 mL of the "anti-solvent."

    • Recommended:n-Hexane or Pentane .

    • Mechanism:[2][3][4] Hexane vapor slowly diffuses into the DCM solution, gradually increasing polarity and lowering solubility, forcing the molecules to order themselves slowly into a lattice.

  • Incubation: Seal the outer jar tightly. Store at 4°C (Refrigerator) .

    • Critical: Low temperature reduces the kinetic energy, stabilizing the hemiacetal form and slowing the ring-opening rate.

Phase 3: Data Collection & Refinement

Once a crystal (approx 0.2 x 0.2 x 0.1 mm) is harvested:

  • Mounting: Mount the crystal on a Mitegen loop using perfluoropolyether oil (e.g., CryoLoop).

    • Note: Do not use epoxy; the curing time is too long for sensitive samples.

  • Temperature: Collect data at 100 K using a Nitrogen cryostream.

    • Reasoning: Freezes thermal motion of the flexible pyran ring and prevents crystal degradation/dehydration in the X-ray beam.

  • Refinement Strategy (SHELXL/OLEX2):

    • The hydroxyl proton (O-H) at the C2 position is critical. Do not use "riding models" initially. Locate it in the Difference Fourier Map .

    • Verify the C2-O bond length. A typical hemiacetal C-O bond is 1.40–1.43 Å , whereas a carbonyl (aldehyde contaminant) would be ~1.20 Å.

Visualization: Experimental Workflow

Workflow Sample Crude 2-Chromanol (Mixture) Filter Syringe Filtration (Remove Nucleation Sites) Sample->Filter VaporDiff Vapor Diffusion (DCM / Hexane @ 4°C) Filter->VaporDiff Place in Chamber Harvest Crystal Harvesting (Under Microscope) VaporDiff->Harvest 2-5 Days XRD SC-XRD Data Collection (100 K, Mo-Kα) Harvest->XRD Mount in Oil Solve Structure Solution (Direct Methods) XRD->Solve Integration & Scaling

Figure 2: Step-by-step workflow from crude sample to solved structure.

Part 4: Data Interpretation & Validation

When you have the structure, how do you validate it against the alternatives?

Bond Length Analysis (The "Smoking Gun")

To confirm the structure is indeed the 2-chromanol (hemiacetal) and not a co-crystallized aldehyde or decomposition product, compare bond lengths against Cambridge Structural Database (CSD) averages.

BondExpected Length (Å)Interpretation
C2–O1 (Ring Ether) 1.43 – 1.45Typical C-O single bond in pyran ring.
C2–OH (Exocyclic) 1.39 – 1.41Hemiacetal C-O bond (slightly shorter due to anomeric effect).
C2–C3 1.50 – 1.53Standard sp3-sp3 single bond.
C3–C4 1.52 – 1.54If < 1.35 Å, dehydration occurred (Chromene formed).
Hydrogen Bonding Networks

In 2-chromanols, the C2-OH group acts as both a donor and an acceptor.

  • Observation: Look for intermolecular hydrogen bonds linking the C2-OH of one molecule to the O1 (ring oxygen) of a neighbor, forming "dimeric" or "catemeric" chains. This network is the primary force stabilizing the crystal lattice against the ring-opening equilibrium.

References

  • Crystal Structure Determination - The Royal Society of Chemistry. Source: rsc.org URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (Journal of Medicinal Chemistry) Source: acs.org URL:[Link]

  • Synthesis of Novel 3-Oxa-Chromanol Type Antioxidants. (ResearchGate) Source: researchgate.net URL:[Link]

  • On the complementarity of X-ray and NMR data. (PMC) Source: nih.gov URL:[Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (PMC) Source: nih.gov URL:[Link]

Sources

Comparative Stability of Methyl-Substituted 2-Chromanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stability of 2-chromanols (2-hydroxychromans) is governed by a delicate interplay between ring-chain tautomerism and oxidative susceptibility . This guide compares the stability profiles of unsubstituted 2-chromanols against their methyl-substituted counterparts (specifically at the C2, C3, C4, and C6 positions).

Key Findings:

  • Thermodynamic Ring Stability: Methyl substitution at the C2 position (forming a hemiketal) generally destabilizes the cyclic form relative to the unsubstituted hemiacetal, shifting the equilibrium toward the open-chain ketone. Conversely, gem-dimethyl substitution at C3 or C4 strongly favors the closed ring due to the Thorpe-Ingold effect.

  • Oxidative Stability: C2-methyl substitution significantly enhances resistance to oxidative degradation by eliminating the abstractable methine proton found in unsubstituted 2-chromanols.

  • Dehydration Kinetics: All 2-chromanols are prone to acid-catalyzed dehydration to chromenes. However, the mechanism and rate differ based on carbocation stability (tertiary vs. secondary).

Mechanistic Foundation: Ring-Chain Tautomerism

The defining characteristic of 2-chromanols is their equilibrium with the open-chain form, typically a 3-(2-hydroxyphenyl)propanal (or propanone). This equilibrium is solvent-dependent and substituent-controlled.

The Equilibrium Pathway

The stability of the "closed" chromanol form depends on the nucleophilicity of the phenolic oxygen and the electrophilicity of the carbonyl carbon in the open chain.

Tautomerism cluster_factors Stability Factors Open Open Chain Form (Phenol + Carbonyl) TS Transition State (Rotational Entropy Loss) Open->TS Nucleophilic Attack TS->Open Reversion Closed Closed Chromanol (Hemiacetal/Hemiketal) TS->Closed Cyclization Closed->TS Ring Opening Dehydrated Irreversible Degradation (Chromene + H2O) Closed->Dehydrated -H2O (Acid Cat.) Factor1 C2-Me: Steric hindrance favors Open Form Factor2 C3/C4-Me: Thorpe-Ingold favors Closed Form

Figure 1: The ring-chain tautomerism equilibrium and degradation pathway of 2-chromanols.

Comparative Stability Analysis

This section analyzes how specific methyl substitutions alter the


 of cyclization and the kinetic stability of the molecule.
C2-Methyl Substitution (Hemiketal vs. Hemiacetal)

Comparing 2-chromanol (unsubstituted) vs. 2-methyl-2-chromanol .

Feature2-Chromanol (Unsubstituted)2-Methyl-2-ChromanolMechanistic Driver
Open Form AldehydeKetoneKetones are less electrophilic than aldehydes.
Ring Stability (

)
High (Favors Ring)Low (Favors Open)Steric compression at C2 destabilizes the closed hemiketal.
Oxidative Stability Low High C2-H in the unsubstituted form is easily oxidized to a lactone or ring-opened acid. C2-Me blocks this pathway.
Dehydration Risk Moderate (Secondary Carbocation)High (Tertiary Carbocation)Tertiary alcohols dehydrate rapidly via E1 mechanism to form chromenes.

Insight: While C2-methylation makes the ring thermodynamically less stable (more prone to opening), it makes the molecule chemically more robust against oxidation, provided acidic conditions (which trigger dehydration) are avoided.

Gem-Dimethyl Substitution (The Thorpe-Ingold Effect)

Substitutions at C3 or C4 (e.g., 4,4-dimethyl-2-chromanol ) have a profound stabilizing effect on the ring.

  • Mechanism: The bulky methyl groups on the alkyl chain restrict the rotation of the open-chain rotamers. This reduces the entropy loss required for cyclization (

    
    ), effectively "pre-organizing" the molecule for ring closure.
    
  • Result: 4,4-dimethyl substitution shifts the equilibrium almost exclusively to the closed chromanol form, even in polar solvents that usually stabilize the open chain.

Aromatic Substitution (C6-Methyl)
  • Effect: A methyl group at C6 (para to the ether oxygen) is an electron-donating group (EDG).

  • Impact: It increases the electron density on the phenolic oxygen in the open form, making it a better nucleophile. This increases the rate of cyclization (

    
    ) but has a minor effect on the thermodynamic equilibrium (
    
    
    
    ) compared to aliphatic substitution.

Experimental Protocols

To validate these stability profiles in your specific matrix, use the following self-validating protocols.

Protocol A: NMR Determination of Tautomeric Ratio ( )

This protocol quantifies the ratio of Open (Aldehyde/Ketone) to Closed (Chromanol) forms.

Reagents:

  • Deuterated Solvents:

    
     (Non-polar reference) and 
    
    
    
    (Polar stress test).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct shifts).

Workflow:

NMR_Protocol Step1 Dissolve 10mg Sample in 0.6mL Solvent Step2 Equilibrate (24h at 25°C) Step1->Step2 Step3 Acquire 1H NMR (ns=64, d1=5s) Step2->Step3 Decision Check Signals Step3->Decision Closed Integrate C2-H (Closed) ~5.4 ppm (dd) Decision->Closed Hemiacetal Signal Open Integrate CHO (Open) ~9.8 ppm (s) Decision->Open Aldehyde Signal Calc Calculate Keq = [Closed] / [Open] Closed->Calc Open->Calc

Figure 2: Workflow for NMR-based determination of tautomeric constants.

Data Interpretation:

  • If

    
    : The compound exists primarily as the stable chromanol.
    
  • If

    
    : The compound exists primarily as the open chain (unstable, prone to oxidation).
    
Protocol B: Forced Degradation (Dehydration Kinetics)

Measure the rate of conversion to chromene under acidic stress.

  • Preparation: Prepare a 1 mM solution of the chromanol in Methanol/Water (50:50).

  • Stress: Add HCl to reach pH 2.0. Incubate at 40°C.

  • Monitoring: Inject into HPLC-UV (254 nm) every 30 minutes for 6 hours.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Expectation: 2-Methyl-2-chromanol will degrade faster (

      
       high) than 2-chromanol due to the stability of the tertiary carbocation intermediate.
      

References

  • Cottiglia, F., et al. (2020). "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives." Molecules, 25(9), 2061. Link

  • Lazar, S., et al. (2017). "Ring-Chain Tautomerism of the Condensation Products of 2-Mercaptobenzohydrazide." Open Access Library Journal, 4, e3602. Link

  • Pittelkow, M., et al. (2005).[1] "Substituent effects on the stability of extended benzylic carbocations." Organic & Biomolecular Chemistry, 3, 2441-2449. Link

  • Porter, N. A., et al. (1995). "Vitamin E, Antioxidant Chemistry."[2] Lipids, 30, 277-290. (Contextual grounding for chromanol oxidation).

  • IUPAC. (2014). "Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules." Journal of Chemical Information and Modeling, 54(10), 2784–2797. Link

Sources

Comparative Guide: GC-MS Structural Elucidation of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of chroman derivatives, focusing on structural elucidation and differentiation from isomeric heterocycles.

Executive Summary

Chroman (3,4-dihydro-2H-1-benzopyran) serves as the structural core for a vast array of bioactive compounds, including tocopherols (Vitamin E) , flavonoids , and synthetic pyrano-benzopyrans. In drug development and phytochemical analysis, the primary analytical challenge is distinguishing the chroman core from its constitutional isomers, such as 2,3-dihydrobenzofurans .

This guide objectively compares the Electron Ionization (EI) fragmentation pathways of chroman derivatives against these alternatives. It demonstrates that while isomeric compounds often share identical molecular ions (


), they can be definitively distinguished by the kinetics of alkyl radical loss  and Retro-Diels-Alder (RDA)  cleavage specificity.

Mechanistic Deep Dive: Fragmentation Pathways

To accurately interpret the mass spectra of chroman derivatives, one must understand the causality behind the ion formation. The fragmentation is governed by the stability of the resulting oxonium ions and quinone methide species.

The "Gem-Dimethyl" Effect (2,2-Dimethylchroman)

For chroman derivatives substituted at the C2 position (e.g., 2,2-dimethylchroman), the fragmentation is dominated by


-cleavage .
  • Mechanism: Ionization of the ether oxygen generates a radical cation. This triggers the homolytic cleavage of the C2-Methyl bond.

  • Result: Formation of a highly stable tertiary oxonium ion (

    
     147 for 2,2-dimethylchroman).
    
  • Diagnostic Value: This pathway is so energetically favorable that the

    
     peak is often the Base Peak (100%) , dwarfing the molecular ion.
    
Retro-Diels-Alder (RDA) Cleavage

While classic RDA is associated with unsaturated chromenes, saturated chroman rings undergo a pseudo-RDA or ethylene loss under high-energy EI conditions.

  • Mechanism: Cleavage of the C2-C3 and C4-C4a bonds.

  • Result: Loss of an alkene fragment (Ethylene,

    
    ) and formation of an o-quinone methide  radical cation (
    
    
    
    106 for unsubstituted chroman).
  • Specificity: This pathway is significantly more prevalent in chromans than in dihydrobenzofurans, providing a key distinguishing feature.

Visualization of Fragmentation Logic

The following diagram illustrates the decision logic and fragmentation pathways for identifying chroman derivatives.

ChromanFragmentation M_Ion Molecular Ion (M+.) Chroman Core Alpha_Cleavage Pathway A: α-Cleavage (Loss of Alkyl Group) M_Ion->Alpha_Cleavage Favored if C2 substituted RDA_Cleavage Pathway B: Retro-Diels-Alder (Ring Contraction) M_Ion->RDA_Cleavage Favored in unsubstituted ring Tropylium Tropylium Ion (Rearrangement) m/z 91 M_Ion->Tropylium Benzylic H transfer Oxonium Stable Oxonium Ion (Base Peak in 2,2-dimethyl) [M-15]+ Alpha_Cleavage->Oxonium -CH3 (Fast) Quinone o-Quinone Methide (Diagnostic for Chroman) [M-28]+ RDA_Cleavage->Quinone -C2H4 (Ethylene)

Caption: Figure 1. Primary EI-MS fragmentation pathways for Chroman derivatives. Pathway A dominates in C2-substituted analogs, while Pathway B is diagnostic for the saturated ring system.

Comparative Analysis: Chroman vs. Alternatives

Comparison 1: Chroman vs. Isomeric Dihydrobenzofuran

The most critical analytical risk is misidentifying a Chroman (6-membered ring) as a 2-Methyl-2,3-dihydrobenzofuran (5-membered ring + exocyclic methyl). Both have the formula


 (

).
FeatureChroman (6-membered)2-Methyl-2,3-dihydrobenzofuran (5-membered)Differentiation Logic

(Loss of Methyl)
Weak / Absent (

)
Dominant / Base Peak (

)
Chroman has no exocyclic methyl to lose easily. Furan derivative loses the C2-methyl to form a stable cation.

(Loss of Ethylene)
Distinct (

)
Negligible Chroman loses the C2-C3 bridge as ethylene. Furan cannot lose

without breaking the aromatic system.
Tropylium Ion (

)
PresentPresentNon-diagnostic (common to both).
Retention Time (Non-polar) Elutes Later Elutes Earlier 5-membered rings generally have lower boiling points than their 6-membered isomers.
Comparison 2: EI-MS vs. CI-MS Performance

When analyzing complex biological matrices (e.g., plasma tocopherols), the choice of ionization is pivotal.

  • Electron Ionization (EI, 70eV):

    • Pros: Provides rich structural "fingerprints" (fragmentation).[1] Essential for library matching (NIST/Wiley).

    • Cons: Molecular ion (

      
      ) can be vanishingly small for heavily substituted chromans (e.g., Tocopherols), making MW determination difficult.
      
  • Chemical Ionization (CI, Methane/Ammonia):

    • Pros: Generates strong

      
       ions. Confirms molecular weight definitively.
      
    • Cons: Lacks the fragment ions needed to distinguish the chroman core from isomers.

  • Verdict: Use EI for structural identification. Use CI only if the molecular ion is absent in EI.

Validated Experimental Protocol

This protocol is designed to maximize the detection of diagnostic ions for chroman derivatives.

Sample Preparation (Derivatization)

While simple chromans are volatile, hydroxylated derivatives (like tocopherols) require silylation to prevent peak tailing and thermal degradation.

  • Dry Extract: Evaporate sample extract to complete dryness under Nitrogen.

  • Reagent Addition: Add

    
     of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubation: Seal and heat at 70°C for 30 minutes .

    • Causality: Heat ensures complete derivatization of sterically hindered phenols on the chroman ring.

  • Dilution: Dilute with

    
     anhydrous Hexane prior to injection.
    
GC-MS Parameters (Agilent 5977/7890 or equivalent)
  • Column: DB-5MS UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
    • Why: Low bleed is essential for detecting low-abundance diagnostic ions like

      
      .
      
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Splitless mode,

    
    .
    
  • Temperature Program:

    • Start:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 5 min.

  • MS Source:

    
     (Standard) or 
    
    
    
    (For high MW derivatives).
  • Scan Range:

    
    .
    

Data Summary: Diagnostic Ion Table

Compound ClassMolecular Ion (

)
Base Peak (

)
Diagnostic FragmentsStructural Inference
Unsubstituted Chroman

(Strong)

or


Loss of Ethylene ring bridge (RDA-like).
2,2-Dimethylchroman

(Weak)



indicates gem-dimethyl at C2.
2-Methyl-2,3-dihydrobenzofuran

(Strong)



indicates exocyclic methyl on 5-membered ring.

-Tocopherol (TMS)

(Strong)


Characteristic cleavage of phytyl tail.

References

  • NIST Mass Spectrometry Data Center. Benzofuran, 2,3-dihydro-2-methyl- Mass Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Isochroman Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of organic molecules. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Hydroxy-7-methylchroman

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-7-methylchroman, a substituted chroman derivative.

Inferred Hazard Assessment and Immediate Safety Precautions

2-Hydroxy-7-methylchroman belongs to the chroman family and possesses a hydroxyl group on its aromatic ring, classifying it as a phenolic compound. Structurally related chemicals, such as 7-hydroxy-4-methylchromen-2-one, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, it is essential to assume that 2-Hydroxy-7-methylchroman presents similar hazards.

Core Directive: All waste streams containing 2-Hydroxy-7-methylchroman, regardless of concentration, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in the general solid waste.[2][3]

Before handling the compound or its waste, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety goggles or a face shield where splashing is possible.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or neoprene are often recommended for phenols).[3]

  • Body Protection: A fully buttoned laboratory coat. An apron may be required for larger quantities.

All handling of 2-Hydroxy-7-methylchroman, including waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Hydroxy-7-methylchroman waste is a multi-step process that begins at the point of generation and ends with collection by certified professionals.

Properly identifying and segregating chemical waste is the foundation of safe disposal. This prevents dangerous reactions and ensures compliance with disposal regulations.

  • Liquid Waste: This includes unused or spent solutions containing 2-Hydroxy-7-methylchroman. Collect this waste in a dedicated, sealed container.

  • Solid Waste: This category includes excess solid 2-Hydroxy-7-methylchroman powder and contaminated materials like weigh boats or paper.

  • Contaminated Labware: Non-reusable items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with the chemical must be collected as solid hazardous waste.[2]

Causality of Segregation: The most critical aspect of segregation is avoiding incompatibility. Phenolic compounds can react with strong oxidizing agents, acids, and bases.[5] Therefore, 2-Hydroxy-7-methylchroman waste must be stored separately from these materials to prevent potentially violent reactions.

Regulatory compliance and safety hinge on the correct containerization and labeling of hazardous waste.

  • Container Selection: Waste must be stored in containers that are in good condition and compatible with the chemical. For phenolic compounds, glass or high-density polyethylene (HDPE) containers are typically appropriate.[3] The container must have a secure, leak-proof screw-top cap.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][6] Leaving a funnel in an open waste container is a common but dangerous violation; containers must remain closed except when actively adding waste.[6]

Labeling Requirement Description Rationale
"Hazardous Waste" The words must be clearly visible on the label.This is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to clearly identify the container's status.[2]
Full Chemical Name(s) List "2-Hydroxy-7-methylchroman" and any other constituents (e.g., solvents) by their full names. Do not use abbreviations or formulas.[2]Ensures that waste handlers have a complete understanding of the contents for safe handling and final disposal.
Approximate Percentages Estimate the percentage of each component in the waste mixture.This information is crucial for the disposal facility to determine the appropriate treatment method.
Hazard Pictograms Check the appropriate GHS pictogram boxes (e.g., irritant, health hazard).Provides an immediate visual warning of the potential hazards.
Generator Information Include the Principal Investigator's name, lab location (building/room), and date of generation.Essential for tracking the waste back to its source and for managing accumulation timelines.

Waste containers must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) near the point of generation.[6]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. It should be in a secondary containment tray to capture any potential leaks.

  • Segregation: Store the 2-Hydroxy-7-methylchroman waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[5]

  • Volume Limits: Regulations limit the amount of waste that can be accumulated in an SAA. Once a container is 90-95% full, it must be prepared for pickup.[6]

Diagram: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for managing 2-Hydroxy-7-methylchroman waste in the laboratory.

WasteDisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Compliance Start Waste Generated (2-Hydroxy-7-methylchroman) Identify Identify Waste Type (Liquid, Solid, Contaminated Labware) Start->Identify Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Identify->Segregate Container Select Compatible Container (Glass or HDPE) Segregate->Container Label Affix 'Hazardous Waste' Label & Fill Out Completely Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Full Container >90% Full? Store->Full Full->Store No Request Request Waste Pickup (Submit form to EHS) Full->Request Yes EHS EHS / Licensed Contractor Picks Up Waste Request->EHS Transport Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) EHS->Transport End Final Disposal (e.g., Incineration) Transport->End

Caption: Workflow for the safe management and disposal of 2-Hydroxy-7-methylchroman waste.

The final step is to arrange for the removal of the waste from your laboratory. This must be done through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.

  • Complete Paperwork: Fill out your institution's chemical waste pickup form, ensuring that the information matches the container label exactly.

  • Schedule Pickup: Submit the request form to your EHS office. They will schedule a time for trained personnel to collect the waste.

  • Maintain Records: Keep a copy of all waste disposal records for at least three years, as required by EPA regulations.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill: If a small amount of solid is spilled, carefully sweep it up (avoiding dust generation) and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with a chemical spill kit absorbent (e.g., vermiculite), collect the material, and place it in the waste container.

  • Major Spill: For a large spill, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive disposal plan, you can ensure the safe management of 2-Hydroxy-7-methylchroman waste, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Synthetic Chromanol Derivatives and Their Interaction with Complex III in Mitochondria from Bovine, Yeast, and Leishmania. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • How can I dispose phenol? ResearchGate. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. Available at: [Link]

  • SAFE USE OF PHENOL. Environmental Health & Safety, University of California, Riverside. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. Available at: [Link]

  • 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. precisionFDA. Available at: [Link]

  • 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | C11H10O4 | CID 238946. PubChem. Available at: [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797. PubChem. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Hydroxy-7-methylchroman

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxy-7-methylchroman. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from structurally analogous compounds.

Hazard Identification and Risk Profile

Based on data from analogous compounds such as 7-hydroxy-4-methylcoumarin, the potential hazards of 2-Hydroxy-7-methylchroman are anticipated to include:

  • Skin Irritation: May cause irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation if splashed or from contact with dust particles.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

These potential hazards necessitate a stringent adherence to the safety protocols outlined below to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling 2-Hydroxy-7-methylchroman. All PPE should be inspected before use and be appropriate for the quantities and concentrations being handled.

Protection Type Specification Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To prevent eye irritation from accidental splashes, dust, or vapors.[1][2][3] The eyes are particularly vulnerable, and direct contact can lead to serious, lasting damage.
Skin Protection Nitrile or neoprene gloves. A full-length laboratory coat.Provides a barrier against skin irritation.[1][4] It is advisable to double-glove if handling larger quantities or for prolonged periods. Always check the manufacturer's chemical resistance chart for your specific gloves.[5]
Respiratory Protection All handling of solid or concentrated solutions should be conducted within a certified chemical fume hood.This primary engineering control is the most effective way to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] A NIOSH/MSHA approved respirator with a particulate filter may be required if work outside a fume hood is unavoidable and dust generation is likely.[6]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects the feet from spills and splashes. Perforated shoes or sandals are not permitted in a laboratory setting where chemicals are handled.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 2-Hydroxy-7-methylchroman is essential for ensuring safety from receipt to disposal. The following workflow is designed to be a self-validating system, minimizing the potential for error and exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE locate_safety 3. Locate Eyewash/Shower weigh 4. Weigh/Dispense in Hood locate_safety->weigh Proceed to Handling handle 5. Perform Experiment decontaminate 6. Decontaminate Surfaces handle->decontaminate Proceed to Cleanup dispose_waste 7. Segregate & Dispose Waste remove_ppe 8. Remove PPE Correctly wash 9. Wash Hands Thoroughly

Caption: Safe handling workflow for 2-Hydroxy-7-methylchroman.

Detailed Methodologies
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[6]

    • Ensure the container is tightly closed and clearly labeled.[6][8]

  • Preparation for Handling:

    • Always handle this chemical within a certified chemical fume hood to minimize inhalation risks.

    • Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

    • Don the appropriate PPE as specified in the table above.

  • Handling and Experimental Use:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container closed when not in use.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then soap and water.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[2][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]

Disposal Plan

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with 2-Hydroxy-7-methylchroman, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[6][8] Do not dispose of it down the drain or in general waste.

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with handling 2-Hydroxy-7-methylchroman, ensuring a safe and productive research environment.

References

  • Reddit. (2023, March 11). What is the proper PPE for chromic acid? Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.